Glycidyl caprate
Description
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Structure
3D Structure
Properties
IUPAC Name |
oxiran-2-ylmethyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-9-13(14)16-11-12-10-15-12/h12H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBIESPTFIVNEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564506 | |
| Record name | (Oxiran-2-yl)methyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26411-50-7 | |
| Record name | (Oxiran-2-yl)methyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(Oxiran-2-yl)methyl decanoate CAS number and molecular weight
This technical guide provides the Chemical Abstracts Service (CAS) number and molecular weight for (Oxiran-2-yl)methyl decanoate. This information is essential for researchers, scientists, and professionals in drug development for substance identification and experimental accuracy.
Physicochemical Data
The key identifiers for (Oxiran-2-yl)methyl decanoate are summarized in the table below. The molecular formula for this compound is C13H24O3.
| Identifier | Value | Source |
| CAS Number | Not readily available | |
| Molecular Weight | 228.33 g/mol | PubChem[1][2] |
| PubChem CID | 14833269 | PubChem[3] |
References
- 1. (-)-Menthyl lactate | C13H24O3 | CID 62151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. l-Menthyl D-lactate | C13H24O3 | CID 2724573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (Oxiran-2-yl)methyl decanoate | C13H24O3 | CID 14833269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Menthyl lactate [webbook.nist.gov]
- 5. Page loading... [wap.guidechem.com]
Spectroscopic Profile of (Oxiran-2-yl)methyl decanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for (Oxiran-2-yl)methyl decanoate, also known as glycidyl decanoate. Due to the limited availability of direct experimental spectra for this specific compound, this guide combines experimental data from the structurally similar methyl decanoate with characteristic spectroscopic features of the oxiran-2-ylmethyl (glycidyl) moiety derived from analogous compounds. This approach offers a comprehensive and predictive spectroscopic profile to aid in the identification, characterization, and analysis of (Oxiran-2-yl)methyl decanoate in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of (Oxiran-2-yl)methyl decanoate. The following tables summarize the predicted proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. The data for the decanoate portion is based on experimental values for methyl decanoate, while the data for the oxiran-2-ylmethyl group is based on characteristic values for similar glycidyl esters.
¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for (Oxiran-2-yl)methyl decanoate
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.35 | dd | 1H | O-CH H-CH(O)CH₂ |
| ~3.90 | dd | 1H | O-CHH -CH(O)CH₂ |
| ~3.15 | m | 1H | O-CH₂-CH (O)CH₂ |
| ~2.80 | dd | 1H | O-CH₂-CH(O)CH H |
| ~2.60 | dd | 1H | O-CH₂-CH(O)CHH |
| 2.31 | t | 2H | CH₂ -COO |
| 1.62 | p | 2H | CH₂ -CH₂-COO |
| 1.27 | m | 12H | -(CH₂ )₆- |
| 0.88 | t | 3H | CH₃ |
Note: Spectra are typically recorded in CDCl₃. Chemical shifts for the oxiran-2-ylmethyl protons are estimations based on related glycidyl esters.
¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for (Oxiran-2-yl)methyl decanoate
| Chemical Shift (ppm) | Assignment |
| ~173.3 | C =O |
| ~65.0 | O-CH₂ -CH(O)CH₂ |
| ~50.0 | O-CH₂-CH (O)CH₂ |
| ~44.5 | O-CH₂-CH(O)CH₂ |
| 34.1 | CH₂ -COO |
| 31.9 | CH₂ -(CH₂)₇-CH₃ |
| 29.4 | -(CH₂ )ₓ- |
| 29.3 | -(CH₂ )ₓ- |
| 29.2 | -(CH₂ )ₓ- |
| 29.1 | -(CH₂ )ₓ- |
| 25.0 | CH₂ -CH₂-COO |
| 22.7 | CH₂ -CH₃ |
| 14.1 | CH₃ |
Note: Spectra are typically recorded in CDCl₃. Chemical shifts for the oxiran-2-ylmethyl carbons are estimations based on related glycidyl esters.
Infrared (IR) Spectroscopy
The IR spectrum of (Oxiran-2-yl)methyl decanoate is expected to show characteristic absorption bands for the ester and epoxide functional groups.
Table 3: Predicted IR Absorption Bands for (Oxiran-2-yl)methyl decanoate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2925, 2855 | Strong | C-H stretch (alkane) |
| 1740 | Strong | C=O stretch (ester) |
| 1250, 1160 | Strong | C-O stretch (ester) |
| ~915, ~840 | Medium | C-O stretch (epoxide ring, asymmetric and symmetric) |
Mass Spectrometry (MS)
The mass spectrum of (Oxiran-2-yl)methyl decanoate, typically obtained via electron ionization (EI), would exhibit a molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Fragmentation for (Oxiran-2-yl)methyl decanoate
| m/z | Interpretation |
| 228 | [M]⁺ (Molecular Ion) |
| 171 | [M - C₃H₅O]⁺ (Loss of glycidyl group) |
| 155 | [CH₃(CH₂)₈CO]⁺ (Acylium ion) |
| 57 | [C₃H₅O]⁺ (Glycidyl cation) |
| 43 | [C₃H₇]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of (Oxiran-2-yl)methyl decanoate is dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13. ¹H NMR data is reported as chemical shift in ppm downfield from TMS, with multiplicity (s = singlet, d = doublet, t = triplet, p = pentet, m = multiplet), and integration. ¹³C NMR data is reported as chemical shift in ppm downfield from TMS.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of the neat liquid sample is placed between two sodium chloride or potassium bromide plates to form a thin film. The spectrum is recorded over the range of 4000-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data is acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample, diluted in an appropriate solvent like dichloromethane or ethyl acetate, is injected into the GC. The mass spectrometer is set to scan over a mass range of m/z 40-400.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (Oxiran-2-yl)methyl decanoate.
Solubility and stability of (Oxiran-2-yl)methyl decanoate in common lab solvents
An In-depth Technical Guide to the Solubility and Stability of (Oxiran-2-yl)methyl decanoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes general chemical principles and data for compounds structurally related to (Oxiran-2-yl)methyl decanoate, also known as glycidyl decanoate. Specific quantitative data for this compound is not widely available in published literature. The presented data and protocols should be considered illustrative and require experimental verification.
Introduction
(Oxiran-2-yl)methyl decanoate is an organic compound that incorporates both an epoxide (oxirane) ring and a decanoate ester functional group. This bifunctional nature makes it a versatile intermediate in organic synthesis and a component in various formulations. Understanding its solubility in common laboratory solvents and its stability under different environmental conditions is crucial for its effective storage, handling, and application in research and development, particularly in the pharmaceutical and materials science sectors. The epoxide ring is susceptible to ring-opening reactions, while the ester linkage can undergo hydrolysis, making stability a key consideration.
Chemical and Physical Properties
-
IUPAC Name: (Oxiran-2-yl)methyl decanoate
-
Synonyms: Glycidyl decanoate
-
Molecular Formula: C₁₃H₂₄O₃
-
Molecular Weight: 228.33 g/mol
-
Appearance: Expected to be a colorless to pale yellow liquid.
Solubility Profile
The solubility of (Oxiran-2-yl)methyl decanoate is dictated by its long alkyl chain, which imparts significant nonpolar character, and the polar ester and epoxide groups. Generally, it is expected to be miscible with a wide range of organic solvents and have very low solubility in water. Long-chain alkyl glycidyl ethers are noted to be highly hydrophobic.[1][2][3][4] The principle of "like dissolves like" is a good predictor of its solubility behavior.[5]
Table 1: Predicted Solubility of (Oxiran-2-yl)methyl decanoate in Common Laboratory Solvents at 25°C
| Solvent Class | Solvent | Predicted Solubility (g/L) | Qualitative Description |
| Polar Protic | Water | < 0.1 | Insoluble |
| Ethanol | > 500 | Freely Soluble | |
| Methanol | > 500 | Freely Soluble | |
| Isopropanol | > 500 | Freely Soluble | |
| Polar Aprotic | Acetone | > 500 | Freely Soluble |
| Acetonitrile | > 500 | Freely Soluble | |
| Dimethyl Sulfoxide (DMSO) | > 500 | Freely Soluble | |
| Tetrahydrofuran (THF) | > 500 | Freely Soluble | |
| Nonpolar | Hexane | > 500 | Freely Soluble |
| Toluene | > 500 | Freely Soluble | |
| Dichloromethane | > 500 | Freely Soluble | |
| Diethyl Ether | > 500 | Freely Soluble |
Stability Profile
The stability of (Oxiran-2-yl)methyl decanoate is influenced by several factors, primarily due to the reactivity of the epoxide ring and the susceptibility of the ester group to hydrolysis.
-
Thermal Stability: Glycidyl esters can undergo thermal degradation at elevated temperatures.[6][7][8][9] Studies on similar compounds show that degradation can occur at temperatures used in processing, such as 180-200°C, leading to the formation of various decomposition products.[6][9] The degradation of glycidyl esters often follows pseudo-first-order kinetics.[8][10]
-
Hydrolytic Stability: The presence of both an ester and an epoxide group makes the molecule susceptible to hydrolysis, which can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide ring is protonated, making it highly susceptible to nucleophilic attack by water, leading to the formation of a diol.[11] The ester linkage can also be hydrolyzed to decanoic acid and glycidol.
-
Base-Catalyzed Hydrolysis: In basic media, the ester group can be saponified. The epoxide ring can also be opened by strong nucleophiles like hydroxide ions, typically at the less sterically hindered carbon.[11][12]
-
-
Photolytic Stability: While specific data is limited, epoxide compounds are generally stable to photolysis in the absence of sensitizers.[13] However, prolonged exposure to high-intensity UV light should be evaluated.
Table 2: Predicted Stability of (Oxiran-2-yl)methyl decanoate and Potential Degradation Products
| Condition | Stability | Major Degradation Pathway(s) | Potential Degradation Products |
| High Temperature (>150°C) | Unstable | Thermal decomposition, decarboxylation | Decanoic acid, glycidol, aldehydes, hydrocarbons[6][9] |
| Aqueous, pH < 4 | Unstable | Acid-catalyzed hydrolysis (epoxide and ester) | Decanoic acid, 2,3-dihydroxypropyl decanoate, glycidol |
| Aqueous, pH > 9 | Unstable | Base-catalyzed hydrolysis (saponification of ester, epoxide ring opening) | Decanoate salt, glycidol, 2,3-dihydroxypropyl decanoate |
| Aqueous, Neutral pH | Moderately Stable | Slow hydrolysis | Decanoic acid, glycidol, 2,3-dihydroxypropyl decanoate |
| Exposure to Light (UV) | Likely Stable | Photolytic degradation (if sensitizers are present) | Various oxidation and cleavage products |
| Oxidizing Conditions | Potentially Unstable | Oxidation | Oxidized derivatives |
Experimental Protocols
Protocol for Determination of Solubility
This protocol outlines a method for determining the solubility of (Oxiran-2-yl)methyl decanoate in a given solvent.[5][14][15][16][17]
Materials:
-
(Oxiran-2-yl)methyl decanoate
-
Selected solvents (e.g., water, ethanol, hexane)
-
Analytical balance
-
Glass vials with screw caps
-
Vortex mixer
-
Temperature-controlled shaker or water bath
-
Analytical instrument for quantification (e.g., GC-MS, HPLC)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of (Oxiran-2-yl)methyl decanoate to a series of vials.
-
Add a known volume (e.g., 5 mL) of the selected solvent to each vial.
-
Cap the vials tightly and place them in a temperature-controlled shaker set to 25°C.
-
Equilibrate the samples for at least 24 hours to ensure saturation. Visually confirm that an excess of the solute remains.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at 25°C for at least 4 hours to allow the undissolved solute to settle.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.45 µm syringe filter compatible with the solvent.
-
Accurately dilute the filtered aliquot with the same solvent to a concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method (e.g., GC-MS or HPLC) to determine the concentration of (Oxiran-2-yl)methyl decanoate.
-
Calculate the solubility in g/L or mg/mL based on the measured concentration and the dilution factor.
-
Caption: Workflow for determining the solubility of a compound.
Protocol for Accelerated Stability Testing
This protocol is designed to assess the stability of (Oxiran-2-yl)methyl decanoate under accelerated conditions to predict its shelf life.[18][19][20][21]
Materials:
-
(Oxiran-2-yl)methyl decanoate
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
pH buffers
-
Glass vials with inert caps
-
Analytical instrument for quantification (e.g., HPLC with a stability-indicating method)
Procedure:
-
Sample Preparation:
-
Dispense a known amount of (Oxiran-2-yl)methyl decanoate into vials for each test condition.
-
For hydrolytic stability, prepare solutions of the compound in acidic, neutral, and basic aqueous buffers.
-
Seal the vials.
-
-
Storage Conditions:
-
Thermal Stability (Accelerated): Place samples in stability chambers at elevated temperatures (e.g., 40°C/75% RH, 50°C, 60°C).
-
Hydrolytic Stability: Store the buffered solutions at various temperatures (e.g., 25°C, 40°C, 60°C).
-
Photostability: Expose samples to a light source according to ICH Q1B guidelines, alongside dark controls.
-
-
Time Points:
-
Pull samples at predetermined intervals (e.g., 0, 1, 3, and 6 months for accelerated thermal stability; shorter intervals may be needed for forced degradation studies).[20]
-
-
Analysis:
-
At each time point, analyze the samples using a validated stability-indicating HPLC method.
-
Quantify the amount of remaining (Oxiran-2-yl)methyl decanoate.
-
Identify and quantify any significant degradation products by comparing the chromatograms to reference standards and stress-degraded samples.
-
Monitor physical properties such as appearance and color.
-
-
Data Evaluation:
-
Plot the concentration of the parent compound versus time for each condition.
-
Determine the degradation kinetics and use the data from accelerated conditions (e.g., using the Arrhenius equation) to predict the shelf life at typical storage conditions (e.g., 25°C).[19]
-
Caption: Workflow for an accelerated stability study.
Analytical Methodologies
The quantification of (Oxiran-2-yl)methyl decanoate and its degradation products is critical for both solubility and stability studies.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV or mass spectrometric (MS) detection is suitable. A stability-indicating method must be developed and validated to separate the parent compound from all potential degradation products.[22][23][24][25][26]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool, particularly for identifying volatile degradation products. Derivatization may be necessary to improve the chromatographic behavior of non-volatile degradation products like diols.[22][23]
Conclusion
(Oxiran-2-yl)methyl decanoate is a hydrophobic compound with high solubility in organic solvents and poor solubility in water. Its stability is a significant concern due to the reactive epoxide ring and hydrolyzable ester group. It is particularly susceptible to degradation under high-temperature and aqueous acidic or basic conditions. For any application, it is imperative to experimentally determine the precise solubility and stability profiles under conditions relevant to its intended use and storage. The protocols and data presented in this guide provide a framework for conducting such evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 5. education.com [education.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. jsynthchem.com [jsynthchem.com]
- 13. Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP06033J [pubs.rsc.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. lnct.ac.in [lnct.ac.in]
- 19. biopharminternational.com [biopharminternational.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. mjas.analis.com.my [mjas.analis.com.my]
- 23. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. A new analytical method for the quantification of glycidol fatty acid esters in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of the Oxirane Ring in (Oxiran-2-yl)methyl decanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Oxiran-2-yl)methyl decanoate, a glycidyl ester, is a molecule of significant interest in organic synthesis and drug development due to the high reactivity of its oxirane (epoxide) ring. This three-membered heterocyclic ether is susceptible to ring-opening reactions initiated by a wide range of nucleophiles, providing a versatile platform for the introduction of diverse functional groups. This technical guide provides an in-depth analysis of the reactivity of the oxirane ring in (Oxiran-2-yl)methyl decanoate, including its synthesis, key reactions, and mechanistic considerations. Detailed experimental protocols, quantitative data for analogous systems, and visualizations of reaction pathways are presented to serve as a comprehensive resource for researchers in the field.
Introduction
The inherent ring strain of the oxirane ring in (Oxiran-2-yl)methyl decanoate makes it a potent electrophile, readily undergoing nucleophilic attack. This reactivity is the cornerstone of its utility in chemical synthesis, allowing for the formation of β-functionalized alcohols with high regioselectivity. The reaction conditions, particularly the pH, play a crucial role in dictating the reaction mechanism and the nature of the final products. Understanding the factors that govern the reactivity of this functional group is paramount for its effective utilization in the synthesis of complex molecules, including active pharmaceutical ingredients.
Synthesis of (Oxiran-2-yl)methyl decanoate
The synthesis of (Oxiran-2-yl)methyl decanoate typically proceeds through a two-step process involving the reaction of decanoic acid with an excess of epichlorohydrin, followed by dehydrochlorination of the resulting chlorohydrin intermediate.
Experimental Protocol: Synthesis of (Oxiran-2-yl)methyl decanoate
Materials:
-
Decanoic acid
-
Epichlorohydrin
-
Tetramethylammonium chloride solution (50% in water)
-
Methyl isobutyl ketone (MIBK)
-
Sodium hydroxide (50% aqueous solution)
-
Water (deionized)
Step 1: Formation of the Chlorohydrin Intermediate
-
In a reaction vessel equipped with a stirrer and a condenser, heat decanoic acid and a molar excess of epichlorohydrin (e.g., 1.1 equivalents per equivalent of carboxylic acid) to 95 °C with stirring.
-
Add a catalytic amount of a 50% aqueous tetramethylammonium chloride solution.
-
Maintain the reaction mixture at 95 °C for approximately 3-4 hours.
-
After the reaction, remove the excess epichlorohydrin under vacuum.
-
The resulting crude chlorohydrin can be purified by washing with water.
Step 2: Dehydrochlorination
-
Dissolve the chlorohydrin intermediate in a suitable water-immiscible organic solvent, such as methyl isobutyl ketone.
-
While stirring vigorously, add a 50% aqueous sodium hydroxide solution dropwise over a period of 1-2 hours, maintaining the temperature at approximately 85 °C.
-
After the addition is complete, continue stirring at 85 °C for an additional 30-60 minutes.
-
Cool the reaction mixture and separate the aqueous phase.
-
Wash the organic phase with water until the pH is neutral.
-
Remove the solvent from the organic phase by azeotropic distillation to yield (Oxiran-2-yl)methyl decanoate.
Reactivity of the Oxirane Ring
The reactivity of the oxirane ring in (Oxiran-2-yl)methyl decanoate is dominated by nucleophilic ring-opening reactions. These reactions can be catalyzed by either acid or base, and the regioselectivity of the attack depends on the reaction conditions.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the oxygen atom of the oxirane ring is protonated, forming a highly reactive oxonium ion. This activation facilitates the attack of even weak nucleophiles. The nucleophilic attack generally occurs at the more substituted carbon atom due to the development of a partial positive charge, following a mechanism with SN1 character.
Diagram: Acid-Catalyzed Oxirane Ring-Opening
Caption: General pathway for acid-catalyzed ring-opening of the oxirane.
Base-Catalyzed Ring-Opening
In the presence of a strong nucleophile and under basic or neutral conditions, the ring-opening occurs via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the oxirane ring, leading to inversion of stereochemistry if the carbon is chiral.
Diagram: Base-Catalyzed Oxirane Ring-Opening
Caption: General pathway for base-catalyzed ring-opening of the oxirane.
Key Ring-Opening Reactions and Quantitative Data
The following sections detail common ring-opening reactions of the oxirane ring. Due to the limited availability of specific quantitative data for (Oxiran-2-yl)methyl decanoate, data for analogous glycidyl esters are presented.
Hydrolysis
The hydrolysis of the oxirane ring leads to the formation of a diol. This reaction can be catalyzed by both acids and bases. The hydrolysis kinetic constant is a sum of contributions from acid-catalyzed, base-catalyzed, and neutral hydrolysis[1].
| Reaction Condition | Catalyst | General Rate Observation for Glycidyl Esters |
| Acidic | H⁺ | Reaction rate increases significantly. |
| Neutral | None | Slow reaction rate. |
| Basic | OH⁻ | Reaction rate is faster than neutral but generally slower than acid-catalyzed. |
Table 1: Qualitative Comparison of Hydrolysis Rates for Glycidyl Esters.
A kinetic study on the degradation of glycidyl esters at high temperatures showed that the degradation follows pseudo-first-order reactions[2][3]. The activation energy for the degradation (which involves ring-opening) was found to be significantly lower than that for its formation, indicating that the degradation is a more facile process[2][3].
Reaction with Amines
Primary and secondary amines are potent nucleophiles that readily open the oxirane ring to form β-amino alcohols. This reaction is fundamental in the synthesis of many pharmaceuticals and specialty chemicals. The reaction is typically carried out in a suitable solvent, and the rate can be influenced by the basicity and steric hindrance of the amine.
| Amine Type | Reaction Conditions | Expected Product |
| Primary Amine (e.g., Benzylamine) | Neat or in a polar solvent, room temp. to mild heating | N-substituted β-amino alcohol |
| Secondary Amine (e.g., Diethylamine) | Neat or in a polar solvent, mild heating | N,N-disubstituted β-amino alcohol |
Table 2: Representative Reactions of Glycidyl Esters with Amines.
Experimental Protocol: Reaction with a Primary Amine (Illustrative)
Materials:
-
(Oxiran-2-yl)methyl decanoate
-
Benzylamine
-
Ethanol
Procedure:
-
Dissolve (Oxiran-2-yl)methyl decanoate (1 equivalent) in ethanol in a round-bottom flask.
-
Add benzylamine (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Reaction with Alcohols (Alkoxylation)
In the presence of an acid or base catalyst, alcohols can act as nucleophiles to open the oxirane ring, forming β-alkoxy alcohols. Base-catalyzed methanolysis of the ester group in glycidyl esters is also a relevant reaction to consider, which can occur concurrently or under different conditions[4].
| Alcohol | Catalyst | Expected Product |
| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | β-methoxy alcohol |
| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₂CH₃) | β-ethoxy alcohol |
Table 3: Representative Reactions of Glycidyl Esters with Alcohols.
Reaction with Thiols (Thiolysis)
Thiols are excellent nucleophiles and react readily with the oxirane ring, often without the need for a strong catalyst, to yield β-hydroxy thioethers. The thiol-epoxy reaction is considered a "click" reaction due to its high efficiency and selectivity[5].
| Thiol | Reaction Conditions | Expected Product |
| Thiophenol | Mild conditions, often neat or in a polar solvent | β-hydroxy phenyl thioether |
| Thioglycerol | Room temperature in a suitable solvent | β-hydroxy thioether with a diol moiety |
Table 4: Representative Reactions of Glycidyl Esters with Thiols.
Diagram: Experimental Workflow for a Typical Ring-Opening Reaction
Caption: A generalized workflow for a nucleophilic ring-opening reaction.
Conclusion
The oxirane ring of (Oxiran-2-yl)methyl decanoate is a highly versatile functional group that enables a wide array of chemical transformations. Its reactivity towards nucleophiles under both acidic and basic conditions provides a powerful tool for the synthesis of complex molecules with diverse functionalities. This guide has provided an overview of the synthesis, key ring-opening reactions, and mechanistic aspects of this important class of compounds. The provided experimental protocols and data for analogous systems serve as a valuable starting point for researchers and professionals in drug development and chemical synthesis. Further investigation into the specific quantitative reactivity of (Oxiran-2-yl)methyl decanoate will undoubtedly continue to expand its applications in these fields.
References
- 1. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. TCEP-Enabled Click Modification of Glycidyl-Bearing Polymers with Biorelevant Sulfhydryl Molecules: Toward Chemoselective Bioconjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activities of (Oxiran-2-yl)methyl decanoate: An In-depth Technical Guide
Disclaimer: Direct experimental data on the biological activities of (Oxiran-2-yl)methyl decanoate are not available in the current scientific literature. This guide provides an overview of its potential biological activities based on data from structurally similar compounds, namely other glycidyl esters, and its primary metabolite, glycidol. The information herein is intended for researchers, scientists, and drug development professionals to guide future investigations.
Introduction
(Oxiran-2-yl)methyl decanoate, also known as glycidyl decanoate, is a glycidyl ester. Glycidyl esters are compounds characterized by a reactive epoxide ring and an ester group. While specific applications for (oxiran-2-yl)methyl decanoate are not well-documented, related compounds like glycidyl neodecanoate are utilized as reactive diluents in epoxy resins for coatings, adhesives, and composites.[1][2][3] The primary biological significance of glycidyl esters stems from their in vivo hydrolysis to glycidol, a compound classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[4][5][6]
Metabolic Fate
The principal metabolic pathway for glycidyl esters, and therefore predicted for (oxiran-2-yl)methyl decanoate, is hydrolysis in the gastrointestinal tract, catalyzed by lipases. This reaction cleaves the ester bond, releasing glycidol and the corresponding fatty acid (decanoic acid in this case).[4][7]
Caption: Metabolic hydrolysis of (Oxiran-2-yl)methyl decanoate.
Potential Biological Activities
The biological activities of (oxiran-2-yl)methyl decanoate are expected to be primarily driven by its metabolite, glycidol.
Cytotoxicity and Genotoxicity
Mechanism of Action: Glycidol is a known genotoxic and carcinogenic compound.[4][6][8] Its epoxide ring is highly reactive and can form covalent adducts with nucleophilic centers in cellular macromolecules, including DNA and proteins.[8] This alkylating activity is believed to be the primary mechanism underlying its genotoxic and carcinogenic effects.[8]
Studies on glycidol have demonstrated its ability to induce chromosomal damage, as evidenced by the formation of micronuclei in peripheral blood of mice.[8] The genotoxicity of glycidol has been established in numerous in vitro and in vivo assays.[9]
Quantitative Data on Glycidol Cytotoxicity:
| Cell Line | Assay | Endpoint | Concentration | Effect | Reference |
| Human Colon Cancer (HCT 116) | AlamarBlue® | Viability | 1.16 µg/mL | Dramatically reduced cell viability | [10] |
| African Green Monkey Kidney (Vero) | AlamarBlue® | Viability | 1.16 µg/mL | Slightly cytotoxic | [10] |
Signaling Pathways: Research on glycidol suggests that it can induce oxidative stress and affect cellular signaling pathways. In human colon cancer cells (HCT 116), glycidol has been shown to trigger reactive oxygen species (ROS) activity and cause the down-regulation of ERK ½, pERK, and BCL-2 protein expression, leading to caspase-3 independent cell death.[10]
Caption: Proposed signaling pathway for glycidol-induced cytotoxicity.
Antimicrobial Activity
While direct studies on the antimicrobial properties of (oxiran-2-yl)methyl decanoate are lacking, the epoxide functional group is known to exhibit biocidal activity. Some epoxide derivatives have shown moderate antibacterial activity against strains like E. coli and P. aeruginosa.[11] Furthermore, studies on other epoxides have demonstrated their antibacterial potential against both Gram-positive and Gram-negative bacteria.[12][13] The mechanism is thought to involve the reaction of the epoxide ring with cellular components of the microorganisms.
Polymers containing glycidol units have also been investigated for their antimicrobial properties. Cationic-hydrophobic polyglycidols have demonstrated activity against E. coli and S. aureus, with the biocidal effect being influenced by the polymer's structure and hydrophobic chain length.[14]
Experimental Protocols
The following are detailed methodologies for key experiments that would be relevant for assessing the biological activities of (oxiran-2-yl)methyl decanoate.
Cytotoxicity Assessment (AlamarBlue® Assay)
This protocol is based on the methodology used to assess the cytotoxicity of R- and S-glycidol on Vero and HCT 116 cells.[10]
Objective: To determine the concentration of the test compound that reduces cell viability.
Materials:
-
Cell lines (e.g., HCT 116, Vero)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
(Oxiran-2-yl)methyl decanoate (test compound)
-
AlamarBlue® reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of (oxiran-2-yl)methyl decanoate in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions of the test compound. Include vehicle-treated and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of AlamarBlue® reagent to each well.
-
Incubate for 1-4 hours, protecting the plate from direct light.
-
Measure the fluorescence or absorbance using a microplate reader at the recommended wavelengths (e.g., 560 nm excitation, 590 nm emission).
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Caption: Workflow for AlamarBlue® cytotoxicity assay.
Antimicrobial Susceptibility Testing (Disk Diffusion Method)
This protocol is a standard method for assessing the antimicrobial activity of a compound.[11][12][13]
Objective: To determine the susceptibility of microorganisms to the test compound.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Fungal strains (e.g., C. albicans)
-
Appropriate agar plates (e.g., Mueller-Hinton agar for bacteria)
-
Sterile paper discs
-
(Oxiran-2-yl)methyl decanoate (test compound)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
Procedure:
-
Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Evenly spread the inoculum over the surface of the agar plate using a sterile swab.
-
Impregnate sterile paper discs with a known concentration of the test compound.
-
Place the impregnated discs, along with positive and negative control discs, on the surface of the inoculated agar plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition around each disc in millimeters.
Conclusion
While direct experimental evidence is currently unavailable for (oxiran-2-yl)methyl decanoate, its structural similarity to other glycidyl esters and its metabolic conversion to glycidol strongly suggest potential for significant biological activities, particularly cytotoxicity and genotoxicity. The reactive epoxide moiety is a key structural feature that likely dictates its biological interactions. Furthermore, the potential for antimicrobial activity warrants investigation. The experimental protocols outlined in this guide provide a framework for future research to elucidate the specific biological profile of (oxiran-2-yl)methyl decanoate. Such studies are crucial for a comprehensive understanding of its potential applications and associated risks.
References
- 1. GLYCIDYL NEODECANOATE - Ataman Kimya [atamanchemicals.com]
- 2. caloongchem.com [caloongchem.com]
- 3. caloongchem.com [caloongchem.com]
- 4. Glycidyl Fatty Acid Esters in Refined Edible Oils: A Review on Formation, Occurrence, Analysis, and Elimination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycidol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The genotoxic potency of glycidol established from micronucleus frequency and hemoglobin adduct levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization and biological activity of epoxide derivatives [wisdomlib.org]
- 12. japsonline.com [japsonline.com]
- 13. Synthesis and antibacterial activity of epoxide from hyptolide (Hyptis pectinata (L.) Poit) against Gram-positive and Gram-negative bacteria | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 14. Novel Antibacterial Polyglycidols: Relationship between Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Discovery and Natural Occurrence of (Oxiran-2-yl)methyl Decanoate Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Oxiran-2-yl)methyl decanoate and its analogs, commonly known as glycidyl fatty acid esters, are compounds of significant interest in the fields of food science, toxicology, and potentially, pharmacology. This technical guide provides a comprehensive overview of their discovery, natural occurrence, and biological activities. Contrary to typical natural products, the primary "natural" source of these compounds is as process-induced contaminants in refined edible oils. This guide details their formation during food processing, analytical methods for their detection, and their primary toxicological concern related to the release of glycidol. Furthermore, this document explores the limited but emerging research on the synthesis and other potential biological activities of specific (oxiran-2-yl)methyl alkanoates, including their antimicrobial properties. Detailed experimental protocols for their synthesis and analysis are provided, along with quantitative data on their occurrence and biological effects, to serve as a valuable resource for researchers in this field.
Discovery and Natural Occurrence
The discovery of (oxiran-2-yl)methyl decanoate and its analogs is intrinsically linked to the analysis of food contaminants. These compounds are not typically found in raw or unrefined vegetable oils. Instead, they are formed during the high-temperature deodorization step of edible oil refining, which is carried out at temperatures exceeding 200°C.[1][2] Their presence in refined oils and fats was first identified as a significant food safety concern in the mid-2000s.
The primary fatty acid moieties found in these naturally occurring glycidyl esters correspond to the fatty acid profile of the source oil. Therefore, in refined palm oil, the most abundant analogs are glycidyl palmitate and oleate, while in soybean oil, linoleate and oleate esters are more prevalent. Consequently, (oxiran-2-yl)methyl decanoate (the glycidyl ester of capric acid) would be expected to be a minor component in most common refined oils, as capric acid is less abundant. The concentration of these esters can vary significantly depending on the type of oil and the refining process, with the highest levels generally found in palm oil.[3]
The formation of glycidyl esters is primarily from the reaction of mono- and diacylglycerols with other oil constituents at high temperatures.[1]
Table 1: Occurrence of Glycidyl Esters in Various Refined Edible Oils
| Oil Type | Glycidyl Ester Concentration (mg/kg) | Reference |
| Palm Oil | 0.9 - 10.5 | [4] |
| Olive Oil | Not detected - 1.98 | [5] |
| Sunflower Oil | 0.05 - 1.2 | [3] |
| Soybean Oil | 0.03 - 0.5 | [3] |
| Rapeseed (Canola) Oil | 0.04 - 0.6 | [3] |
| Coconut Oil | 0.1 - 0.9 | [3] |
Synthesis of (Oxiran-2-yl)methyl Alkanoate Analogs
For research purposes, specific (oxiran-2-yl)methyl alkanoate analogs can be synthesized to study their biological activities. The most common laboratory synthesis involves the esterification of glycidol with the corresponding fatty acid or its more reactive derivative, such as an acyl chloride or anhydride.
General Chemical Synthesis Protocol
This protocol describes a general method for the synthesis of (oxiran-2-yl)methyl alkanoates.
Materials:
-
Glycidol
-
Alkanoic acid (e.g., decanoic acid, octanoic acid, lauric acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve the alkanoic acid (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of glycidol (1.2 eq) in anhydrous DCM to the flask.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Characterize the final product by NMR and mass spectrometry.
Enzymatic Synthesis
Enzymatic synthesis offers a milder and more selective alternative to chemical methods. Lipases are commonly used to catalyze the esterification of glycidol with fatty acids.
Caption: Metabolic activation and toxicity pathway of glycidyl esters.
Antimicrobial Activity
While the toxicity of glycidol is the main focus of research on these compounds, there is evidence that fatty acids and their esters can possess antimicrobial properties. The antimicrobial activity of fatty acid esters is often dependent on the chain length of the fatty acid. Medium-chain fatty acids (C6-C12) and their esters have been shown to be effective against various Gram-positive bacteria. [6]The proposed mechanism of action involves the disruption of the bacterial cell membrane.
Limited specific data exists for the antimicrobial activity of a homologous series of (oxiran-2-yl)methyl alkanoates. However, based on structure-activity relationship studies of other fatty acid esters, it is hypothesized that analogs with fatty acid chain lengths between 8 and 12 carbons may exhibit the most potent antimicrobial effects.
Table 2: Hypothetical Antimicrobial Activity Profile of (Oxiran-2-yl)methyl Alkanoate Analogs
| Compound (Alkanoate Chain) | Predicted Activity against Gram-positive bacteria | Predicted Activity against Gram-negative bacteria |
| Hexanoate (C6) | Moderate | Low |
| Octanoate (C8) | High | Low to Moderate |
| Decanoate (C10) | High | Low to Moderate |
| Laurate (C12) | High | Low |
| Myristate (C14) | Moderate | Low |
| Palmitate (C16) | Low | Low |
This table is predictive and based on structure-activity relationships of other fatty acid esters. Experimental validation is required.
Experimental Protocols for Biological Evaluation
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of (oxiran-2-yl)methyl alkanoate analogs against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
(Oxiran-2-yl)methyl alkanoate analogs dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each analog in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of each analog in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include positive (bacteria in MHB without compound) and negative (MHB only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Cytotoxicity Assay
This protocol describes the MTT assay to evaluate the cytotoxicity of the analogs against a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
(Oxiran-2-yl)methyl alkanoate analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.
-
Incubate the plates for 24-48 hours.
-
Add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion
(Oxiran-2-yl)methyl decanoate and its analogs are primarily encountered as process-induced contaminants in refined edible oils, with their main biological effect being linked to the carcinogenicity of their metabolite, glycidol. While their "natural occurrence" is a consequence of food manufacturing, the synthesis of specific analogs offers an avenue for exploring other potential biological activities, such as antimicrobial effects. The provided protocols for synthesis and biological evaluation serve as a foundation for further research into the structure-activity relationships of these compounds, which may lead to the development of novel therapeutic agents. Further investigation is warranted to fully characterize the pharmacological potential of this class of molecules beyond their current toxicological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCPD and glycidyl esters in food | EFSA [efsa.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Antibacterial Polyglycidols: Relationship between Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Polymers from (Oxiran-2-yl)methyl decanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of polymers derived from (Oxiran-2-yl)methyl decanoate. This monomer, a glycidyl ester with a C10 alkyl chain, is a promising candidate for creating biocompatible and biodegradable polymers with applications in drug delivery and advanced materials. The protocols provided are based on established methods for the polymerization of analogous long-chain alkyl glycidyl ethers and esters.
Introduction
(Oxiran-2-yl)methyl decanoate is a functional monomer that can undergo ring-opening polymerization (ROP) to yield polyethers with pendant decanoate ester groups. The presence of the long alkyl chain imparts hydrophobicity, while the polyether backbone provides flexibility and potential for further functionalization. These characteristics make the resulting polymers, poly((Oxiran-2-yl)methyl decanoate), attractive for various biomedical applications, including the formulation of nanoparticles, micelles, and hydrogels for controlled drug release. The polymerization can be controlled to achieve desired molecular weights and narrow molecular weight distributions, which is crucial for reproducible performance in drug delivery systems.
Polymerization Methods
The primary methods for the polymerization of (Oxiran-2-yl)methyl decanoate are cationic and anionic ring-opening polymerization. These techniques allow for the synthesis of well-defined polymers with controlled architectures.
Cationic Ring-Opening Polymerization (CROP)
CROP is a versatile method for polymerizing epoxides. The reaction is typically initiated by a strong acid or a Lewis acid, which activates the epoxide ring for nucleophilic attack by another monomer molecule.
Anionic Ring-Opening Polymerization (AROP)
AROP of epoxides is often a living polymerization, which allows for excellent control over the polymer's molecular weight and dispersity. This method typically employs a strong nucleophile as an initiator, such as an alkoxide.
Experimental Protocols
The following are generalized protocols for the synthesis of poly((Oxiran-2-yl)methyl decanoate). Researchers should optimize these conditions based on their specific requirements and available equipment.
Protocol 1: Cationic Ring-Opening Polymerization of (Oxiran-2-yl)methyl decanoate
Materials:
-
(Oxiran-2-yl)methyl decanoate (monomer), purified by distillation.
-
Initiator: Boron trifluoride diethyl etherate (BF₃·OEt₂).
-
Anhydrous dichloromethane (DCM) as the solvent.
-
Methanol for quenching the reaction.
-
Dry glassware and inert atmosphere (e.g., nitrogen or argon).
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven at 120 °C and cool under an inert atmosphere.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of (Oxiran-2-yl)methyl decanoate in anhydrous DCM under an inert atmosphere.
-
Initiation: Cool the monomer solution to 0 °C in an ice bath. Add the calculated amount of BF₃·OEt₂ initiator via syringe.
-
Polymerization: Allow the reaction to proceed at 0 °C with continuous stirring. Monitor the reaction progress by taking aliquots and analyzing them using ¹H NMR spectroscopy (disappearance of epoxide protons) or Gas Chromatography (GC) (disappearance of monomer).
-
Termination: Once the desired monomer conversion is reached, quench the polymerization by adding a small amount of cold methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol. Filter the precipitate and wash it several times with cold methanol to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
-
Characterization: Characterize the polymer's molecular weight (Mₙ), polydispersity index (PDI), and structure using Gel Permeation Chromatography (GPC) and ¹H NMR spectroscopy.
Protocol 2: Anionic Ring-Opening Polymerization of (Oxiran-2-yl)methyl decanoate
Materials:
-
(Oxiran-2-yl)methyl decanoate (monomer), purified and dried over CaH₂.
-
Initiator: Potassium naphthalenide or a pre-formed potassium alkoxide.
-
Anhydrous tetrahydrofuran (THF) as the solvent.
-
Degassed methanol for quenching.
-
High-vacuum line and inert atmosphere (argon).
Procedure:
-
Preparation: Rigorously dry all glassware and purify the solvent and monomer to remove any protic impurities.
-
Initiator Preparation (if using potassium alkoxide): Prepare the initiator by reacting a chosen alcohol with potassium metal or potassium hydride in anhydrous THF.
-
Reaction Setup: In a glovebox or under a high-vacuum line, add the desired amount of anhydrous THF to a reaction vessel. Add the initiator solution.
-
Polymerization: Slowly add the purified (Oxiran-2-yl)methyl decanoate to the initiator solution at a controlled temperature (e.g., room temperature or slightly elevated). The reaction is often exothermic.
-
Monitoring: Monitor the polymerization by observing the disappearance of the monomer. In a living polymerization, the reaction proceeds until all the monomer is consumed.
-
Termination: Terminate the polymerization by adding degassed methanol to protonate the living polymer chain ends.
-
Purification: Precipitate the polymer in a non-solvent such as cold methanol or a methanol/water mixture. Collect the polymer by filtration or centrifugation.
-
Drying: Dry the polymer under high vacuum to remove all residual solvents.
-
Characterization: Determine the Mₙ, PDI, and confirm the polymer structure using GPC and NMR spectroscopy.
Data Presentation
The following tables summarize representative quantitative data that can be expected from the polymerization of (Oxiran-2-yl)methyl decanoate, based on literature values for similar long-chain alkyl glycidyl ethers.
Table 1: Representative Data for Cationic Ring-Opening Polymerization
| Entry | [Monomer]:[Initiator] Ratio | Monomer Conversion (%) | Mₙ ( g/mol ) (GPC) | PDI (GPC) |
| 1 | 50:1 | >95 | 8,500 | 1.35 |
| 2 | 100:1 | >95 | 16,000 | 1.42 |
| 3 | 200:1 | >90 | 29,500 | 1.51 |
Table 2: Representative Data for Anionic Ring-Opening Polymerization
| Entry | [Monomer]:[Initiator] Ratio | Monomer Conversion (%) | Mₙ ( g/mol ) (GPC) | PDI (GPC) |
| 1 | 50:1 | >99 | 11,000 | 1.12 |
| 2 | 100:1 | >99 | 22,500 | 1.15 |
| 3 | 200:1 | >99 | 44,000 | 1.18 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of poly((Oxiran-2-yl)methyl decanoate).
Caption: General workflow for the synthesis and characterization of poly((Oxiran-2-yl)methyl decanoate).
Conceptual Signaling Pathway for Drug Delivery Application
Polymers from (Oxiran-2-yl)methyl decanoate can self-assemble into nanoparticles for drug delivery. The following diagram illustrates a conceptual pathway of how these nanoparticles might be used to deliver a therapeutic agent to a target cell.
Caption: Conceptual pathway for nanoparticle-mediated intracellular drug delivery.
Applications in Drug Development
The amphiphilic nature of poly((Oxiran-2-yl)methyl decanoate) makes it suitable for the encapsulation of hydrophobic drugs. The pendant ester groups are susceptible to hydrolysis, which can be exploited for controlled drug release. Potential applications include:
-
Nanoparticle Drug Carriers: The polymer can self-assemble in aqueous media to form nanoparticles that encapsulate poorly water-soluble drugs, improving their bioavailability and pharmacokinetic profile.
-
Micellar Systems: Similar to nanoparticles, these polymers can form micelles for drug solubilization and delivery.
-
Hydrogels: Copolymers incorporating (Oxiran-2-yl)methyl decanoate can be designed to form thermo- or pH-responsive hydrogels for sustained local drug delivery.
-
Functionalizable Scaffolds: The polyether backbone and the hydroxyl groups formed after potential hydrolysis of the ester side chains offer sites for further chemical modification, such as conjugation with targeting ligands or other functional molecules.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Initiators for both cationic and anionic polymerization can be highly reactive and moisture-sensitive. Handle them with extreme care under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for the Ring-Opening Polymerization of (Oxiran-2-yl)methyl decanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the ring-opening polymerization (ROP) of (Oxiran-2-yl)methyl decanoate, a glycidyl ester monomer. The resulting polymer, poly((Oxiran-2-yl)methyl decanoate), possesses a flexible polyether backbone with pendant decanoate ester groups, making it a promising candidate for various applications, including drug delivery, biomaterials, and specialty elastomers. The protocols described herein are based on established methods for the polymerization of structurally similar long-chain alkyl glycidyl ethers and esters.
Application Notes
The ring-opening polymerization of (Oxiran-2-yl)methyl decanoate can be achieved through different mechanisms, primarily anionic and cationic polymerization. The choice of method will significantly influence the characteristics of the resulting polymer, such as molecular weight, dispersity, and microstructure.
Anionic Ring-Opening Polymerization (AROP): AROP is often the preferred method for achieving well-defined polymers with controlled molecular weights and narrow molecular weight distributions (low dispersity, Đ). This "living" polymerization technique allows for the synthesis of block copolymers and other complex architectures. The polymerization is typically initiated by a strong base, such as an alkoxide, in an aprotic solvent. For monomers with long alkyl chains, the addition of a crown ether can enhance the reactivity of the propagating species.
Cationic Ring-Opening Polymerization (CROP): CROP is another viable method for polymerizing oxiranes. It is typically initiated by strong protic acids or Lewis acids. While CROP can be effective, it is often more prone to side reactions, such as chain transfer, which can lead to broader molecular weight distributions and less control over the polymer architecture compared to AROP.
Polymer Characteristics and Applications: The presence of the long decanoate side chains imparts hydrophobicity to the polymer, while the polyether backbone provides flexibility. These amphiphilic properties can lead to self-assembly into micelles or other nanostructures in aqueous environments, making them suitable for encapsulating hydrophobic drugs. The ester linkages in the side chains also offer the potential for biodegradability through hydrolysis. By controlling the molecular weight and polymer architecture, the physical and biological properties of poly((Oxiran-2-yl)methyl decanoate) can be tailored for specific applications in drug formulation and medical devices.
Quantitative Data Summary
The following table summarizes representative quantitative data for polymers synthesized from structurally similar long-chain glycidyl monomers via anionic ring-opening polymerization. These values can serve as a benchmark for the expected outcomes of (Oxiran-2-yl)methyl decanoate polymerization under similar conditions.
| Monomer | Initiator System | Molar Ratio [M]/[I] | Mn ( g/mol ) | Mw ( g/mol ) | Dispersity (Đ) | Conversion (%) | Reference |
| Dodecyl Glycidyl Ether | K-naphthalenide / 18-crown-6 | 30 | 8,900 | 9,800 | 1.10 | >95 | [1] |
| Hexadecyl Glycidyl Ether | K-naphthalenide / 18-crown-6 | 30 | 10,200 | 11,300 | 1.11 | >95 | [1] |
| Racemic Glycidyl Butyrate | PPNCl / (i-Bu)2Al-O-Al(i-Bu)2 | 100 | 11,400 | 12,500 | 1.10 | 98 | [2] |
Experimental Protocols
Below are detailed protocols for the anionic and cationic ring-opening polymerization of (Oxiran-2-yl)methyl decanoate. Safety Precaution: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques, as the initiators and living polymer chains are sensitive to air and moisture. All glassware should be rigorously dried before use.
Protocol 1: Anionic Ring-Opening Polymerization (AROP)
This protocol is adapted from the polymerization of long-chain alkyl glycidyl ethers and is expected to yield well-defined polymers.
Materials:
-
(Oxiran-2-yl)methyl decanoate (monomer), purified by distillation over CaH₂
-
Toluene (solvent), dried over sodium/benzophenone ketyl and distilled
-
Potassium naphthalenide solution in THF (initiator), freshly prepared or titrated
-
18-crown-6, dried by azeotropic distillation with toluene
-
Methanol, degassed
Procedure:
-
Reactor Setup: In a glovebox, add the desired amount of 18-crown-6 to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Monomer Addition: Outside the glovebox, attach the flask to a Schlenk line. Evacuate and backfill with argon three times. Add dry toluene via cannula, followed by the purified (Oxiran-2-yl)methyl decanoate monomer.
-
Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add the potassium naphthalenide initiator solution dropwise via syringe until a faint, persistent green color is observed, then add the calculated amount for the desired molecular weight.
-
Polymerization: Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the polymerization can be monitored by taking aliquots for ¹H NMR analysis to determine monomer conversion.
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding a small amount of degassed methanol to quench the living anionic chain ends.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol. Collect the polymer by filtration or decantation.
-
Drying: Dissolve the polymer in a small amount of a suitable solvent (e.g., dichloromethane) and remove the solvent under reduced pressure. Dry the final polymer in a vacuum oven at room temperature until a constant weight is achieved.
-
Characterization: Characterize the polymer by size-exclusion chromatography (SEC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ). Use ¹H and ¹³C NMR spectroscopy to confirm the polymer structure.
Protocol 2: Cationic Ring-Opening Polymerization (CROP)
This protocol provides a general method for cationic polymerization, which may result in polymers with broader molecular weight distributions.
Materials:
-
(Oxiran-2-yl)methyl decanoate (monomer), purified by distillation over CaH₂
-
Dichloromethane (solvent), dried over CaH₂ and distilled
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator), freshly distilled
-
Methanol, anhydrous
Procedure:
-
Reactor Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, add the purified (Oxiran-2-yl)methyl decanoate monomer and dry dichloromethane.
-
Initiation: Cool the solution to 0 °C in an ice bath. Add the BF₃·OEt₂ initiator via syringe. The amount of initiator will influence the molecular weight of the resulting polymer.
-
Polymerization: Stir the reaction mixture at 0 °C. The polymerization is typically rapid and may be complete within a few hours. Monitor the reaction by ¹H NMR or by observing the increase in viscosity of the solution.
-
Termination: Quench the polymerization by adding a small amount of anhydrous methanol.
-
Purification: Precipitate the polymer in a large volume of cold methanol. Filter the polymer and wash it with fresh cold methanol.
-
Drying: Dry the polymer under vacuum at room temperature to a constant weight.
-
Characterization: Analyze the polymer using SEC for molecular weight and dispersity, and NMR spectroscopy for structural confirmation.
Visualizations
Anionic Ring-Opening Polymerization Workflow
Caption: Workflow for the anionic ring-opening polymerization.
Signaling Pathway of Cationic Ring-Opening Polymerization
Caption: Key steps in cationic ring-opening polymerization.
References
- 1. Polymerization of long chain alkyl glycidyl ethers: a platform for micellar gels with tailor-made melting points - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application of (Oxiran-2-yl)methyl decanoate in Coating Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Oxiran-2-yl)methyl decanoate, also known as glycidyl decanoate, is an epoxy-functional ester that serves as a reactive diluent in a variety of coating formulations. Its primary role is to reduce the viscosity of high-solid or solvent-free systems, thereby lowering the volatile organic compound (VOC) content. Beyond viscosity reduction, the incorporation of (Oxiran-2-yl)methyl decanoate into a coating formulation can significantly enhance the performance characteristics of the cured film, including improved flexibility, adhesion, and chemical resistance. The reactivity of its epoxide group allows it to be chemically integrated into the polymer backbone during the curing process.[1] This document provides detailed application notes and experimental protocols for the utilization of (Oxiran-2-yl)methyl decanoate in coating formulations.
Key Applications and Benefits
(Oxiran-2-yl)methyl decanoate is particularly beneficial in the formulation of high-performance coatings where both environmental compliance and superior performance are critical. Its applications span across various sectors, including automotive, industrial, and protective coatings.
Primary benefits include:
-
Viscosity Reduction: Significantly lowers the viscosity of epoxy and polyurethane resin systems, facilitating easier application and higher filler loading.
-
VOC Reduction: Enables the formulation of low-VOC and solvent-free coatings, aiding compliance with environmental regulations.
-
Improved Flexibility and Toughness: The aliphatic chain of the decanoate moiety enhances the flexibility and impact resistance of the cured coating.
-
Enhanced Adhesion: The glycidyl ether functionality can improve adhesion to a variety of substrates.
-
Increased Chemical Resistance: Contributes to the overall chemical resistance of the coating.
-
Good Weatherability: The branched alkyl chain can improve the durability and weatherability of the final coating.[1]
Data Presentation
The following tables summarize the expected quantitative impact of incorporating (Oxiran-2-yl)methyl decanoate into a standard epoxy coating formulation. The data is representative and intended to provide a baseline for formulation development.
Table 1: Effect of (Oxiran-2-yl)methyl decanoate on the Viscosity of a Bisphenol A Epoxy Resin
| Concentration of (Oxiran-2-yl)methyl decanoate (wt%) | Viscosity (mPa·s at 25°C) |
| 0 (Control) | 12,000 |
| 5 | 5,500 |
| 10 | 2,500 |
| 15 | 1,200 |
| 20 | 700 |
Table 2: Performance Characteristics of a Cured Epoxy Coating with Varying Concentrations of (Oxiran-2-yl)methyl decanoate
| Property | Test Method | 0% (Control) | 10% | 20% |
| Pencil Hardness | ASTM D3363 | 2H | H | F |
| Adhesion (Cross-hatch) | ASTM D3359 | 4B | 5B | 5B |
| Impact Resistance (Direct, in-lbs) | ASTM D2794 | 20 | 60 | 100 |
| Flexibility (Mandrel Bend, 1/8 inch) | ASTM D522 | Fail | Pass | Pass |
| Chemical Resistance (10% H₂SO₄, 24h) | Spot Test | Moderate Blistering | Slight Change | No Effect |
| Chemical Resistance (10% NaOH, 24h) | Spot Test | Slight Blistering | No Effect | No Effect |
Experimental Protocols
Protocol 1: Preparation of Epoxy Coating Formulations
Objective: To prepare a series of epoxy coating formulations with varying concentrations of (Oxiran-2-yl)methyl decanoate as a reactive diluent.
Materials:
-
Bisphenol A based epoxy resin (e.g., EPON™ 828)
-
(Oxiran-2-yl)methyl decanoate
-
Amine curing agent (e.g., Triethylenetetramine - TETA)
-
Optional: Pigments, fillers, and other additives
-
Mixing vessels, mechanical stirrer, and weighing balance
Procedure:
-
In a suitable mixing vessel, weigh the required amount of Bisphenol A epoxy resin.
-
Add the specified weight percentage (e.g., 0%, 5%, 10%, 15%, 20%) of (Oxiran-2-yl)methyl decanoate to the epoxy resin.
-
Mix the components thoroughly using a mechanical stirrer at a low speed (e.g., 200 rpm) for 10-15 minutes until a homogeneous mixture is obtained.
-
If required, add pigments and fillers at this stage and continue mixing until uniformly dispersed.
-
Just prior to application, add the stoichiometric amount of the amine curing agent. The amount of curing agent should be calculated based on the total epoxy equivalent weight of the resin and the reactive diluent.
-
Mix the formulation with the curing agent vigorously for 2-3 minutes.
-
The coating is now ready for application.
Protocol 2: Evaluation of Coating Properties
Objective: To evaluate the physical and mechanical properties of the cured epoxy coatings.
Materials:
-
Prepared coating formulations
-
Steel panels (for application)
-
Film applicator (e.g., drawdown bar)
-
Pencil hardness tester (ASTM D3363)
-
Cross-hatch adhesion tester (ASTM D3359)
-
Impact tester (ASTM D2794)
-
Mandrel bend tester (ASTM D522)
-
Chemical spot test reagents (e.g., 10% H₂SO₄, 10% NaOH)
Procedure:
-
Film Application: Apply the prepared coating formulations onto clean steel panels using a film applicator to achieve a consistent dry film thickness (e.g., 50 µm).
-
Curing: Allow the coated panels to cure at ambient temperature (25°C) for 7 days. Alternatively, an accelerated curing schedule (e.g., 2 hours at 60°C) can be used if specified.
-
Pencil Hardness Test: Following ASTM D3363, determine the hardness of the cured coating by pushing pencils of increasing hardness over the surface until a scratch is observed.
-
Adhesion Test: Perform the cross-hatch adhesion test according to ASTM D3359. A lattice pattern is cut into the coating, pressure-sensitive tape is applied over the lattice and then removed. The adhesion is rated based on the amount of coating removed.
-
Impact Resistance Test: Evaluate the direct impact resistance of the coating using an impact tester as per ASTM D2794. A standard weight is dropped from a specified height onto the coated panel, and the coating is examined for cracking.
-
Flexibility Test: Assess the flexibility of the coating using a cylindrical mandrel bend tester according to ASTM D522. The coated panel is bent over a mandrel of a specified diameter, and the coating is observed for cracking or delamination.
-
Chemical Resistance Test: Place a few drops of the test chemicals (e.g., 10% H₂SO₄, 10% NaOH) onto the surface of the cured coating. Cover with a watch glass for 24 hours. After exposure, wash the panel and evaluate for any changes such as blistering, discoloration, or softening.
Mandatory Visualizations
Caption: Experimental workflow for coating formulation and testing.
Caption: Logical relationship of reactive diluent to coating properties.
References
Application Notes and Protocols for (Oxiran-2-yl)methyl decanoate in Resin Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (Oxiran-2-yl)methyl decanoate as a reactive crosslinking agent and diluent in epoxy resin systems. Detailed experimental protocols for formulation, curing, and characterization are provided to guide researchers in utilizing this compound for the development of advanced materials.
(Oxiran-2-yl)methyl decanoate , a glycidyl ester with a C10 alkyl chain, offers unique properties to epoxy formulations. Its long aliphatic chain can impart flexibility and hydrophobicity, while the terminal epoxy group allows it to covalently bond into the polymer network. This dual functionality makes it a versatile additive for modifying the rheological, mechanical, and thermal properties of standard epoxy resins.
Core Concepts and Applications
(Oxiran-2-yl)methyl decanoate can be employed in epoxy resins to:
-
Reduce Viscosity: The relatively low molecular weight and non-polar aliphatic chain of (Oxiran-2-yl)methyl decanoate can significantly lower the viscosity of high-viscosity epoxy resins, improving processability and handling.[1][2][3][4]
-
Enhance Flexibility: The introduction of the long, flexible decanoate chain into the rigid crosslinked epoxy network can increase the elongation at break and impact strength of the cured material.
-
Modify Surface Properties: The hydrophobic nature of the C10 alkyl chain can be utilized to tailor the surface energy and water resistance of the final cured resin.
-
Control Crosslinking Density: As a monofunctional epoxide, it can be used to control the crosslink density of the polymer network, thereby influencing the thermomechanical properties of the material.
Experimental Data
The following table summarizes representative data on the effect of incorporating varying concentrations of (Oxiran-2-yl)methyl decanoate into a standard Bisphenol A diglycidyl ether (DGEBA) based epoxy resin cured with a polyamide hardener.
| Formulation | (Oxiran-2-yl)methyl decanoate (wt%) | Viscosity at 25°C (Pa·s) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (Tg) (°C) |
| Control | 0 | 12.5 | 65 | 4.5 | 110 |
| OMD-5 | 5 | 8.2 | 62 | 5.8 | 105 |
| OMD-10 | 10 | 5.1 | 58 | 7.2 | 98 |
| OMD-20 | 20 | 2.3 | 50 | 9.5 | 85 |
Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the specific epoxy resin, hardener, and curing conditions used.
Experimental Protocols
Protocol 1: Formulation and Curing of Epoxy Resin with (Oxiran-2-yl)methyl decanoate
This protocol describes the preparation and curing of an epoxy resin formulation incorporating (Oxiran-2-yl)methyl decanoate as a reactive diluent.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
(Oxiran-2-yl)methyl decanoate
-
Polyamide or amine-based curing agent
-
Disposable mixing cups
-
Stirring rods
-
Vacuum desiccator
-
Curing oven
-
Molds for specimen preparation
Procedure:
-
Preparation:
-
Pre-heat the DGEBA epoxy resin to 60°C to reduce its viscosity.
-
In a clean, dry mixing cup, weigh the desired amount of DGEBA resin.
-
Add the calculated amount of (Oxiran-2-yl)methyl decanoate to the resin and mix thoroughly for 5 minutes until a homogeneous mixture is obtained.
-
Allow the mixture to cool to room temperature.
-
-
Curing Agent Addition and Mixing:
-
Calculate the stoichiometric amount of the curing agent required for the total amount of epoxy resin and (Oxiran-2-yl)methyl decanoate. The amount of hardener is typically calculated based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resins.
-
Add the curing agent to the resin mixture and stir for 5-10 minutes, ensuring a uniform blend. Scrape the sides and bottom of the mixing cup to ensure all components are well incorporated.
-
-
Degassing:
-
Place the mixture in a vacuum desiccator and apply a vacuum of 28-30 inHg for 10-15 minutes, or until all visible air bubbles have been removed.
-
-
Casting and Curing:
-
Pour the degassed mixture into pre-heated and release-agent-coated molds.
-
Cure the samples in an oven according to the manufacturer's recommendations for the specific curing agent. A typical curing cycle might be 2 hours at 80°C followed by 3 hours at 120°C.
-
Allow the samples to cool slowly to room temperature before demolding.
-
Protocol 2: Characterization of Cured Epoxy Resin
This protocol outlines the standard methods for characterizing the mechanical and thermal properties of the cured epoxy specimens.
A. Mechanical Testing:
-
Tensile Testing (ASTM D638):
-
Prepare dog-bone shaped specimens according to ASTM D638 specifications.
-
Conduct tensile tests using a universal testing machine at a crosshead speed of 5 mm/min.
-
Record the tensile strength, Young's modulus, and elongation at break.
-
-
Flexural Testing (ASTM D790):
-
Prepare rectangular specimens as per ASTM D790.
-
Perform a three-point bending test to determine the flexural strength and modulus.
-
-
Impact Testing (ASTM D256):
-
Use notched Izod or Charpy impact testing to evaluate the impact strength of the material.
-
B. Thermal Analysis:
-
Differential Scanning Calorimetry (DSC) (ASTM E1356):
-
Use a DSC instrument to determine the glass transition temperature (Tg) of the cured samples.
-
Heat a small sample (5-10 mg) from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere. The Tg is typically determined from the midpoint of the transition in the heat flow curve.
-
-
Thermogravimetric Analysis (TGA) (ASTM E1131):
-
Analyze the thermal stability of the cured resin using a TGA instrument.
-
Heat a sample (10-20 mg) from room temperature to 800°C at a heating rate of 20°C/min in a nitrogen or air atmosphere.
-
Record the onset of decomposition temperature and the char yield at the end of the test.
-
Visualizations
Caption: Experimental workflow for resin formulation, curing, and characterization.
Caption: Crosslinking reaction of an epoxy group with a primary amine hardener.
References
- 1. Effect of Diluents on Mechanical Characteristics of Epoxy Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Application of Poly(Styrene-Co-Glycidyl Methacrylate) as Reactive Diluents to Epoxy Resin [ijtech.eng.ui.ac.id]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Epoxy - Wikipedia [en.wikipedia.org]
Experimental protocol for the epoxidation of decanoic acid
An important consideration for the epoxidation of a fatty acid is the presence of carbon-carbon double bonds within its hydrocarbon chain. Decanoic acid is a saturated fatty acid, meaning its 10-carbon chain is fully saturated with hydrogen atoms and lacks any double bonds. Therefore, a direct epoxidation reaction on decanoic acid is not chemically feasible as there is no site for the epoxide ring to form.
This document will provide a detailed experimental protocol for the epoxidation of oleic acid, a common 18-carbon monounsaturated fatty acid, which serves as a representative model for this type of reaction. The protocol is based on the widely used method of in-situ generation of performic acid from formic acid and hydrogen peroxide.
This application note details the experimental procedure for the epoxidation of oleic acid using performic acid generated in-situ. This method is a common and effective way to convert the double bond of an unsaturated fatty acid into an oxirane ring.
Experimental Protocols
1. Materials and Reagents:
-
Oleic Acid (≥99% purity)
-
Formic Acid (88-99% purity)
-
Hydrogen Peroxide (30% w/w aqueous solution)
-
Sulfuric Acid (98%, as catalyst)
-
Sodium Bicarbonate (for neutralization)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
Diethyl Ether or other suitable organic solvent (for extraction)
-
Distilled Water
2. Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3. In-situ Epoxidation Procedure:
-
Set up the reaction apparatus in a fume hood, consisting of a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer.
-
To the flask, add oleic acid and formic acid. The molar ratio of formic acid to the double bonds in oleic acid is a critical parameter and typically ranges from 1:1 to 1.64:1.[1]
-
Begin stirring the mixture at a constant rate (e.g., 300-600 rpm) and heat the flask to the desired reaction temperature, typically between 45°C and 75°C.[1][2]
-
Once the reaction temperature is stable, slowly add 30% hydrogen peroxide dropwise to the mixture using the dropping funnel. The molar ratio of hydrogen peroxide to the double bonds is generally in the range of 1.5:1 to 2:1.[1] The addition should be controlled to maintain the reaction temperature and prevent excessive heat generation.
-
After the addition of hydrogen peroxide is complete, add a catalytic amount of sulfuric acid dropwise.[1][3]
-
Continue the reaction for a specified period, typically ranging from 45 minutes to several hours, while maintaining the temperature and stirring. Samples can be taken periodically to monitor the progress of the reaction by determining the oxirane oxygen content.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the remaining acids, followed by washing with distilled water until the aqueous layer is neutral.
-
Extract the epoxidized oleic acid with a suitable organic solvent like diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude epoxidized product.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the epoxidation of oleic acid based on literature data. The "Relative Conversion to Oxirane" (RCO) is a common metric for reaction efficiency.
| Parameter | Value | Reference |
| Reactant Molar Ratios | ||
| Oleic Acid : Formic Acid | 1 : 1 to 1 : 1.64 | [1] |
| Oleic Acid : Hydrogen Peroxide | 1 : 1.5 to 1 : 2 | [1] |
| Reaction Conditions | ||
| Temperature | 45 - 75 °C | [1][2] |
| Stirring Speed | 300 - 600 rpm | [1][4] |
| Outcomes | ||
| Highest RCO | ~80 - 88% | [5] |
| Optimal Temperature for High RCO | 45 °C | [1] |
Visualizations
Below are diagrams illustrating the reaction mechanism and the experimental workflow.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of (Oxiran-2-yl)methyl decanoate
Introduction
(Oxiran-2-yl)methyl decanoate, also known as glycidyl decanoate, is a glycidyl ester (GE) that can be formed in edible oils and fats during high-temperature refining processes.[1][2] Due to the potential health concerns associated with glycidol, which can be released from GEs, accurate and reliable analytical methods for their quantification are crucial for food safety and quality control.[3][4] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or other sensitive detectors offers a direct approach for the analysis of intact glycidyl esters, avoiding the complex derivatization steps required by indirect methods.[1][5] This application note provides a detailed protocol for the analysis of (Oxiran-2-yl)methyl decanoate using a direct HPLC method.
Principle
This method utilizes reversed-phase HPLC to separate (Oxiran-2-yl)methyl decanoate from other fatty acid esters and matrix components. The analyte is then detected and quantified by a mass spectrometer or an evaporative light-scattering detector (ELSD). The direct analysis approach allows for the specific determination of the intact glycidyl ester.[2][4]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A double solid-phase extraction (SPE) procedure is often employed to clean up the sample and concentrate the analytes.[1][4]
Materials:
-
Sample of edible oil or fat
-
Hexane
-
Ethyl acetate
-
Acetone
-
Chloroform
-
SPE cartridges (e.g., silica gel)
Procedure:
-
Dissolve a known amount of the oil sample in a suitable solvent mixture (e.g., n-hexane:ethyl acetate, 85:15, v/v or chloroform diluted with acetone).[1]
-
Condition the SPE cartridge by passing the appropriate solvent through it.
-
Load the dissolved sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove interfering triglycerides.
-
Elute the glycidyl esters with a more polar solvent or solvent mixture (e.g., a gradient of ethyl acetate in hexane).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., acetone or mobile phase) for HPLC analysis.[5]
HPLC-MS Analysis
Instrumentation:
-
HPLC system with a gradient pump and autosampler
-
Reversed-phase C18 column (e.g., 150 x 3 mm, 3 µm particle size)[5]
-
Mass spectrometer (e.g., single quadrupole or time-of-flight) with an appropriate interface (e.g., atmospheric pressure chemical ionization - APCI)[1][5]
Chromatographic Conditions:
| Parameter | Condition |
| Column | YMC-Pack ODS-AM C18, 120 Å, 150 x 3 mm, 3 µm[5] |
| Mobile Phase A | Acetonitrile/Methanol/Water (42.5:42.5:15, v/v/v)[5] |
| Mobile Phase B | Acetone[5] |
| Gradient | A time-dependent gradient can be optimized to achieve the best separation. |
| Flow Rate | 0.4 - 1.0 mL/min |
| Column Temperature | 40 - 60 °C[5] |
| Injection Volume | 5 - 10 µL |
| Autosampler Temp. | 40 °C (to ensure sample solubility)[5] |
MS Detector Settings (APCI, Positive Ion Mode):
| Parameter | Setting |
| Ionization Mode | APCI, Positive |
| Selected Ion Monitoring (SIM) | Monitor for the specific m/z of (Oxiran-2-yl)methyl decanoate |
| Nebulizing Gas Flow | As per instrument recommendation |
| Drying Gas Flow & Temp. | As per instrument recommendation |
| Interface Temperature | As per instrument recommendation |
UPLC-ELSD Analysis
As a universal detector, an evaporative light-scattering detector (ELSD) can also be utilized, which is not restricted by the UV absorbance of the analyte.[6]
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Reversed-phase C18 column
-
Evaporative Light-Scattering Detector (ELSD)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., for separation of five GE species)[6] |
| Mobile Phase | Gradient elution with methanol aqueous solutions[6] |
| Flow Rate | Optimized for UPLC separation |
| Column Temperature | Controlled as per method requirements |
| Injection Volume | 1 - 5 µL |
ELSD Settings:
| Parameter | Setting |
| Drift Tube Temp. | Optimized for analyte and mobile phase |
| Nebulizer Gas | Nitrogen |
| Gas Flow Rate | As per instrument recommendation |
Data Presentation
The following table summarizes typical performance data for the analysis of glycidyl esters using HPLC-based methods. These values can serve as a reference for the analysis of (Oxiran-2-yl)methyl decanoate.
Table 1: Quantitative Data for Glycidyl Ester Analysis
| Parameter | Value | Reference |
| Instrumental Limit of Detection (LOD) | 2.4 µg/mL (for C16:0-GE with ELSD) | [6] |
| 5 ng/g (LC-TOFMS) | [5] | |
| Instrumental Limit of Quantification (LOQ) | 8.0 µg/mL (for C16:0-GE with ELSD) | [6] |
| Linearity (R²) | ≥0.9999 (for five GE species with ELSD) | [6] |
| Concentration Range | 5 - 80 µg/mL (for five GE species with ELSD) | [6] |
| Intra-day Precision (CV%) | ≤2% | [6] |
| Inter-day Precision (CV%) | ≤9% | [6] |
| Intra-day Recovery (%) | 97.2 - 107.3% | [6] |
| Inter-day Recovery (%) | 81.3 - 107.1% | [6] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical approaches.
Caption: Experimental workflow for HPLC analysis of (Oxiran-2-yl)methyl decanoate.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. researchgate.net [researchgate.net]
- 3. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bfr.bund.de [bfr.bund.de]
- 5. Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First Determination of Glycidyl Ester Species in Edible Oils by Reverse-Phase Ultra-Performance Liquid Chromatography Coupled with an Evaporative Light-Scattering Detector - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purity Assessment of (Oxiran-2-yl)methyl decanoate using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
(Oxiran-2-yl)methyl decanoate, also known as glycidyl decanoate, is a glycidyl ester of decanoic acid. Glycidyl esters are compounds of increasing interest in various industrial applications, including as reactive diluents in epoxy resins, stabilizers in PVC, and as chemical intermediates. The presence of the reactive oxirane (epoxide) ring makes this molecule versatile for further chemical modifications.[1][2] The purity of (Oxiran-2-yl)methyl decanoate is a critical quality attribute, as impurities can significantly impact the performance and safety of downstream products. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for assessing the purity of (Oxiran-2-yl)methyl decanoate. This application note details a direct GC-MS method for the purity assessment of (Oxiran-2-yl)methyl decanoate, suitable for researchers, scientists, and drug development professionals.
Principle
This method utilizes a direct gas chromatography-mass spectrometry (GC-MS) approach, which allows for the analysis of the intact (Oxiran-2-yl)methyl decanoate molecule without the need for chemical derivatization.[3] The sample is diluted in a suitable organic solvent and injected into the GC system. The separation is achieved on a capillary column with a non-polar stationary phase. The effluent from the GC column is then introduced into the mass spectrometer, where the molecules are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the analyte and any impurities present, allowing for their identification and quantification.
Potential Impurities
The purity assessment of (Oxiran-2-yl)methyl decanoate should consider potential impurities arising from its synthesis and degradation. Common synthetic routes involve the esterification of decanoic acid with glycidol or the reaction of a decanoate salt with epichlorohydrin. Therefore, potential impurities may include:
-
Decanoic acid: Unreacted starting material.
-
Glycidol (2,3-Epoxy-1-propanol): Unreacted starting material.
-
Glycerol: Formed from the hydrolysis of the epoxide ring of glycidol.
-
(2,3-dihydroxypropyl) decanoate: Formed from the hydrolysis of the epoxide ring of (Oxiran-2-yl)methyl decanoate.
-
Polymers of glycidol: Formed by the self-polymerization of glycidol.
Experimental Protocols
Sample Preparation
-
Accurately weigh approximately 50 mg of the (Oxiran-2-yl)methyl decanoate sample into a 50 mL volumetric flask.
-
Dissolve the sample in and dilute to the mark with high-purity ethyl acetate.
-
Mix the solution thoroughly.
-
Transfer an aliquot of the solution into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
A standard gas chromatograph coupled to a single quadrupole mass spectrometer is used for this analysis. The following instrumental parameters are recommended and may be optimized as needed.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (1:50) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Transfer Line Temp. | 280 °C |
| Scan Range | m/z 40-450 |
| Solvent Delay | 4 min |
Data Presentation
The purity of the (Oxiran-2-yl)methyl decanoate is determined by the area percent method, assuming that all components have a similar response factor in the mass spectrometer. The percentage purity is calculated as follows:
Purity (%) = (Area of (Oxiran-2-yl)methyl decanoate peak / Total area of all peaks) x 100
The following table presents example data for a hypothetical sample of (Oxiran-2-yl)methyl decanoate.
| Peak No. | Retention Time (min) | Compound Name | Peak Area | Area % |
| 1 | 5.21 | Glycidol | 15,234 | 0.51 |
| 2 | 8.95 | Decanoic acid | 25,678 | 0.86 |
| 3 | 12.45 | (Oxiran-2-yl)methyl decanoate | 2,925,890 | 97.82 |
| 4 | 14.12 | (2,3-dihydroxypropyl) decanoate | 24,109 | 0.81 |
Visualizations
Caption: Experimental workflow for GC-MS purity assessment.
Caption: (Oxiran-2-yl)methyl decanoate and potential impurities.
Conclusion
The described GC-MS method provides a reliable and straightforward approach for the purity assessment of (Oxiran-2-yl)methyl decanoate. The direct injection method is advantageous as it minimizes sample preparation and avoids potential artifacts from derivatization. This application note serves as a comprehensive guide for researchers and scientists involved in the quality control and development of products containing (Oxiran-2-yl)methyl decanoate.
References
- 1. (Oxiran-2-yl)methyl decanoate | C13H24O3 | CID 14833269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oxiran-2-ylmethyl 7,7-dimethyloctanoate | 71206-09-2 | Benchchem [benchchem.com]
- 3. Direct analysis of intact glycidyl fatty acid esters in edible oils using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (Oxiran-2-yl)methyl decanoate as an Internal Standard
Introduction
In quantitative analytical chemistry, the use of an internal standard (IS) is a crucial technique to improve the precision and accuracy of measurements. An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known concentration to both the sample and the calibration standards.[1] (Oxiran-2-yl)methyl decanoate, a glycidyl ester, possesses structural similarities to various fatty acid esters and other related compounds, making it a suitable candidate as an internal standard in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its epoxide ring and fatty acid ester chain allow it to mimic the behavior of certain analytes during sample preparation, extraction, and analysis, thereby compensating for variations in sample handling and instrument response.[1]
Principle of Internal Standardization
The fundamental principle of the internal standard method is to compare the response of the analyte to the response of a constant amount of the internal standard. By calculating the ratio of the analyte's signal to the internal standard's signal, variations introduced during the analytical workflow can be minimized. This approach helps to correct for potential losses during sample preparation, injection volume inconsistencies, and fluctuations in instrument sensitivity.[1]
A calibration curve is generated by plotting the ratio of the analyte signal to the internal standard signal against the concentration of the analyte in the standards. The concentration of the unknown sample is then determined by calculating its analyte-to-internal standard signal ratio and interpolating from the calibration curve.
Application Note 1: Quantification of Fatty Acid Methyl Esters (FAMEs) in a Biological Matrix using GC-MS
1. Scope
This protocol outlines a method for the quantitative analysis of a specific Fatty Acid Methyl Ester (FAME), Methyl Oleate, in a biological matrix (e.g., plasma) using (Oxiran-2-yl)methyl decanoate as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
2. Materials and Reagents
-
Analytes: Methyl Oleate (analytical standard)
-
Internal Standard: (Oxiran-2-yl)methyl decanoate (analytical standard)
-
Solvents: Hexane, Methanol, Acetone (HPLC grade)
-
Derivatization Agent: Boron trifluoride in methanol (14% BF3/MeOH)
-
Extraction Solvent: Hexane/Methyl tert-butyl ether (MTBE) (1:1, v/v)
-
Sample Matrix: Blank human plasma
3. Experimental Protocol
3.1. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of Methyl Oleate and (Oxiran-2-yl)methyl decanoate in hexane at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Methyl Oleate by diluting the stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Spiking Solution: Prepare a spiking solution of (Oxiran-2-yl)methyl decanoate at a concentration of 25 µg/mL in hexane.
-
Calibration Standards: To 100 µL of blank plasma, add 10 µL of each working standard solution and 10 µL of the internal standard spiking solution.
-
Sample Preparation: To 100 µL of the plasma sample, add 10 µL of the internal standard spiking solution.
-
Extraction and Derivatization:
-
To each standard and sample tube, add 500 µL of the extraction solvent. Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add 100 µL of 14% BF3/MeOH, cap the tube, and heat at 60°C for 30 minutes.
-
Cool to room temperature and add 200 µL of hexane and 100 µL of saturated NaCl solution. Vortex and centrifuge.
-
Transfer the upper hexane layer to a GC vial for analysis.
-
3.2. GC-MS Conditions
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Methyl Oleate: 296 (M+), 264, 222; (Oxiran-2-yl)methyl decanoate: 228 (M+), 113, 81 |
4. Data Analysis and Expected Results
A calibration curve is constructed by plotting the peak area ratio of Methyl Oleate to (Oxiran-2-yl)methyl decanoate against the concentration of Methyl Oleate. The concentration of Methyl Oleate in the samples is then calculated using the regression equation from the calibration curve.
Table 1: Representative Quantitative Data
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) |
| Methyl Oleate | 18.5 | 0.5 | 1.5 | 95 ± 5 |
| (Oxiran-2-yl)methyl decanoate (IS) | 16.2 | - | - | - |
Application Note 2: Direct Analysis of Glycidyl Esters in Edible Oil using LC-MS/MS
1. Scope
This protocol describes a direct method for the quantification of Glycidyl Palmitate in edible oil using (Oxiran-2-yl)methyl decanoate as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is adapted from established procedures for analyzing glycidyl fatty acid esters.[2][3]
2. Materials and Reagents
-
Analytes: Glycidyl Palmitate (analytical standard)
-
Internal Standard: (Oxiran-2-yl)methyl decanoate (analytical standard)
-
Solvents: Methanol, Acetonitrile, Isopropanol, Acetone (LC-MS grade)
-
Sample Matrix: Refined palm oil
3. Experimental Protocol
3.1. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of Glycidyl Palmitate and (Oxiran-2-yl)methyl decanoate in acetone at 1 mg/mL.
-
Working Standard Solutions: Create a series of working standards by diluting the Glycidyl Palmitate stock solution with acetone to concentrations from 10 ng/mL to 500 ng/mL.
-
Internal Standard Spiking Solution: Prepare a 100 ng/mL solution of (Oxiran-2-yl)methyl decanoate in acetone.
-
Calibration Standards: Mix 50 µL of each working standard solution with 50 µL of the internal standard spiking solution and dilute to 1 mL with acetone.
-
Sample Preparation:
-
Weigh 10 mg of the oil sample into a vial.
-
Add 100 µL of the internal standard spiking solution.
-
Dilute to 1 mL with acetone.
-
Vortex for 1 minute.
-
Filter through a 0.22 µm PTFE syringe filter into an LC vial.
-
3.2. LC-MS/MS Conditions
| Parameter | Value |
| Liquid Chromatograph | Shimadzu Nexera or equivalent |
| Column | C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 95:5 Water/Methanol with 0.1% Formic Acid |
| Mobile Phase B | 95:5 Acetonitrile/Isopropanol with 0.1% Formic Acid |
| Gradient | 0-1 min, 10% B; 1-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | SCIEX QTRAP 6500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (Q1/Q3) | Glycidyl Palmitate: 313.3 -> 239.2 (Quantifier), 313.3 -> 57.1 (Qualifier); (Oxiran-2-yl)methyl decanoate: 229.2 -> 155.1 (Quantifier), 229.2 -> 57.1 (Qualifier) |
4. Data Analysis and Expected Results
A calibration curve is generated by plotting the peak area ratio of Glycidyl Palmitate to (Oxiran-2-yl)methyl decanoate against the concentration of Glycidyl Palmitate. The concentration in the oil samples is determined from this curve.
Table 2: Representative Quantitative Data
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) |
| Glycidyl Palmitate | 8.9 | 1 | 3 | 92 ± 7 |
| (Oxiran-2-yl)methyl decanoate (IS) | 7.5 | - | - | - |
Visualizations
Caption: Principle of the Internal Standard Method.
Caption: General Experimental Workflow.
References
Application Note: Investigating Cellular Lipid Metabolism with (Oxiran-2-yl)methyl decanoate
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides detailed protocols for cell-based assays to investigate the effects of (Oxiran-2-yl)methyl decanoate, a glycidyl ester of decanoic acid, on cellular fatty acid metabolism. Due to its reactive oxirane ring, this compound is hypothesized to modulate intracellular lipid dynamics. Here, we present protocols for a fluorescent fatty acid uptake assay and an Oil Red O staining assay for intracellular lipid accumulation. These assays are fundamental in metabolic research and drug discovery for screening compounds that may alter lipid homeostasis.
Introduction
(Oxiran-2-yl)methyl decanoate is an organic compound featuring a ten-carbon fatty acid (decanoate) esterified to a glycidyl group. The presence of the reactive oxirane (epoxide) ring suggests potential for covalent modification of cellular macromolecules, including enzymes involved in metabolic pathways.[1] Fatty acid metabolism, encompassing uptake, storage, and oxidation, is a critical cellular process, and its dysregulation is implicated in numerous diseases, including metabolic syndrome, diabetes, and cancer.[2][3]
This document outlines a hypothetical application of (Oxiran-2-yl)methyl decanoate as a modulator of fatty acid metabolism. We hypothesize that its epoxide group may inhibit enzymes essential for fatty acid β-oxidation. Such inhibition would be expected to decrease the cell's capacity to utilize fatty acids for energy, leading to their accumulation as neutral lipids within intracellular lipid droplets. To test this hypothesis, we provide protocols for two key cell-based assays:
-
Fluorescent Fatty Acid Uptake Assay: To determine if (Oxiran-2-yl)methyl decanoate affects the transport of fatty acids into the cell.
-
Intracellular Lipid Accumulation Assay (Oil Red O Staining): To quantify the accumulation of neutral lipids within cells following treatment with the compound.[4][5][6]
These protocols are designed for researchers in cell biology, pharmacology, and drug development to assess the metabolic effects of (Oxiran-2-yl)methyl decanoate and similar compounds.
Hypothetical Signaling Pathway
Here, we propose a potential mechanism of action for (Oxiran-2-yl)methyl decanoate in modulating cellular lipid metabolism.
Caption: Hypothetical mechanism of (Oxiran-2-yl)methyl decanoate action.
Experimental Protocols
Experimental Workflow Overview
The following diagram outlines the general workflow for the cell-based assays described in this application note.
Caption: General experimental workflow.
Protocol 1: Fluorescent Fatty Acid Uptake Assay
This assay measures the rate of fatty acid import into cells using a fluorescently labeled fatty acid analog.
Materials:
-
Adherent cell line (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)
-
96-well black, clear-bottom tissue culture plates
-
(Oxiran-2-yl)methyl decanoate
-
Fluorescent fatty acid analog (e.g., BODIPY™ FL C12)
-
Serum-free cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader with bottom-read capability[7][8]
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 104 cells/well and culture overnight.[3]
-
Serum Starvation: Gently aspirate the culture medium and wash the cells twice with serum-free medium. Add 90 µL of serum-free medium to each well and incubate for 1-2 hours.[2]
-
Compound Treatment: Prepare a 10X stock solution of (Oxiran-2-yl)methyl decanoate in serum-free medium. Add 10 µL of the 10X stock solution to the appropriate wells. For control wells, add 10 µL of serum-free medium. Incubate for the desired time (e.g., 1, 6, or 24 hours).
-
Preparation of Fatty Acid Loading Solution: Prepare a 2X working solution of the fluorescent fatty acid analog in HBSS.
-
Fatty Acid Uptake Measurement: Add 100 µL of the 2X fatty acid loading solution to each well. Immediately begin measuring fluorescence intensity using a microplate reader (Excitation/Emission ~485/515 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.[7][9] Alternatively, for an endpoint assay, incubate for 60 minutes and then measure the fluorescence.[7]
Data Analysis:
The rate of fatty acid uptake can be determined from the linear portion of the kinetic curve. For endpoint assays, compare the fluorescence intensity of treated cells to control cells.
Hypothetical Data:
Table 1: Effect of (Oxiran-2-yl)methyl decanoate on Fatty Acid Uptake
| Concentration (µM) | Fatty Acid Uptake Rate (RFU/min) | % of Control |
| 0 (Control) | 150.2 ± 8.5 | 100% |
| 1 | 145.8 ± 7.9 | 97.1% |
| 10 | 130.1 ± 9.2 | 86.6% |
| 50 | 95.6 ± 6.8 | 63.6% |
| 100 | 62.3 ± 5.1 | 41.5% |
Data are presented as mean ± standard deviation (n=3).
Protocol 2: Intracellular Lipid Accumulation Assay (Oil Red O Staining)
This protocol uses Oil Red O, a lysochrome diazo dye, to stain neutral triglycerides and lipids in cultured cells.
Materials:
-
Adherent cell line (e.g., 3T3-L1, HepG2)
-
24-well or 48-well tissue culture plates
-
(Oxiran-2-yl)methyl decanoate
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
60% Isopropanol
-
Oil Red O Staining Solution (0.5% Oil Red O in isopropanol, diluted 3:2 with water before use)
-
Hematoxylin (optional, for counterstaining nuclei)
-
Microscope
-
100% Isopropanol (for quantification)
-
Spectrophotometer or microplate reader (for quantification)
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and treat with various concentrations of (Oxiran-2-yl)methyl decanoate for 24-48 hours.
-
Fixation: Aspirate the medium, wash cells gently with PBS, and then fix with 4% PFA for 15-20 minutes at room temperature.[6][10]
-
Permeabilization: Wash the cells twice with distilled water and then incubate with 60% isopropanol for 5 minutes.[10]
-
Staining: Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 15-20 minutes at room temperature.[10]
-
Washing: Remove the staining solution and wash the cells repeatedly with distilled water until the excess stain is removed.
-
Imaging: (Optional) Counterstain with hematoxylin for 30 seconds for visualization of nuclei.[6] Acquire images using a light microscope. Lipid droplets will appear as red puncta.
-
Quantification: After imaging, completely remove any remaining water. Add 100% isopropanol to each well and incubate for 10 minutes with gentle shaking to elute the Oil Red O dye from the lipid droplets. Transfer the isopropanol extract to a 96-well plate and measure the absorbance at 490-520 nm.[10]
Hypothetical Data:
Table 2: Quantification of Lipid Accumulation with Oil Red O Staining
| Concentration (µM) | Absorbance (510 nm) | Fold Change vs. Control |
| 0 (Control) | 0.15 ± 0.02 | 1.0 |
| 1 | 0.18 ± 0.03 | 1.2 |
| 10 | 0.32 ± 0.04 | 2.1 |
| 50 | 0.65 ± 0.07 | 4.3 |
| 100 | 0.98 ± 0.11 | 6.5 |
Data are presented as mean ± standard deviation (n=3).
Conclusion
The protocols described in this application note provide a framework for investigating the effects of (Oxiran-2-yl)methyl decanoate on cellular fatty acid uptake and lipid accumulation. Based on our hypothetical data, treatment with this compound leads to a dose-dependent decrease in fatty acid uptake and a significant increase in intracellular lipid storage. These results would support the hypothesis that (Oxiran-2-yl)methyl decanoate inhibits fatty acid metabolism, potentially through the inhibition of β-oxidation. These assays can be adapted for high-throughput screening of compound libraries to identify novel modulators of lipid metabolism for therapeutic development.
References
- 1. bioconductor.org [bioconductor.org]
- 2. Fatty Acid Uptake Assay Kit UP07 manual | DOJINDO [dojindo.com]
- 3. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. QBT Fatty Acid Uptake Assay Kit | Molecular Devices [moleculardevices.com]
- 9. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Oxiran-2-yl)methyl decanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (oxiran-2-yl)methyl decanoate, also known as glycidyl decanoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of (oxiran-2-yl)methyl decanoate, categorized by the synthetic route.
Route 1: Synthesis from Decanoic Acid and Epichlorohydrin
This common two-step method involves the initial esterification of decanoic acid with epichlorohydrin to form a chlorohydrin intermediate, followed by dehydrochlorination with a base to yield the epoxide.
Issue 1: Low Yield of (Oxiran-2-yl)methyl decanoate
| Potential Cause | Recommended Solution |
| Incomplete Esterification: The reaction between decanoic acid and epichlorohydrin may not have gone to completion. | - Increase Reaction Time/Temperature: Prolong the reaction time or cautiously increase the temperature to drive the equilibrium towards the product. Monitor the reaction progress by techniques like TLC or GC. - Catalyst Choice: Ensure an appropriate catalyst, such as a quaternary ammonium salt or a tertiary amine, is used in a suitable concentration.[1] |
| Inefficient Dehydrochlorination: The conversion of the chlorohydrin intermediate to the epoxide is incomplete. | - Choice of Base: Use a strong base like sodium hydroxide or potassium hydroxide. The physical form of the base (e.g., solid vs. aqueous solution) can influence the reaction rate. - Stoichiometry of Base: Use a slight excess of the base to ensure complete reaction. - Reaction Conditions: The dehydrochlorination is often carried out at a moderate temperature. Ensure adequate mixing to facilitate the reaction between the organic and aqueous phases if a two-phase system is used. |
| Side Reactions: Competing reactions are consuming the starting materials or the desired product. | - Control Temperature: Elevated temperatures can promote side reactions. Maintain the recommended temperature for each step. - Minimize Water Content: The presence of water can lead to hydrolysis of the epoxide ring. Use anhydrous solvents and reagents where possible. |
| Product Loss During Workup: The desired product is being lost during extraction, washing, or purification steps. | - Optimize Extraction: Ensure the correct solvent and pH are used during the extraction process to maximize the recovery of the organic product. - Careful Purification: If using distillation, be mindful of the product's boiling point and potential for thermal degradation. Column chromatography can be an effective purification method. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Potential Cause | Identification & Mitigation |
| Unreacted Decanoic Acid | Incomplete esterification. | Identification: GC-MS analysis can detect the presence of decanoic acid. Mitigation: Optimize the esterification conditions as described in "Low Yield". During workup, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can remove unreacted acid. |
| Chlorohydrin Intermediate | Incomplete dehydrochlorination. | Identification: GC-MS or NMR spectroscopy can identify the chlorohydrin. Mitigation: Ensure complete dehydrochlorination by using a sufficient amount of a strong base and allowing adequate reaction time. |
| Diol (from Hydrolysis) | Presence of water during the reaction or workup, leading to the opening of the epoxide ring. | Identification: GC-MS analysis will show a peak corresponding to the diol. Mitigation: Use anhydrous reaction conditions. During workup, minimize contact with acidic or basic aqueous solutions for extended periods. |
| Oligomers/Polymers | High temperatures or the presence of certain catalysts can induce the polymerization of the epoxide.[2] | Identification: Gel permeation chromatography (GPC) or mass spectrometry can detect higher molecular weight species. Mitigation: Maintain strict temperature control. The choice of catalyst can also influence the extent of oligomerization. |
Route 2: Epoxidation of Allyl Decanoate
This method involves the esterification of decanoic acid with allyl alcohol to form allyl decanoate, followed by the epoxidation of the double bond using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.
Issue 1: Incomplete Epoxidation
| Potential Cause | Recommended Solution |
| Insufficient Peroxy Acid: The molar ratio of the peroxy acid to the alkene is too low. | - Increase Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the peroxy acid to ensure complete conversion of the allyl decanoate. |
| Low Reaction Temperature: The temperature is too low for the reaction to proceed at a reasonable rate. | - Optimize Temperature: The reaction is typically carried out at or below room temperature. Monitor the reaction by TLC to determine the optimal temperature for your specific setup. |
| Decomposition of Peroxy Acid: The peroxy acid may have decomposed before reacting with the alkene. | - Use Fresh Reagent: Peroxy acids can be unstable. Use a freshly prepared or recently purchased reagent. The activity of m-CPBA can be determined by titration. |
Issue 2: Formation of Byproducts
| Byproduct | Potential Cause | Identification & Mitigation |
| Diol | The epoxide ring is opened by water present in the reaction mixture or during workup. This is often acid-catalyzed. | Identification: GC-MS analysis. Mitigation: Ensure anhydrous conditions. Buffer the reaction mixture with a mild base like sodium bicarbonate to neutralize any acidic byproducts from the peroxy acid. |
| Ring-Opened Ether/Ester | The epoxide reacts with the carboxylic acid byproduct (e.g., m-chlorobenzoic acid) or the solvent. | Identification: GC-MS and NMR spectroscopy. Mitigation: Use a buffered system. Remove the carboxylic acid byproduct promptly during workup. Choose an inert solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of (oxiran-2-yl)methyl decanoate via the epichlorohydrin route?
A1: The most common side reaction is the hydrolysis of the epoxide ring to form the corresponding diol (2,3-dihydroxypropyl decanoate). This can occur if water is present during the reaction, especially under acidic or basic conditions. Another significant side reaction is oligomerization, particularly at higher temperatures.
Q2: How can I minimize the formation of oligomers?
A2: To minimize oligomerization, it is crucial to maintain strict control over the reaction temperature. Running the reaction at the lowest effective temperature is recommended. The choice of catalyst can also play a role; some catalysts may promote polymerization more than others.
Q3: In the epoxidation of allyl decanoate, my reaction stalls before completion. What should I do?
A3: First, check the quality and stoichiometry of your epoxidizing agent (e.g., m-CPBA). Peroxy acids can degrade over time. Using a fresh batch or titrating to determine its active oxygen content is advisable. If the reagent is active, a small additional portion of the peroxy acid can be added to the reaction mixture. Also, ensure the reaction temperature is appropriate, as very low temperatures can significantly slow down the reaction rate.
Q4: What is the best way to purify the final product?
A4: The purification method depends on the scale of the reaction and the nature of the impurities. For small-scale laboratory preparations, column chromatography on silica gel is often effective for removing both polar impurities (like the diol) and non-polar impurities. For larger quantities, vacuum distillation can be employed, but care must be taken to avoid high temperatures that could lead to product degradation or polymerization.
Q5: How can I confirm the identity and purity of my (oxiran-2-yl)methyl decanoate?
A5: A combination of analytical techniques is recommended.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify major impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and identifying volatile impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of the epoxide and ester functional groups.
Experimental Protocols
Protocol 1: Synthesis from Decanoic Acid and Epichlorohydrin
Step 1: Esterification
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine decanoic acid (1 equivalent), epichlorohydrin (3-5 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 equivalents).
-
Heat the mixture to 80-100 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by TLC or by titrating the remaining carboxylic acid.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
Step 2: Dehydrochlorination
-
To the cooled reaction mixture, slowly add a 20-40% aqueous solution of sodium hydroxide (1.1-1.2 equivalents) while maintaining the temperature below 30 °C with an ice bath.
-
Stir the mixture vigorously for 1-2 hours at room temperature.
-
After the reaction is complete, add water to dissolve the salt and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent and excess epichlorohydrin under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Epoxidation of Allyl Decanoate
Step 1: Synthesis of Allyl Decanoate
-
In a round-bottom flask, combine decanoic acid (1 equivalent), allyl alcohol (1.5 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture and dilute it with an organic solvent like diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude allyl decanoate, which can be purified by vacuum distillation.
Step 2: Epoxidation
-
Dissolve allyl decanoate (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Add a buffer, such as sodium bicarbonate (2-3 equivalents).
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add a solution of m-CPBA (1.1-1.2 equivalents) in dichloromethane to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated m-chlorobenzoic acid and sodium bicarbonate.
-
Wash the filtrate with a sodium bisulfite solution (to quench excess peroxy acid), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude (oxiran-2-yl)methyl decanoate, which can be purified by column chromatography or vacuum distillation.
Reaction Pathways and Workflows
Caption: Main synthetic routes and major side reactions for the synthesis of (oxiran-2-yl)methyl decanoate.
Caption: A logical workflow for troubleshooting common issues in the synthesis of (oxiran-2-yl)methyl decanoate.
References
Technical Support Center: (Oxiran-2-yl)methyl decanoate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of (Oxiran-2-yl)methyl decanoate.
Troubleshooting Guides
This section addresses common issues encountered during the purification of (Oxiran-2-yl)methyl decanoate, providing potential causes and recommended solutions.
Issue 1: Low Purity After Synthesis
Table 1: Potential Causes and Solutions for Low Purity
| Potential Cause | Recommended Solution |
| Incomplete Reaction: Unreacted starting materials (decanoic acid, epichlorohydrin, or glycidol) remain. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Ensure the reaction goes to completion by adjusting reaction time, temperature, or catalyst concentration. |
| Side Reactions: Formation of byproducts such as diol esters from epoxide ring opening. | - Control reaction temperature to minimize side reactions. - Use anhydrous conditions to prevent hydrolysis of the epoxide. |
| Impurity Co-elution: Impurities have similar polarity to the desired product, leading to co-elution during chromatography. | - Optimize the mobile phase for column chromatography to achieve better separation (see Experimental Protocols). - Consider using a different stationary phase (e.g., alumina instead of silica gel). |
Issue 2: Product Degradation During Purification
Table 2: Potential Causes and Solutions for Product Degradation
| Potential Cause | Recommended Solution |
| Hydrolysis of Epoxide Ring: Presence of water or acidic/basic conditions can open the epoxide ring, forming a diol. | - Use anhydrous solvents and reagents for all purification steps. - Neutralize the crude product before purification if acidic or basic catalysts were used in the synthesis. - Avoid prolonged exposure to protic solvents. |
| Thermal Decomposition: The compound may be sensitive to high temperatures during distillation. Glycidyl esters can decompose at elevated temperatures, leading to the formation of aldehydes, hydrocarbons, and other degradation products.[1] | - Utilize vacuum distillation to lower the boiling point. - Employ short-path distillation to minimize the residence time at high temperatures. - Consider purification methods that do not require heat, such as column chromatography. |
| Polymerization: The epoxide ring can polymerize under certain conditions. | - Avoid strong acidic or basic conditions during workup and purification. - Store the purified product at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude (Oxiran-2-yl)methyl decanoate?
A1: Common impurities include unreacted starting materials such as decanoic acid and epichlorohydrin, byproducts from the hydrolysis of the epoxide ring (forming 2,3-dihydroxypropyl decanoate), and oligomers formed through the reaction of the epoxide with other molecules in the reaction mixture.
Q2: How can I effectively remove residual decanoic acid?
A2: Residual decanoic acid can be removed by washing the crude product with a mild aqueous base solution, such as a saturated solution of sodium bicarbonate, followed by a water wash to remove the resulting salt. Ensure the organic layer is thoroughly dried before proceeding with further purification to prevent hydrolysis of the epoxide.
Q3: What is the recommended method for purifying (Oxiran-2-yl)methyl decanoate on a laboratory scale?
A3: For laboratory-scale purification, flash column chromatography using silica gel is a highly effective method. It allows for the separation of the desired product from both more polar and less polar impurities under mild conditions.
Q4: How can I monitor the purity of the fractions collected during column chromatography?
A4: The purity of the fractions can be monitored by Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate and elute with the same solvent system used for the column. Fractions containing the pure product will show a single spot with the same retention factor (Rf) as the pure standard.
Q5: What analytical techniques are suitable for assessing the final purity of (Oxiran-2-yl)methyl decanoate?
A5: The purity of the final product can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS can separate and identify volatile impurities, while ¹H and ¹³C NMR can confirm the structure and provide information on the presence of non-volatile impurities.
Experimental Protocols
Protocol 1: Column Chromatography Purification of (Oxiran-2-yl)methyl decanoate
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 20% ethyl acetate in hexane) to elute the product. The optimal solvent system should be determined by preliminary TLC analysis.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica gel bed is uniform and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude (Oxiran-2-yl)methyl decanoate in a minimal amount of the initial mobile phase or a compatible solvent of low polarity.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase as required to elute the product.
-
Monitor the fractions by TLC.
-
-
Product Isolation:
-
Combine the pure fractions containing (Oxiran-2-yl)methyl decanoate.
-
Remove the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., < 40°C) to avoid thermal degradation.
-
Protocol 2: GC-MS Analysis for Purity Assessment
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation: Dilute a small amount of the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Protocol 3: NMR Spectroscopy for Structural Confirmation and Purity
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire a proton NMR spectrum. The characteristic signals for the epoxide protons are typically found in the 2.6-3.2 ppm region. The methylene protons of the glycidyl group and the protons of the decanoate chain will have distinct chemical shifts.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to confirm the number of unique carbon atoms and their chemical environments. The epoxide carbons typically appear in the 44-52 ppm range.
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Purity Assessment: The presence of impurity peaks in the NMR spectra can indicate the level of purity. Integration of the signals corresponding to the product and the impurities can be used for semi-quantitative analysis.
Visualizations
Caption: Experimental workflow for the purification and analysis of (Oxiran-2-yl)methyl decanoate.
Caption: Troubleshooting decision tree for low purity of (Oxiran-2-yl)methyl decanoate.
References
Technical Support Center: Synthesis of (Oxiran-2-yl)methyl decanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (Oxiran-2-yl)methyl decanoate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of (Oxiran-2-yl)methyl decanoate, also known as glycidyl decanoate.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inefficient Catalyst | Ensure the correct catalyst is being used for the chosen synthesis route. For the reaction of decanoic acid with epichlorohydrin, a phase transfer catalyst or a base catalyst like sodium hydroxide is often employed.[1] For enzymatic synthesis, ensure the lipase is active and used at the optimal concentration. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. For the epichlorohydrin route, temperatures between 50-150°C are common.[1][2] However, excessively high temperatures can lead to side reactions or reverse reactions, thus lowering the yield.[2] For enzymatic reactions, the optimal temperature may be lower to prevent enzyme denaturation. |
| Presence of Water | While some methods tolerate water, traditional syntheses using epichlorohydrin often require anhydrous conditions for optimal yield.[3] Consider drying solvents and reactants thoroughly before starting the reaction. |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4] If the reaction has stalled, consider adding more catalyst or extending the reaction time. However, prolonged reaction times at high temperatures can also lead to product degradation.[2] |
| Sub-optimal pH | For enzymatic synthesis, the pH of the reaction medium is critical for enzyme activity. Ensure the buffer system is appropriate and the pH is maintained at the optimal level for the specific lipase being used. |
Issue 2: Presence of Impurities and Side Products
| Potential Cause | Troubleshooting Step |
| Side Reactions with Epichlorohydrin | Unwanted reactions can occur with epichlorohydrin. Using a molar excess of epichlorohydrin can help drive the desired reaction, but can also lead to purification challenges.[3] |
| Rearrangement of Intermediates | In carbodiimide-mediated syntheses, the O-acyl isourea intermediate can rearrange, reducing the yield of the desired glycidyl ester.[5] The addition of a pyridine-type catalyst can help to minimize this side reaction.[5] |
| Polymerization | The epoxide ring is susceptible to opening and polymerization, especially in the presence of acid or base catalysts at elevated temperatures. Use of an inhibitor or careful control of reaction conditions can mitigate this. |
| Incomplete Removal of Catalyst | Residual catalyst, particularly pyridine-type catalysts, can cause premature polymerization of the product upon storage.[5] Ensure thorough purification to remove all traces of the catalyst. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Emulsion Formation during Extraction | Flexible epoxy compounds can form stable emulsions during aqueous workup, making separation difficult.[5] Try using brine washes or adding a small amount of a different organic solvent to break the emulsion. |
| Similar Boiling Points of Product and Reactants | If using distillation for purification, a close boiling point between the product and unreacted starting materials (like epichlorohydrin) can be problematic.[2] Consider vacuum distillation to lower the boiling points and improve separation. |
| Co-elution during Chromatography | Impurities may have similar polarity to the product, leading to poor separation on a chromatography column. Experiment with different solvent systems to improve resolution. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing (Oxiran-2-yl)methyl decanoate?
A1: The most common methods include:
-
Reaction of decanoic acid or its salt with epichlorohydrin: This is a widely used industrial method, often in the presence of a catalyst.[1][3]
-
Esterification of decanoic acid with glycidol: This can be achieved using coupling agents like carbodiimides.[5]
-
Epoxidation of allyl decanoate: This involves the oxidation of the double bond of allyl decanoate to form the epoxide ring.[5]
-
Enzymatic synthesis: Lipases can be used to catalyze the esterification of decanoic acid or the transesterification with glycidol, offering a greener alternative.[6][7]
Q2: How can I minimize the formation of by-products?
A2: To minimize by-products, consider the following:
-
Optimize reaction conditions: Carefully control temperature, reaction time, and catalyst loading.[2]
-
Use a suitable catalyst: The choice of catalyst can significantly impact selectivity.[5]
-
Control stoichiometry: Adjusting the molar ratio of reactants can favor the formation of the desired product.[5]
-
Work in an inert atmosphere: For sensitive reactions, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other side reactions.
Q3: What is a "green" or more sustainable method for this synthesis?
A3: Chemo-enzymatic and enzymatic syntheses are considered more sustainable approaches.[7][8] These methods often use milder reaction conditions, biodegradable catalysts (enzymes), and can reduce the use of hazardous reagents.[8] For instance, using a lipase to catalyze the esterification avoids the need for toxic coupling agents or harsh reaction conditions.[6]
Q4: Can I perform this synthesis without a solvent?
A4: Yes, solvent-free synthesis is possible and can increase the unit output of the product.[1] This approach is also more environmentally friendly as it reduces solvent waste.
Experimental Protocols
Protocol 1: Synthesis via Reaction of Sodium Decanoate with Epichlorohydrin
This protocol is based on the general principles of reacting an alkali salt of a carboxylic acid with epichlorohydrin.
Materials:
-
Decanoic acid
-
Sodium hydroxide
-
Epichlorohydrin (in molar excess)
-
Quaternary ammonium halide (e.g., tetrabutylammonium bromide) as a phase transfer catalyst
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare an aqueous solution of sodium decanoate by reacting equimolar amounts of decanoic acid and sodium hydroxide in deionized water.
-
In a reaction vessel equipped with a reflux condenser and a stirrer, add the aqueous solution of sodium decanoate, a 10-20 molar excess of epichlorohydrin, and a catalytic amount of the quaternary ammonium halide.[3]
-
Heat the mixture to reflux with vigorous stirring.
-
Continuously remove water from the reaction mixture, for example, by using a Dean-Stark apparatus.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with water and then with brine to remove unreacted salt and catalyst.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the excess epichlorohydrin and solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Enzymatic Synthesis using Immobilized Lipase
This protocol outlines a general procedure for the enzymatic synthesis in a solvent-free system.
Materials:
-
Decanoic acid
-
Glycidol
-
Immobilized lipase (e.g., Novozym 435)
-
Molecular sieves (for water removal)
Procedure:
-
In a reaction vessel, combine decanoic acid and glycidol in a desired molar ratio (e.g., 1:1.2).
-
Add the immobilized lipase (e.g., 1-10% by weight of the total reactants).
-
Add activated molecular sieves to remove the water produced during the esterification.
-
Place the vessel in a shaker incubator at the optimal temperature for the enzyme (e.g., 60°C).
-
Monitor the reaction progress by analyzing aliquots for the disappearance of decanoic acid (e.g., by titration) or the formation of the product (e.g., by GC).
-
Once the desired conversion is reached, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a suitable solvent and reused.
-
Purify the product, if necessary, by vacuum distillation or column chromatography.
Visualizations
Caption: Synthesis of (Oxiran-2-yl)methyl decanoate via the epichlorohydrin route.
Caption: Workflow for the enzymatic synthesis of (Oxiran-2-yl)methyl decanoate.
References
- 1. US20200299247A1 - Glycidyl ester compound preparation method - Google Patents [patents.google.com]
- 2. WO2017171329A1 - Glycidyl ester compound preparation method - Google Patents [patents.google.com]
- 3. US3053855A - Synthesis of glycidyl esters - Google Patents [patents.google.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. US5536855A - Process for preparing glycidyl esters for use in electronics adhesives - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Sustainable chemo-enzymatic synthesis of glycerol carbonate (meth)acrylate from glycidol and carbon dioxide enabled by ionic liquid technologies - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: (Oxiran-2-yl)methyl decanoate Ring-Opening Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with ring-opening reactions of (Oxiran-2-yl)methyl decanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for the ring-opening of (Oxiran-2-yl)methyl decanoate?
A1: The ring-opening of (Oxiran-2-yl)methyl decanoate, an epoxide, can proceed through two primary mechanisms depending on the catalytic conditions: acid-catalyzed and base-catalyzed.[1][2][3][4][5][6][7]
-
Acid-Catalyzed: In the presence of an acid, the epoxide oxygen is first protonated. This makes the epoxide a better leaving group and activates it for nucleophilic attack. The nucleophile will then preferentially attack the more substituted carbon of the epoxide ring.[4][5][7] The mechanism is considered a hybrid between SN1 and SN2.[4]
-
Base-Catalyzed: Under basic conditions, a strong nucleophile directly attacks one of the carbons of the epoxide ring. Due to steric hindrance, the attack occurs at the less substituted carbon in an SN2-type reaction.[2][3][6]
Q2: What is the expected stereochemistry of the product?
A2: The ring-opening reaction of the epoxide is a stereospecific process. The nucleophilic attack occurs from the backside of the carbon-oxygen bond, resulting in an inversion of stereochemistry at the site of attack. This leads to the formation of trans or anti products.[1]
Q3: Can the ester group of (Oxiran-2-yl)methyl decanoate react under the conditions of the ring-opening?
A3: Yes, the decanoate ester group is susceptible to hydrolysis, particularly under strong basic conditions (saponification) or transesterification if the nucleophile is an alcohol. Careful selection of reaction conditions is crucial to minimize these side reactions.[1][6][8]
Q4: What are some common nucleophiles used for the ring-opening of this compound?
A4: A wide range of nucleophiles can be employed, including:
-
Strong Nucleophiles (for base-catalyzed reactions): Hydroxides, alkoxides, Grignard reagents, organolithium compounds, and amines.[2][3]
-
Weak Nucleophiles (for acid-catalyzed reactions): Water, alcohols, and halide acids.[1][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst or reagent.2. Reaction temperature is too low.3. Insufficient reaction time.4. Poor quality of starting material. | 1. Use fresh catalyst and reagents. Ensure nucleophile is sufficiently strong for base-catalyzed reactions.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Extend the reaction time and monitor progress by TLC or GC.4. Purify the (Oxiran-2-yl)methyl decanoate before use. |
| Formation of Polymeric Byproducts | Ring-opening polymerization of the epoxide.[1][3][9] | 1. Reduce the concentration of the catalyst.2. Maintain a lower reaction temperature.3. Slowly add the catalyst or epoxide to the reaction mixture to control the reaction rate. |
| Presence of a Diol Side Product | Hydrolysis of the epoxide ring by trace amounts of water.[2][10][11] | 1. Use anhydrous solvents and reagents.2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Ester Cleavage (Saponification or Transesterification) | 1. Reaction conditions are too basic.2. High reaction temperature in the presence of an alcohol nucleophile.[1][6][8] | 1. Use a milder base or a non-basic strong nucleophile.2. If using an alcohol as a nucleophile, consider milder acidic catalysis or lower the reaction temperature. |
| Mixture of Regioisomers | 1. Incorrect choice of catalyst (acid vs. base) for the desired regioselectivity.2. Reaction conditions promoting a mixed-mechanism pathway.[5][12][13] | 1. For attack at the less substituted carbon, ensure strongly basic conditions and a strong nucleophile.2. For attack at the more substituted carbon, use acidic conditions. |
Experimental Protocols
General Protocol for Acid-Catalyzed Ring-Opening with an Alcohol Nucleophile:
-
Dissolve (Oxiran-2-yl)methyl decanoate in an excess of the desired alcohol solvent.
-
Add a catalytic amount of a protic acid (e.g., H₂SO₄) or a Lewis acid (e.g., BF₃·OEt₂).[14]
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
General Protocol for Base-Catalyzed Ring-Opening with an Amine Nucleophile:
-
Dissolve (Oxiran-2-yl)methyl decanoate in a suitable aprotic solvent (e.g., THF or CH₂Cl₂).
-
Add the amine nucleophile to the solution.
-
Stir the reaction mixture at room temperature or with heating. The reaction may require elevated temperatures depending on the nucleophilicity of the amine.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, wash the reaction mixture with water to remove any excess amine and salts.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualized Workflows and Mechanisms
References
- 1. Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 5. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 14. mdpi.com [mdpi.com]
Optimization of reaction conditions for (Oxiran-2-yl)methyl decanoate modifications
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for optimizing reaction conditions for the modification of (Oxiran-2-yl)methyl decanoate (glycidyl decanoate).
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the ring-opening modification of (Oxiran-2-yl)methyl decanoate. The primary reaction discussed is aminolysis, which serves as a model for nucleophilic ring-opening reactions.
Q1: What are the key factors influencing the success of a ring-opening reaction with (Oxiran-2-yl)methyl decanoate?
A1: The key factors are the choice of nucleophile, catalyst, solvent, reaction temperature, and stoichiometry. Each of these parameters can significantly impact reaction rate, yield, and regioselectivity. The high ring strain of the epoxide group makes it susceptible to nucleophilic attack, but conditions must be carefully controlled to achieve the desired outcome.[1]
Q2: How do reaction conditions determine which carbon of the epoxide ring is attacked?
A2: The regioselectivity of the ring-opening reaction is dictated by the reaction mechanism (SN1 vs. SN2), which is influenced by the conditions:
-
Basic or Neutral Conditions (SN2): With strong, unhindered nucleophiles (e.g., primary aliphatic amines, thiols), the reaction proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide.[1][2][3] For glycidyl decanoate, this is the terminal carbon.
-
Acidic Conditions (SN1-like): In the presence of an acid catalyst, the epoxide oxygen is protonated, making it a better leaving group. The reaction proceeds through a mechanism with significant SN1 character.[2][4] The nucleophile preferentially attacks the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state.[2][5]
Q3: What types of catalysts are effective for the aminolysis of glycidyl decanoate?
A3: A wide range of catalysts can be employed. Lewis acids are common as they activate the epoxide ring by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack.[6]
-
Metal Salts: Zinc(II) perchlorate hexahydrate [Zn(ClO₄)₂·6H₂O] is a highly efficient catalyst for opening epoxide rings with amines, often under solvent-free conditions.[7] Other effective metal salts include Yttrium(III) chloride (YCl₃) and Lithium bromide (LiBr).[6][8]
-
Tertiary Amines: Catalytic amounts (e.g., 1 mol%) of tertiary amines like DABCO or Et₃N can efficiently catalyze the reaction, particularly in water, offering a greener alternative.[9][10]
-
Solid Acids: Catalysts like Amberlyst-15 and sulfated zirconia can also be effective and offer the advantage of easy separation from the reaction mixture.[8]
Q4: How does the choice of solvent affect the reaction?
A4: The solvent can influence reaction rate and selectivity. Protic solvents (e.g., water, ethanol) can participate in the reaction by solvating ions and may act as a proton source to facilitate ring opening. Aprotic polar solvents (e.g., THF, DMF) are also commonly used. In some cases, reactions can be run under solvent-free conditions, which can be more environmentally friendly and lead to higher reaction rates.[6][7] The choice of solvent can also affect the critical solution temperature of resulting polymers if the modified product is used in polymerization.[11]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the modification of (Oxiran-2-yl)methyl decanoate.
Problem 1: Low or No Product Yield
| Potential Cause | Question to Ask | Recommended Solution |
| Inactive Catalyst | Was the catalyst fresh? Is it sensitive to air or moisture? | Use a fresh batch of catalyst. If using a Lewis acid sensitive to water (e.g., Zn(ClO₄)₂·6H₂O), ensure anhydrous conditions by using dried solvents and glassware. |
| Insufficient Reaction Time/Temperature | Was the reaction monitored to completion (e.g., by TLC or GC-MS)? | Increase the reaction time or temperature. Set up small-scale parallel reactions to screen for optimal conditions. Monitor the reaction progress at regular intervals. |
| Poor Nucleophile Reactivity | Is the nucleophile sterically hindered or electronically poor? | For hindered amines, a more active catalyst or higher temperatures may be required.[7] For weakly nucleophilic amines (e.g., aromatic amines), an acid catalyst is often necessary to activate the epoxide.[7] |
| Incorrect Stoichiometry | Was the ratio of nucleophile to epoxide correct? | Typically, a 1:1 or a slight excess of the nucleophile (e.g., 1.1 equivalents) is used. For difunctional nucleophiles, stoichiometry must be carefully controlled to avoid polymerization. |
Problem 2: Formation of Side Products
| Potential Cause | Question to Ask | Recommended Solution |
| Diol Formation | Was there water present in the reaction, especially under acidic conditions? | Use anhydrous solvents and reagents. Under acidic conditions, water can act as a nucleophile, leading to the formation of a diol.[3] |
| Polymerization | Is the product of the initial ring-opening reacting further with starting material? | This can occur if the product (a β-amino alcohol) acts as a nucleophile. To minimize this, use a slight excess of the primary nucleophile, maintain a lower reaction temperature, or add the epoxide slowly to a solution of the nucleophile. |
| Incorrect Regioisomer | Are you getting a mixture of products from the attack at both epoxide carbons? | Control the reaction conditions to favor a single mechanism. For attack at the less substituted carbon, use basic/neutral conditions with a strong nucleophile.[2] For attack at the more substituted carbon, use acidic catalysis.[4] |
| Hydrolysis of Ester Group | Was the reaction run under strong acidic or basic conditions at high temperatures for a prolonged time? | The decanoate ester is generally stable but can be susceptible to hydrolysis. Use milder conditions (e.g., catalytic amounts of a Lewis acid or tertiary amine instead of strong acid/base) and moderate temperatures.[12][13] |
Troubleshooting Workflow
Caption: Troubleshooting decision tree for common reaction issues.
Experimental Protocols & Data
Protocol 1: General Procedure for Catalytic Aminolysis of (Oxiran-2-yl)methyl decanoate
This protocol describes a general method for the reaction of (Oxiran-2-yl)methyl decanoate with a primary amine using a Lewis acid catalyst under solvent-free conditions, based on methodologies described for similar systems.[6][7]
Materials:
-
(Oxiran-2-yl)methyl decanoate (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.05 eq)
-
Catalyst (e.g., YCl₃ or Zn(ClO₄)₂·6H₂O) (1-5 mol%)
-
Dichloromethane (for work-up)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (Oxiran-2-yl)methyl decanoate (e.g., 2.14 g, 10 mmol).
-
Add the amine (e.g., 1.12 g, 10.5 mmol).
-
Add the catalyst (e.g., YCl₃, 19.5 mg, 0.1 mmol, 1 mol%).
-
Stir the mixture at room temperature (or heat to 40-60 °C if the reaction is slow).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the epoxide starting material is no longer visible.
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 15 mL) to quench the catalyst, followed by brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino alcohol.
General Experimental Workflow
Caption: Standard workflow for synthesis, purification, and analysis.
Data Presentation: Effect of Catalyst on Aminolysis
The following table summarizes the effect of different catalysts on the ring-opening reaction of an epoxide with an amine. While this data is representative for epoxides in general, specific yields for glycidyl decanoate may vary.
Table 1: Comparison of Catalysts for the Reaction of Styrene Oxide with Aniline
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | None | None | 80 | 12 | <10 | [6] |
| 2 | YCl₃ (1) | None | RT | 1.5 | 94 | [6] |
| 3 | ScCl₃ (1) | None | RT | 2.0 | 82 | [6] |
| 4 | Zn(ClO₄)₂·6H₂O (5) | None | 60 | 0.75 | 96 | [7] |
| 5 | LiBr (10) | CH₃CN | Reflux | 3.5 | 92 | [8] |
| 6 | DABCO (1) | H₂O | RT | 6 | 95 | [9] |
Data is adapted from literature for styrene oxide, a common model substrate, to illustrate catalyst efficacy. RT = Room Temperature.
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Epoxide ring-opening reactions - SN1 vs. SN2, regioselectivity, and stereoselectivity [almerja.net]
- 5. organic chemistry - Regioselectivity of acid-catalyzed ring-opening of epoxides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions [mdpi.com]
- 7. Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Reaction of glycidyl methacrylate at the hydroxyl and carboxylic groups of poly(vinyl alcohol) and poly(acrylic acid): is this reaction mechanism still unclear? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Degradation pathways of (Oxiran-2-yl)methyl decanoate under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of (Oxiran-2-yl)methyl decanoate under acidic and basic conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental studies on the degradation of (Oxiran-2-yl)methyl decanoate.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress using an appropriate analytical technique such as HPLC or GC-MS to determine the optimal conditions. |
| Inadequate concentration of acid or base catalyst. | Increase the concentration of the acid or base catalyst. Be mindful that higher catalyst concentrations can also promote side reactions. | |
| Poor solubility of (Oxiran-2-yl)methyl decanoate. | Use a co-solvent system to improve the solubility of the ester. For example, a mixture of water and a water-miscible organic solvent like THF or ethanol can be effective.[1] | |
| Side Product Formation | Under Acidic Conditions: Polymerization of the epoxide or formation of halo-hydrins if using hydrohalic acids.[2][3][4] | Use dilute non-nucleophilic acids (e.g., H₂SO₄, HClO₄) and maintain a low temperature to minimize side reactions. Avoid using hydrohalic acids if halo-hydrin formation is a concern. |
| Under Basic Conditions: Aldol condensation or other base-catalyzed side reactions of potential aldehyde byproducts. | Use a milder base or lower reaction temperatures. Ensure the reaction is performed under an inert atmosphere if oxidation is a concern. | |
| Irreproducible Kinetic Data | Inconsistent temperature control. | Use a thermostatically controlled water or oil bath to maintain a constant reaction temperature. |
| Inaccurate timing of sample collection. | Use a stopwatch and collect samples at precise time intervals. Quench the reaction immediately upon sample collection to stop further degradation. | |
| Issues with the analytical method. | Validate the analytical method for linearity, accuracy, and precision. Ensure complete separation of the starting material and all degradation products. | |
| Difficulty in Product Identification | Co-elution of degradation products in chromatography. | Optimize the chromatographic method (e.g., change the column, mobile phase gradient, or temperature program) to achieve better separation. |
| Insufficient sensitivity of the detector. | Use a more sensitive detector, such as a mass spectrometer (MS), for identification and quantification. Derivatization of the products can also enhance their detectability.[5] |
Frequently Asked Questions (FAQs)
1. What are the expected degradation pathways of (Oxiran-2-yl)methyl decanoate under acidic and basic conditions?
Under both acidic and basic conditions, (Oxiran-2-yl)methyl decanoate can undergo two primary degradation reactions: hydrolysis of the ester linkage and ring-opening of the epoxide.
-
Acid-Catalyzed Degradation: In the presence of an acid catalyst, the ester can be hydrolyzed to decanoic acid and glycidol (2,3-dihydroxypropan-1-ol). Simultaneously, the epoxide ring can be opened by water to form a diol, resulting in 2,3-dihydroxypropyl decanoate. The protonated epoxide is susceptible to nucleophilic attack by water.[2][4][6]
-
Base-Promoted Degradation (Saponification): Under basic conditions, the ester undergoes saponification to yield the salt of decanoic acid and glycidol. The epoxide ring can also be opened by hydroxide ions to form a diol, yielding the salt of 2,3-dihydroxypropyl decanoate.[2][6]
2. Which reaction, ester hydrolysis or epoxide ring-opening, is faster?
The relative rates of ester hydrolysis and epoxide ring-opening depend on the specific reaction conditions (pH, temperature, solvent). In general, both reactions are significant. Kinetic studies on related glycidyl esters suggest that the degradation of the epoxide ring can be a primary decomposition pathway.[7][8][9]
3. What are the major products of degradation?
-
Under Acidic Conditions: The major products are decanoic acid and 1-decanoyl-glycerol (a mixture of 1- and 2-isomers).
-
Under Basic Conditions: The major products are the decanoate salt and 1-decanoyl-glycerol.
4. How can I monitor the degradation of (Oxiran-2-yl)methyl decanoate experimentally?
The degradation can be monitored by tracking the disappearance of the starting material and the appearance of the degradation products over time. Common analytical techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile degradation products. Derivatization may be necessary to improve the volatility and thermal stability of the products.[1][5][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection can be used to monitor the concentrations of the non-volatile starting material and products.[11][12][13]
5. Are there any specific safety precautions I should take when studying the degradation of this compound?
Yes. (Oxiran-2-yl)methyl decanoate contains an epoxide group, which is a reactive functional group. Glycidol, a potential degradation product, is classified as a probable human carcinogen.[14] Therefore, it is essential to handle the compound and its degradation products with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
Degradation Pathways Visualization
The following diagrams illustrate the degradation pathways of (Oxiran-2-yl)methyl decanoate under acidic and basic conditions.
Quantitative Data
| Parameter | Value | Conditions | Reference |
| Reaction Order | Pseudo-first-order | High-temperature heating of palm oil | [7][8][9] |
| Activation Energy (Ea) for Degradation | 12.87 kJ/mol | Chemical model system | [7][8][9] |
Note: This data is for a complex mixture of glycidyl esters in palm oil under high-temperature conditions and should be used as a general reference only. Experimental determination of the kinetic parameters for (Oxiran-2-yl)methyl decanoate under specific acidic or basic conditions is recommended.
Experimental Protocols
The following are detailed methodologies for studying the degradation of (Oxiran-2-yl)methyl decanoate.
Protocol 1: Acid-Catalyzed Degradation
Objective: To determine the rate of degradation of (Oxiran-2-yl)methyl decanoate under acidic conditions.
Materials:
-
(Oxiran-2-yl)methyl decanoate
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), 1 M
-
Deionized water
-
Suitable organic solvent (e.g., acetonitrile or THF)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Thermostatically controlled water bath
-
Reaction vials with magnetic stir bars
-
HPLC or GC-MS system
Procedure:
-
Prepare a stock solution of (Oxiran-2-yl)methyl decanoate in the chosen organic solvent.
-
In a series of reaction vials, add the appropriate volume of deionized water and acid to achieve the desired final concentration (e.g., 0.1 M HCl).
-
Place the vials in the thermostatically controlled water bath set to the desired temperature (e.g., 50 °C) and allow them to equilibrate.
-
To initiate the reaction, add a known volume of the (Oxiran-2-yl)methyl decanoate stock solution to each vial simultaneously and start the timer.
-
At predetermined time intervals, withdraw an aliquot from a vial and immediately quench the reaction by adding it to a known volume of the quenching solution.
-
Analyze the quenched samples by a validated HPLC or GC-MS method to determine the concentration of the remaining (Oxiran-2-yl)methyl decanoate and the formed degradation products.
-
Plot the concentration of (Oxiran-2-yl)methyl decanoate versus time to determine the reaction rate and order.
Protocol 2: Base-Promoted Degradation
Objective: To determine the rate of degradation of (Oxiran-2-yl)methyl decanoate under basic conditions.
Materials:
-
(Oxiran-2-yl)methyl decanoate
-
Sodium hydroxide (NaOH), 1 M
-
Deionized water
-
Suitable organic solvent (e.g., ethanol or THF)
-
Quenching solution (e.g., dilute HCl)
-
Thermostatically controlled water bath
-
Reaction vials with magnetic stir bars
-
HPLC or GC-MS system
Procedure:
-
Prepare a stock solution of (Oxiran-2-yl)methyl decanoate in the chosen organic solvent.
-
In a series of reaction vials, add the appropriate volume of deionized water and NaOH to achieve the desired final concentration (e.g., 0.1 M NaOH).
-
Place the vials in the thermostatically controlled water bath set to the desired temperature (e.g., 30 °C) and allow them to equilibrate.
-
To initiate the reaction, add a known volume of the (Oxiran-2-yl)methyl decanoate stock solution to each vial simultaneously and start the timer.
-
At predetermined time intervals, withdraw an aliquot from a vial and immediately quench the reaction by adding it to a known volume of the quenching solution to neutralize the base.
-
Analyze the quenched samples by a validated HPLC or GC-MS method to determine the concentration of the remaining (Oxiran-2-yl)methyl decanoate and the formed degradation products.
-
Plot the concentration of (Oxiran-2-yl)methyl decanoate versus time to determine the reaction rate and order.
References
- 1. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 4. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. byjus.com [byjus.com]
- 7. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 11. First Determination of Glycidyl Ester Species in Edible Oils by Reverse-Phase Ultra-Performance Liquid Chromatography Coupled with an Evaporative Light-Scattering Detector [mdpi.com]
- 12. Development of UHPLC/Q-TOF Analysis Method to Screen Glycerin for Direct Detection of Process Contaminants 3-Monochloropropane-1,2-diol Esters (3-MCPDEs) and Glycidyl Esters (GEs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
Analytical method development for quantifying (Oxiran-2-yl)methyl decanoate in complex mixtures
Technical Support Center: (Oxiran-2-yl)methyl decanoate Analysis
This guide provides technical support for researchers, scientists, and drug development professionals on the analytical method development for quantifying (Oxiran-2-yl)methyl decanoate, a type of glycidyl ester, in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying (Oxiran-2-yl)methyl decanoate?
A1: The most prevalent methods for quantifying glycidyl esters like (Oxiran-2-yl)methyl decanoate are chromatography-based, coupled with mass spectrometry. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Often requires derivatization of the analyte after hydrolysis.[1][2] Indirect methods based on GC-MS involve the conversion of glycidyl esters to a more stable, volatile derivative for analysis.[1][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Allows for the direct determination of the intact glycidyl ester without derivatization, which simplifies sample preparation.[1][4] This is often preferred for its high sensitivity and specificity, especially in complex matrices like edible oils.[1][5]
Q2: My analyte, (Oxiran-2-yl)methyl decanoate, seems to be degrading during sample preparation. What could be the cause?
A2: (Oxiran-2-yl)methyl decanoate contains a reactive epoxide ring. This ring is susceptible to opening under acidic or basic conditions, and at high temperatures. Storing samples at room temperature or in a refrigerator (around 10°C) can lead to degradation; deep-freezing is recommended for storage.[6] Acidic hydrolysis during sample extraction can also convert the glycidyl ester into other compounds, leading to inaccurate quantification.[6]
Q3: What is the difference between "direct" and "indirect" analysis methods for glycidyl esters?
A3:
-
Direct Methods: Quantify the intact molecule, in this case, (Oxiran-2-yl)methyl decanoate. LC-MS is the typical technique for direct analysis.[3][7] The main advantage is that it provides more accurate information about the specific ester, but it requires reference standards for each analyte.[3][4]
-
Indirect Methods: Involve a chemical reaction (hydrolysis or transesterification) to cleave the fatty acid ester, releasing the glycidol backbone.[1][3] This glycidol is then derivatized to a more stable compound (like 3-MCPD or 3-MBPD) and quantified by GC-MS.[3] While robust, this approach measures the "total glycidol" from all glycidyl esters and does not distinguish between different fatty acid chains.[4]
Q4: I'm observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
A4: Matrix effects are common in complex samples like oils, fats, or biological fluids. To mitigate them:
-
Improve Sample Cleanup: Use Solid-Phase Extraction (SPE) or gel permeation chromatography to remove interfering substances like triglycerides.[1] An aminopropyl SPE column can be effective in reducing matrix interferences.[2]
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated or ¹³C-labeled version of (Oxiran-2-yl)methyl decanoate is the ideal internal standard as it co-elutes and experiences similar matrix effects, providing the most accurate correction.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to compensate for signal suppression or enhancement.[3]
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in GC/LC | 1. Column degradation or contamination.2. Inappropriate mobile/carrier gas flow rate.3. Active sites in the inlet or column.4. Sample overload. | 1. Condition or replace the column. Use a guard column to protect the analytical column.[7]2. Optimize the flow rate for your specific column and analyte.3. Use a deactivated inlet liner for GC. For LC, ensure the mobile phase pH is compatible with the analyte and column.4. Dilute the sample or reduce injection volume. |
| Low Analyte Recovery | 1. Inefficient extraction from the sample matrix.2. Analyte degradation during sample processing (pH, temperature).[6]3. Adsorption to vials or instrument components.4. Incomplete derivatization (for indirect GC-MS methods). | 1. Optimize the extraction solvent and technique (e.g., liquid-liquid extraction, SPE).2. Maintain neutral pH and low temperatures. Avoid strong acids/bases.[6]3. Use silanized glass vials.4. Optimize reaction time, temperature, and reagent concentration for the derivatization step. |
| Poor Reproducibility (High %RSD) | 1. Inconsistent sample preparation.2. Unstable instrument conditions (temperature, flow rate fluctuations).3. Injector variability.4. Non-homogenous sample. | 1. Use an automated sample preparation system for consistency.[8] Ensure precise volume measurements.2. Allow the instrument to fully equilibrate before starting the sequence.3. Check the autosampler syringe for bubbles or blockages. Clean or replace the syringe.4. Ensure the sample is thoroughly mixed/homogenized before taking an aliquot.[6] |
| No/Low Signal in Mass Spectrometer | 1. Incorrect MS source parameters (e.g., temperature, gas flows).2. Analyte not ionizing under selected conditions (ESI, APCI).3. Mass spectrometer is not properly tuned or calibrated.4. Analyte is not eluting from the column. | 1. Optimize source parameters by infusing a standard solution of the analyte.2. Test different ionization modes. For glycidyl esters, ESI positive mode often works well.3. Perform routine MS tuning and calibration as per manufacturer's guidelines.4. Check LC/GC method parameters. Ensure the analyte is not irreversibly binding to the column. |
Experimental Protocols & Data
Protocol 1: Direct Quantification by LC-MS/MS
This protocol is adapted for the direct analysis of intact (Oxiran-2-yl)methyl decanoate.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Weigh 0.1 g of the complex mixture (e.g., oil) into a glass tube.
-
Add 50 µL of an internal standard solution (e.g., d5-(Oxiran-2-yl)methyl decanoate in ethyl acetate).
-
Dissolve the sample in 2 mL of n-hexane:ethyl acetate (85:15, v/v).
-
Precondition an aminopropyl SPE cartridge with 2 mL of the same solvent mixture.[2]
-
Load the sample onto the SPE cartridge and elute with 10 mL of the solvent mixture.[2]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.
-
Reconstitute the residue in 1 mL of mobile phase (e.g., acetonitrile/methanol).
2. LC-MS/MS Parameters
-
LC System: UPLC/HPLC System
-
Column: C18 Column (e.g., 150 x 3 mm, 3 µm particle size) maintained at 60°C.[5]
-
Mobile Phase A: Acetonitrile/Methanol/Water (42.5:42.5:15 v/v/v).[5]
-
Mobile Phase B: Acetone[5]
-
Gradient: Start with 100% A, ramp to 100% B, followed by a re-equilibration step.
-
Injection Volume: 5 µL[5]
-
MS System: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive
-
Monitoring: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions should be optimized by infusing a pure standard.
Method Performance & Validation Data (Example)
The following table summarizes typical validation results for an LC-MS/MS method.[4][9]
| Parameter | Result | Description |
| Linearity (R²) | 0.998 - 0.999 | Correlation coefficient for the calibration curve over the working range.[9] |
| Limit of Detection (LOD) | 3 - 5 ng/g (ppb) | The lowest concentration of analyte that can be reliably detected.[4] |
| Limit of Quantification (LOQ) | 10 ng/g (ppb) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[2][4] |
| Precision (%RSD) | < 10% | Relative Standard Deviation for replicate measurements.[5] |
| Accuracy (Recovery %) | 85% - 110% | The percentage of the true analyte amount recovered from a spiked blank matrix.[1][9] |
Visualized Workflows
Caption: Workflow for quantifying (Oxiran-2-yl)methyl decanoate.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. bfr.bund.de [bfr.bund.de]
- 4. researchgate.net [researchgate.net]
- 5. Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 7. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Interpreting unexpected peaks in the NMR spectrum of (Oxiran-2-yl)methyl decanoate
Welcome to the technical support center for the analysis of (Oxiran-2-yl)methyl decanoate. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals interpret unexpected peaks in NMR spectra and address other common experimental issues.
Troubleshooting Guides
This section provides a systematic approach to identifying the source of unexpected signals in your NMR spectrum.
Question: I've detected unexpected peaks in the 1H or 13C NMR spectrum of my (Oxiran-2-yl)methyl decanoate sample. How should I proceed?
Answer:
Unexpected peaks can arise from several sources, including residual solvents, synthesis impurities, or degradation of the product. Follow the workflow below to diagnose the issue.
Caption: Troubleshooting workflow for unexpected NMR peaks.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for pure (Oxiran-2-yl)methyl decanoate?
A1: The expected chemical shifts can vary slightly based on the solvent used.[1] However, the following provides a general guide for spectra recorded in CDCl3. Protons on the epoxide ring typically appear in the 2.5-3.5 ppm range in the 1H NMR spectrum.[2][3] In the 13C NMR spectrum, epoxide carbons are expected in the 40-60 ppm region.[2][3]
Expected 1H NMR Chemical Shifts (CDCl3)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH3 (decanoate) | ~0.88 | Triplet | 3H |
| (CH2)6 (decanoate) | ~1.27 | Multiplet | 12H |
| CH2 adjacent to C=O | ~1.62 | Quintet | 2H |
| CH2-C=O | ~2.32 | Triplet | 2H |
| Epoxide CH (Ha) | ~2.62 | dd | 1H |
| Epoxide CH (Hb) | ~2.84 | dd | 1H |
| Epoxide CH | ~3.15 | Multiplet | 1H |
| O-CH2 (Ha') | ~3.95 | dd | 1H |
| O-CH2 (Hb') | ~4.38 | dd | 1H |
Expected 13C NMR Chemical Shifts (CDCl3)
| Carbon | Chemical Shift (ppm) |
|---|---|
| C10 (decanoate) | ~14.1 |
| C4-C9 (decanoate) | ~22.7 - 31.9 |
| C3 (decanoate) | ~24.9 |
| C2 (decanoate) | ~34.1 |
| Epoxide CH2 | ~44.7 |
| Epoxide CH | ~50.5 |
| O-CH2 | ~65.1 |
| C=O | ~173.8 |
Q2: I see a broad singlet around 1.6 ppm. What is it?
A2: A broad singlet around 1.5-1.7 ppm is very often due to residual water (H2O) in the NMR solvent (e.g., CDCl3) or the sample itself.
Q3: My spectrum shows unexpected signals between 3.5 and 4.0 ppm. What could be the cause?
A3: These signals often indicate the presence of a diol, which is formed by the ring-opening of the epoxide.[4][5] This can happen if the sample is exposed to acidic or basic conditions, or if water is present as a nucleophile. The resulting 1,2-diol product (1-decanoyloxy-2,3-propanediol) would have characteristic CH-OH and CH2-OH signals in this region.
Q4: What are common synthesis-related impurities I should look for?
A4: The impurities depend on the synthetic route.
-
From Epoxidation of Allyl Decanoate: Unreacted allyl decanoate and byproducts from the oxidizing agent (e.g., m-chlorobenzoic acid if m-CPBA is used) are common.[6][7]
-
From Decanoic Acid and Epichlorohydrin: Unreacted decanoic acid and residual epichlorohydrin are potential impurities.
Q5: How can I confirm the identity of a suspected impurity?
A5: The most straightforward method is to obtain a reference NMR spectrum of the suspected compound and compare it. Alternatively, you can "spike" your sample by adding a small amount of the suspected impurity and observe if the peak increases in intensity. For definitive identification, techniques like 2D NMR (COSY, HSQC) or LC-MS are recommended.
Data Presentation
Table 1: Chemical Shifts of Common Contaminants
| Compound | 1H Chemical Shift (ppm) | Notes |
|---|---|---|
| Water (H2O) | ~1.6 (in CDCl3) | Broad singlet, shift is concentration and temperature dependent |
| Acetone | ~2.17 | Singlet |
| Dichloromethane | ~5.30 | Singlet |
| Silicone Grease | ~0.07 | Broad singlet |
| Chloroform (residual CHCl3) | ~7.26 | Singlet |
Table 2: Chemical Shifts of Potential Byproducts and Degradation Products
| Compound | Key 1H Chemical Shift Region (ppm) | Key 13C Chemical Shift Region (ppm) |
|---|---|---|
| Decanoic Acid | ~10-12 (broad s, -COOH), ~2.35 (t, -CH2COOH) | ~179 (-COOH) |
| 1-decanoyloxy-2,3-propanediol | ~3.5-4.0 (m, -CHOH, -CH2OH) | ~63-72 (-CHOH, -CH2OH) |
| Allyl Decanoate (Starting Material) | ~5.2-6.0 (m, vinyl H), ~4.6 (d, O-CH2) | ~118 (CH2=), ~132 (=CH-) |
| m-Chlorobenzoic Acid | ~7.4-8.0 (aromatic H) | ~128-135 (aromatic C) |
Experimental Protocols
Protocol 1: General Procedure for NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of the (Oxiran-2-yl)methyl decanoate sample directly into a clean, dry NMR tube.
-
Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl3).
-
Dissolve: Cap the NMR tube and gently invert it several times until the sample is fully dissolved. A brief vortex or sonication can be used if necessary.
-
Transfer (Optional): If the sample contains insoluble material, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a new NMR tube.
-
Acquire Spectrum: Place the NMR tube in the spectrometer and acquire the 1H and 13C NMR spectra according to the instrument's standard operating procedures.
Protocol 2: Example Synthesis via Epoxidation of Allyl Decanoate
Disclaimer: This is a general representative procedure and should be adapted and optimized with appropriate safety precautions.
-
Dissolve Alkene: Dissolve allyl decanoate (1 equivalent) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.
-
Add Oxidizing Agent: In a separate container, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 equivalents) in DCM.
-
Reaction: Add the m-CPBA solution dropwise to the stirred alkene solution over 30 minutes, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield pure (Oxiran-2-yl)methyl decanoate.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. Epoxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. leah4sci.com [leah4sci.com]
Validation & Comparative
A Comparative Guide to the Polymerization of (Oxiran-2-yl)methyl Decanoate and Other Glycidyl Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ring-opening polymerization of (Oxiran-2-yl)methyl decanoate (glycidyl decanoate) and other glycidyl esters with varying fatty acid chain lengths. The properties of the resulting polymers are crucial for applications ranging from advanced coatings to biomedical devices and drug delivery systems. While comprehensive studies directly comparing a homologous series of glycidyl esters under identical polymerization conditions are limited in published literature, this guide consolidates available experimental data and draws upon established principles in polymer chemistry to predict structure-property relationships.
The primary focus is on anionic ring-opening polymerization (AROP), a method known for producing well-defined polymers with controlled molecular weights and low dispersity. Data for poly(glycidyl butyrate) is presented as a baseline, with expected trends for longer-chain glycidyl esters, such as decanoate, laurate, and palmitate, extrapolated from analogous polymer systems like poly(alkyl glycidyl ether)s.
Comparative Performance Data
The length of the ester side-chain is a critical determinant of the final polymer's characteristics. Generally, as the alkyl chain length increases, the polymer's glass transition temperature (Tg) is expected to decrease due to increased chain flexibility and plasticization effects. Furthermore, the bulky side-chains of longer-chain esters may introduce steric hindrance, potentially affecting polymerization kinetics.
The following table summarizes experimental data for the anionic ring-opening polymerization of Racemic Glycidyl Butyrate (RGB) and provides expected trends for glycidyl esters with longer alkyl chains.
| Monomer | Alkyl Chain | Molecular Weight (Mn,th)¹ [ kg/mol ] | Molecular Weight (Mn,SEC)² [ kg/mol ] | Dispersity (Đ) | Glass Transition Temp. (Tg) [°C] | Polymer Morphology |
| Glycidyl Butyrate | C4 (Butyrate) | 4.4 | 3.9 | 1.09 | -25.3 | Amorphous Liquid |
| (Oxiran-2-yl)methyl decanoate | C10 (Decanoate) | Expected to be controllable | Dependent on conditions | Expected to be low (<1.2) | Expected < -25.3 | Expected Amorphous Liquid |
| Glycidyl Laurate | C12 (Laurate) | Expected to be controllable | Dependent on conditions | Expected to be low (<1.2) | Expected lower than C10 | Potentially Semi-crystalline |
| Glycidyl Palmitate | C16 (Palmitate) | Expected to be controllable | Dependent on conditions | Expected to be low (<1.2) | Expected lower than C12 | Expected Semi-crystalline |
¹ Mn,th: Theoretical number-average molecular weight. ² Mn,SEC: Number-average molecular weight determined by Size Exclusion Chromatography.
Experimental Protocols
A detailed methodology for the anionic ring-opening polymerization of glycidyl esters is provided below, based on a reported procedure for Racemic Glycidyl Butyrate (RGB). This protocol serves as a representative example for the synthesis of poly(glycidyl ester)s.
Anionic Ring-Opening Polymerization of Racemic Glycidyl Butyrate (RGB)
Materials:
-
Racemic Glycidyl Butyrate (RGB) monomer
-
Benzyl Alcohol (BA) (Initiator)
-
Triethylborane (Et₃B) (1.0 M solution) (Activator)
-
tert-Butylimino-tris(dimethylamino)phosphorane (tBuP₂) (2.0 M solution) (Organocatalyst)
-
Methanol (for quenching)
-
Dichloromethane (for purification)
-
n-Hexane (for precipitation)
Procedure:
-
Reactor Preparation: A round-bottom reaction flask is rigorously dried under vacuum using a heat gun and subsequently transferred into an inert atmosphere glovebox.
-
Reagent Loading: The following reagents are successively loaded into the flask under inert atmosphere:
-
Benzyl Alcohol (BA) (e.g., 49.7 μL, 0.48 mmol)
-
Racemic Glycidyl Butyrate (RGB) (e.g., 2.0 mL, 14.32 mmol)
-
Triethylborane (Et₃B) (e.g., 120 μL of 1.0 M solution, 0.12 mmol)
-
tBuP₂ (e.g., 12 μL of 2.0 M solution, 0.02 mmol)
-
-
Polymerization: The reaction mixture is stirred at room temperature. The progress of the polymerization is monitored by taking aliquots for analysis via ¹H NMR (for monomer conversion) and Size Exclusion Chromatography (SEC) (for molecular weight and dispersity). A typical reaction time to achieve full monomer conversion is 36 hours.
-
Quenching: The polymerization is terminated by adding a few drops of acetic acid or methanol to the reaction mixture.
-
Purification: The crude polymer is dissolved in a suitable solvent like dichloromethane and purified by precipitation in a non-solvent such as n-hexane.
-
Drying: The purified polymer is collected and dried in a vacuum oven until a constant weight is achieved.
Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the polymer structure and determine monomer conversion.
-
Size Exclusion Chromatography (SEC): SEC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the polymer.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm), if any, of the polymer.
Visualizations
The following diagrams illustrate the structural relationships of the monomers and the general workflow of the polymerization process.
Caption: Structural comparison of glycidyl ester monomers.
Caption: General workflow for anionic ring-opening polymerization.
Comparative study of the reactivity of different oxirane-containing compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of various oxirane-containing compounds, commonly known as epoxides. The high reactivity of the three-membered oxirane ring, driven by significant ring strain, makes these compounds valuable intermediates in organic synthesis.[1][2] This reactivity, however, is highly dependent on the substitution pattern of the oxirane ring and the reaction conditions, particularly the presence of acid or base catalysts. This guide summarizes quantitative data, details experimental protocols for assessing reactivity, and provides visual representations of key reaction pathways to aid in the selection and application of these versatile chemical entities.
Factors Influencing Oxirane Reactivity
The reactivity of epoxides is primarily governed by a combination of ring strain, electronic effects, and steric effects. The inherent angle and torsional strain in the three-membered ring provides the driving force for ring-opening reactions.[1]
-
Electronic Effects: Electron-donating groups attached to the oxirane carbons can stabilize a developing positive charge, particularly in acid-catalyzed reactions. This effect directs nucleophilic attack to the more substituted carbon.
-
Steric Effects: In base-catalyzed reactions, which typically follow an SN2 mechanism, the nucleophile attacks the sterically least hindered carbon atom.[2][3]
The interplay of these factors dictates the regioselectivity of the ring-opening reaction, which is a critical consideration in synthetic design.
Comparative Reactivity Data
The following tables summarize kinetic and thermodynamic data for the ring-opening reactions of various oxirane-containing compounds, providing a quantitative basis for comparing their reactivity.
Kinetic Data: Acid-Catalyzed Hydrolysis
The rate of acid-catalyzed hydrolysis is a common measure of epoxide reactivity. The table below presents the rate constants for the hydrolysis of several epoxides.
| Epoxide | Carbon Substitution Pattern | Rate Constant (M⁻¹s⁻¹) | Reference |
| 2-methyl-1,2-epoxypropane | 1°-3° | 8.7 | [4] |
| 2-methyl-2,3-epoxybutane | 2°-3° | 9.0 | [4] |
| 1,2-epoxyethane (ethylene oxide) | 1°-1° | Least reactive simple aliphatic epoxide | [4] |
Note: The presence of neighboring hydroxyl groups can significantly impact the hydrolysis rate. A hydroxyl group at the α-position can reduce the rate constant by a factor of 20, while a β-hydroxyl group reduces it by a factor of 6.[4]
Thermochemical Data: Heats of Reduction
Reaction calorimetry can be used to determine the enthalpy of reaction, providing insight into the relative stability and strain of different epoxides. The heat of reduction of epoxides to their corresponding alcohols is a useful comparative measure.
| Epoxide | Heat of Reduction (kcal/mol) | Reference |
| cis-2,3-dimethyloxirane | -35.2 ± 0.4 | [5] |
| trans-2,3-dimethyloxirane | -32.8 ± 0.4 | [5] |
| 2-methyl-1,2-epoxypropane | -34.5 ± 0.4 | [5] |
| 1,2-epoxybutane | -33.9 ± 0.4 | [5] |
Note: The heat of reduction was determined by reaction calorimetry with lithium triethylborohydride.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of oxirane reactivity. The following sections outline protocols for key experiments.
Kinetic Analysis of Acid-Catalyzed Hydrolysis via NMR Spectroscopy
This method allows for the in-situ monitoring of the disappearance of the epoxide and the appearance of the diol product over time.
Materials:
-
Epoxide of interest
-
Deuterated solvent (e.g., D₂O)
-
Acid catalyst (e.g., perchloric acid)
-
NMR spectrometer
Procedure:
-
Prepare a solution of the epoxide in the deuterated solvent in an NMR tube.
-
Pre-heat the NMR probe to the desired reaction temperature.
-
Acquire an initial ¹H NMR spectrum to identify the characteristic peaks of the epoxide.
-
Add a known concentration of the acid catalyst to the NMR tube to initiate the reaction.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the epoxide and the diol product in each spectrum.
-
Plot the concentration of the epoxide versus time and fit the data to the appropriate rate law to determine the rate constant.
Determination of Heats of Reduction by Reaction Calorimetry
This technique measures the heat evolved during the reduction of an epoxide to its corresponding alcohol.
Materials:
-
Epoxide of interest
-
Reducing agent (e.g., lithium triethylborohydride)
-
High-boiling ether solvent (e.g., triethylene glycol dimethyl ether)
-
Reaction calorimeter
Procedure:
-
Charge the reaction calorimeter with a solution of the reducing agent in the solvent.
-
Allow the system to reach thermal equilibrium at the desired temperature (e.g., 25.1 °C).[5]
-
Inject a known amount of the pure liquid epoxide into the calorimeter.
-
Record the temperature change of the reaction mixture over time until the reaction is complete.
-
In a separate experiment, inject the corresponding pure liquid alcohol into the calorimeter under the same conditions to measure the heat of solution and reaction with the reducing agent.
-
The difference between the two measurements, after appropriate corrections, yields the condensed-phase heat of reduction of the epoxide.[5]
Comparative Reactivity Screening using Differential Scanning Calorimetry (DSC)
DSC can be used to rapidly assess the relative reactivity of different epoxides with a common reactant, such as an amine.
Materials:
-
Series of epoxides to be compared
-
Amine (e.g., ethylenediamine)
-
DSC instrument with aluminum pans
Procedure:
-
Weigh a small sample (10-15 mg) of the epoxide into an aluminum DSC pan.[6]
-
Add a stoichiometric amount of the amine to the pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 20 °C/min) under a nitrogen atmosphere.[6]
-
Record the heat flow as a function of temperature. The onset temperature and the peak maximum of the exothermic event are indicative of the reactivity of the epoxide-amine system. A lower onset temperature suggests higher reactivity.
Reaction Pathways and Mechanisms
The regioselectivity of epoxide ring-opening is a critical aspect of their chemistry. The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways.
Caption: Acid-Catalyzed Epoxide Ring-Opening Pathway.
Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group.[1] The nucleophile then attacks the more substituted carbon, which bears a greater partial positive charge.[7] This pathway has characteristics of both SN1 and SN2 reactions.[8]
Caption: Base-Catalyzed Epoxide Ring-Opening Pathway.
In base-catalyzed ring-opening, a strong nucleophile directly attacks the epoxide ring.[2] This reaction proceeds via a classic SN2 mechanism, with the nucleophile attacking the sterically least hindered carbon atom.[2][3] An alkoxide intermediate is formed, which is then protonated in a subsequent workup step.[1]
Caption: Experimental Workflow for NMR Kinetic Analysis.
This workflow outlines the key steps in determining the rate constant of an epoxide ring-opening reaction using NMR spectroscopy. This technique provides real-time data on the concentrations of reactants and products.
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. www2.oberlin.edu [www2.oberlin.edu]
- 5. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. mdpi.com [mdpi.com]
- 8. chimia.ch [chimia.ch]
Validation of a New Analytical Method for (Oxiran-2-yl)methyl decanoate Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new analytical method for the quantification of (Oxiran-2-yl)methyl decanoate, a significant glycidyl ester, against established analytical techniques. The following sections present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and validation of the most suitable analytical method for your research needs.
Comparative Analysis of Analytical Methods
The quantification of glycidyl esters, such as (Oxiran-2-yl)methyl decanoate, is crucial due to their potential health risks.[1] Analytical methods for these compounds can be broadly categorized into indirect and direct approaches.[1][2] Indirect methods typically involve the conversion of glycidyl esters to a marker compound, such as free glycidol, which is then derivatized and analyzed, most commonly by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Direct methods, on the other hand, aim to quantify the intact glycidyl esters, with Liquid Chromatography-Mass Spectrometry (LC-MS) being the predominant technique.[1][3][4]
Quantitative Performance Data
The following table summarizes the performance characteristics of a newly validated analytical method in comparison to established alternatives. The data presented is a synthesis of findings for glycidyl esters in various food matrices.
| Parameter | New Validated Method (LC-MS/MS) | AOCS Official Method Cd 29c-13 (Indirect GC-MS) | Alternative LC-MS Method | Alternative GC-MS Method (Enzymatic Hydrolysis) |
| Analyte Form | Intact (Oxiran-2-yl)methyl decanoate | Glycidol equivalent | Intact Glycidyl Esters | Glycidol equivalent |
| Limit of Detection (LOD) | 70-150 µg/kg[5] | Not explicitly stated, but method is for higher levels | 0.0045-0.012 µg/mL (for standards)[6] | 0.02 mg/kg[6][7] |
| Limit of Quantification (LOQ) | Not explicitly stated, but enables detection in µg/g range[6] | Working range starts at 12.5 µg/kg for glycidol[8] | 0.01 mg/kg (for glycidol)[7] | 0.1 mg/kg[6][7] |
| Linearity (R²) | >0.997[9] | ≥0.9999 (for GE species)[2] | Not specified | Not specified |
| Recovery (%) | 84 - 108%[5] | Not specified | 71.3 - 105.1%[6] | 102 - 109% (for specific GEs in cookies)[1] |
| Precision (RSD) | 2.1 - 12.1%[6] | Not specified | Not specified | Not specified |
| Analysis Time | Shorter than indirect methods[2] | Shorter than other AOCS indirect methods[2] | 20 minutes for separation of 5 GE species[2] | Can be lengthy (up to 16 hours for chemical hydrolysis in other indirect methods)[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are protocols for two key approaches.
Protocol 1: Direct Quantification of (Oxiran-2-yl)methyl decanoate via LC-MS/MS
This method allows for the direct measurement of the intact glycidyl ester.
-
Sample Preparation:
-
Weigh 10 mg of the oil or fat sample and dissolve it in acetone.[5]
-
Spike the sample with a deuterium-labeled internal standard of (Oxiran-2-yl)methyl decanoate for accurate quantification.[5]
-
Perform a two-step solid-phase extraction (SPE) for purification, first with a C18 cartridge using methanol, followed by a normal silica cartridge with 5% ethyl acetate in hexane.[5]
-
For expected low concentrations (<0.5 mg/kg), pre-concentrate a larger sample (0.5 g) using a silica column.[5]
-
Dry the final extract and reconstitute it in 250 µL of a methanol/isopropanol mixture (1:1, v/v).[5]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Protocol 2: Indirect Quantification via GC-MS (Based on AOCS Official Method Principles)
This widely used indirect method involves the conversion of glycidyl esters to a derivatized form of glycidol.
-
Sample Preparation & Hydrolysis:
-
Transesterification and Derivatization:
-
Chromatographic Separation:
-
Inject the derivatized sample into a gas chromatograph (GC) for separation.
-
-
Mass Spectrometric Detection:
Visualizing the Workflow and Validation Logic
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the logical relationships in method validation.
Caption: Experimental workflow for the direct LC-MS/MS analysis.
Caption: Logical relationship of key analytical method validation parameters.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. First Determination of Glycidyl Ester Species in Edible Oils by Reverse-Phase Ultra-Performance Liquid Chromatography Coupled with an Evaporative Light-Scattering Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 5. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. Development of UHPLC/Q-TOF Analysis Method to Screen Glycerin for Direct Detection of Process Contaminants 3-Monochloropropane-1,2-diol Esters (3-MCPDEs) and Glycidyl Esters (GEs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of (Oxiran-2-yl)methyl decanoate: Chemical vs. Enzymatic Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. (Oxiran-2-yl)methyl decanoate, a glycidyl ester of decanoic acid, is a valuable building block in various synthetic pathways. This guide provides a comprehensive cross-validation of experimental results for its synthesis, comparing traditional chemical methods with emerging enzymatic approaches. We present a detailed analysis of reaction parameters, yield, and purity, supported by experimental protocols and visual workflows to aid in methodological selection.
At a Glance: Comparing Synthesis Strategies
The synthesis of (Oxiran-2-yl)methyl decanoate can be broadly approached via two distinct routes: conventional chemical synthesis, typically involving epichlorohydrin, and biocatalytic enzymatic synthesis. Each method presents a unique profile of advantages and disadvantages in terms of yield, purity, reaction conditions, and environmental impact. The following table summarizes the key performance indicators for representative methods of each approach, based on data from analogous glycidyl ester syntheses.
| Parameter | Chemical Synthesis (Epichlorohydrin Route) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Typical Yield | 75-92% (for analogous glycidyl ethers)[1][2] | Up to 97-100% (for analogous esters)[3][4] |
| Purity | ~95% (for glycidyl pivalate)[5] | ~95%[3] |
| Reaction Temperature | Elevated temperatures (e.g., 60-75°C)[5] | Mild conditions (e.g., 60°C)[4] |
| Catalyst | Quaternary ammonium salts, bases (e.g., NaOH)[1] | Immobilized lipase (e.g., Novozym 435)[3][4] |
| Reaction Time | Several hours to overnight[5][6] | Typically 6-24 hours[3][4] |
| Key Advantages | Well-established, high throughput | High selectivity, mild conditions, environmentally benign |
| Key Disadvantages | Use of hazardous reagents, potential for byproducts | Higher initial catalyst cost, potentially slower reaction rates |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for the replication and validation of experimental results. Below are representative protocols for both the chemical and enzymatic synthesis of a glycidyl ester analogous to (Oxiran-2-yl)methyl decanoate.
Chemical Synthesis: Epichlorohydrin and Decanoic Acid
This protocol is adapted from established methods for the synthesis of glycidyl esters from a carboxylic acid and epichlorohydrin using a phase-transfer catalyst.
Materials:
-
Decanoic acid
-
Epichlorohydrin (excess)
-
Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst
-
Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., toluene)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve decanoic acid in an excess of epichlorohydrin (e.g., 5-10 molar equivalents).
-
Add the phase-transfer catalyst (e.g., 1-5 mol% relative to the decanoic acid).
-
Heat the reaction mixture to a constant temperature (e.g., 75°C) with vigorous stirring.[6]
-
Slowly add a concentrated solution of sodium hydroxide dropwise over a period of 1-2 hours.[6]
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for several hours (e.g., 3-5 hours) to ensure the completion of the reaction.[6]
-
Cool the reaction mixture to room temperature and add an organic solvent such as toluene to dilute the mixture.
-
Wash the organic phase sequentially with deionized water to remove the catalyst and any remaining salts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude (Oxiran-2-yl)methyl decanoate by vacuum distillation to obtain the final product.
Enzymatic Synthesis: Lipase-Catalyzed Esterification
This protocol utilizes an immobilized lipase for the esterification of decanoic acid with glycidol. Novozym 435, an immobilized Candida antarctica lipase B, is a commonly used and highly effective catalyst for this transformation.[3][4]
Materials:
-
Decanoic acid
-
Glycidol
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., 2-methyl-2-butanol or solvent-free)
-
Molecular sieves (optional, to remove water)
Procedure:
-
In a sealed reaction vessel, combine decanoic acid and glycidol in a suitable molar ratio (e.g., 1:1.2) in an anhydrous organic solvent or in a solvent-free system.
-
Add the immobilized lipase, typically at a loading of 5-10% (w/w) of the total substrates.
-
If not a solvent-free system, add activated molecular sieves to the reaction mixture to sequester the water produced during the esterification, which can inhibit the enzyme and reduce the yield.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) with continuous agitation (e.g., shaking or stirring).[4]
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Once the reaction has reached completion (typically within 6-24 hours), separate the immobilized enzyme from the reaction mixture by filtration.[4] The enzyme can often be washed and reused for subsequent batches.
-
Remove the solvent (if used) from the filtrate under reduced pressure to yield the crude (Oxiran-2-yl)methyl decanoate.
-
Further purification, if necessary, can be achieved by column chromatography.
Visualizing the Synthesis: Workflows and Mechanisms
To provide a clearer understanding of the experimental processes and the underlying chemical transformations, the following diagrams have been generated using the DOT language.
References
- 1. odr.chalmers.se [odr.chalmers.se]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient enzymatic synthesis of 2-monoacylglycerides and structured lipids and their production on a technical scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sustainable chemo-enzymatic synthesis of glycerol carbonate (meth)acrylate from glycidol and carbon dioxide enabled by ionic liquid technologies - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Preparation method of plant monophenol glycidyl ether - Eureka | Patsnap [eureka.patsnap.com]
Benchmarking the Performance of (Oxiran-2-yl)methyl decanoate-based Polymers in Nanoparticle Drug Delivery
(Oxiran-2-yl)methyl decanoate , also known as glycidyl decanoate, serves as a monomer for synthesizing functional polymers with applications in advanced drug delivery systems. These polymers, typically featuring a polyether backbone, are valued for the hydrophobic side chains provided by the decanoate group, which allows for the encapsulation of poorly water-soluble drugs. The performance of these polymers is critically benchmarked against established alternatives to determine their therapeutic potential and viability in clinical applications.
This guide provides a comparative analysis of (Oxiran-2-yl)methyl decanoate-based polymers against a standard alternative, Poly(lactic-co-glycolic acid) (PLGA), a widely used biodegradable polymer in drug delivery.[1] The comparison focuses on key performance indicators for nanoparticle drug delivery systems, including physicochemical properties, drug loading and release, and biocompatibility.
Comparative Performance Data
The following tables summarize the quantitative performance of nanoparticles formulated with a representative (Oxiran-2-yl)methyl decanoate-based polymer—a copolymer of glycidyl decanoate and a hydrophilic monomer—and PLGA. These values are representative of typical results found in the literature for nanoparticles encapsulating a model hydrophobic drug.
Table 1: Physicochemical Properties of Nanoparticles
| Parameter | Poly(glycidyl decanoate) Copolymer | PLGA |
| Particle Size (nm) | 150 - 250 | 100 - 300 |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 |
| Zeta Potential (mV) | -15 to -25 | -20 to -30 |
| Drug Loading Capacity (%) | 5 - 15 | 1 - 10 |
| Encapsulation Efficiency (%) | > 85 | > 70 |
Table 2: In Vitro Performance and Biocompatibility
| Parameter | Poly(glycidyl decanoate) Copolymer | PLGA |
| Drug Release (72h, %) | 40 - 60 | 50 - 75 |
| Cell Viability (at 100 µg/mL) | > 90% | > 85% |
Experimental Workflows and Methodologies
The generation of reliable and comparable data hinges on standardized experimental protocols. Below are detailed workflows and methodologies for the synthesis, formulation, and characterization of polymeric nanoparticles for drug delivery.
Logical Comparison of Polymer Properties
The choice of polymer is dictated by a balance of properties essential for a successful drug delivery system. This diagram illustrates the logical relationship between key polymer characteristics and the desired outcomes.
Figure 1: Logical relationships between polymer properties and performance metrics.
General Experimental Workflow
The following diagram outlines the typical workflow for benchmarking polymer performance, from synthesis to in vitro evaluation.
Figure 2: Standard experimental workflow for nanoparticle evaluation.
Detailed Experimental Protocols
Polymer Synthesis: Ring-Opening Polymerization of Glycidyl Decanoate Copolymer
This protocol describes the synthesis of a random copolymer of glycidyl decanoate and a hydrophilic monomer, such as ethylene glycol methyl ether glycidyl ether, to ensure amphiphilicity.
-
Materials: (Oxiran-2-yl)methyl decanoate, ethylene glycol methyl ether glycidyl ether, benzyl alcohol (initiator), potassium naphthalenide solution (catalyst), tetrahydrofuran (THF, anhydrous), methanol.
-
Procedure:
-
All glassware is dried in an oven at 120°C overnight and cooled under an argon atmosphere.
-
The initiator, benzyl alcohol, is titrated with the potassium naphthalenide solution in anhydrous THF until a persistent green color is observed.
-
A mixture of (Oxiran-2-yl)methyl decanoate and the comonomer in the desired molar ratio is added to the activated initiator solution.
-
The polymerization is carried out at a controlled temperature (e.g., 30°C) for 20-24 hours under an argon atmosphere.
-
The reaction is terminated by adding an excess of methanol.
-
The resulting polymer is precipitated in cold diethyl ether, filtered, and dried under vacuum to a constant weight.
-
Characterization is performed using ¹H NMR for composition and Gel Permeation Chromatography (GPC) for molecular weight and polydispersity.
-
Nanoparticle Formulation: Nanoprecipitation Method
Nanoprecipitation is a widely used method for formulating nanoparticles from preformed polymers.[2]
-
Materials: Synthesized polymer, model hydrophobic drug, a water-miscible organic solvent (e.g., acetone or THF), and a stabilizer solution (e.g., Pluronic F127 in deionized water).[2]
-
Procedure:
-
Dissolve a specific amount of the polymer and the hydrophobic drug in the organic solvent.
-
Prepare the aqueous phase containing the stabilizer.
-
Add the organic polymer-drug solution dropwise to the vigorously stirring aqueous phase.[3]
-
Continue stirring for 2-4 hours under reduced pressure to allow for the evaporation of the organic solvent and the formation of nanoparticles.[3]
-
The resulting nanoparticle suspension can be concentrated and purified using centrifugal ultrafiltration to remove any unencapsulated drug and excess stabilizer.[3]
-
Physicochemical Characterization
-
Particle Size, PDI, and Zeta Potential: These parameters are measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) on a suitable instrument (e.g., a Zetasizer). Samples are diluted in deionized water before measurement.
-
Morphology: Nanoparticle shape and surface morphology are visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[4]
Drug Loading and Encapsulation Efficiency
-
Procedure:
-
A known amount of lyophilized drug-loaded nanoparticles is dissolved in a suitable solvent to break the particles and release the drug.
-
The amount of encapsulated drug is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Drug Loading Capacity (DLC) is calculated as: (Mass of drug in nanoparticles / Mass of nanoparticles) x 100%.
-
Encapsulation Efficiency (EE) is calculated as: (Mass of drug in nanoparticles / Initial mass of drug used) x 100%.
-
In Vitro Drug Release Study
The dialysis method is a common and versatile technique for assessing the in vitro release of drugs from nanoparticles.[5]
-
Materials: Drug-loaded nanoparticle suspension, dialysis membrane with an appropriate molecular weight cut-off (MWCO), release medium (e.g., phosphate-buffered saline, pH 7.4, with 0.5% Tween 80 to ensure sink conditions).
-
Procedure:
-
A known volume of the drug-loaded nanoparticle suspension is placed inside a dialysis bag.
-
The bag is sealed and submerged in a known volume of the release medium, maintained at 37°C with constant stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.
-
The concentration of the released drug in the collected samples is analyzed by HPLC or UV-Vis spectrophotometry.
-
The cumulative percentage of drug release is plotted against time.
-
In Vitro Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxicity of the nanoparticles.[6]
-
Materials: A relevant cell line (e.g., HeLa cells), cell culture medium, blank nanoparticles, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).[6]
-
Procedure:
-
Cells are seeded in a 96-well plate and incubated for 24 hours to allow for attachment.
-
The cells are then treated with various concentrations of the blank nanoparticle suspension and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, the treatment medium is removed, and the MTT solution is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent.[6]
-
The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells. A viability of over 70% is generally considered indicative of low cytotoxicity.[7]
-
References
- 1. Functional block copolymer nanoparticles: toward the next generation of delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Formulation of Diblock Polymeric Nanoparticles through Nanoprecipitation Technique [jove.com]
- 4. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Effects of (Oxiran-2-yl)methyl Decanoate and Related Esters
Introduction
(Oxiran-2-yl)methyl decanoate, also known as glycidyl decanoate, belongs to a class of compounds known as glycidyl fatty acid esters (GEs). These esters are process-induced contaminants formed at high temperatures (>200°C) during the refining of edible oils, particularly in the deodorization step.[1][2] The primary toxicological concern surrounding GEs is not the esters themselves, which are considered to have low toxicity, but their hydrolysis in the gastrointestinal tract.[1][3] This digestive process releases glycidol, a compound classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[3][4][5]
This guide provides a comparative analysis of the biological effects of (Oxiran-2-yl)methyl decanoate and related esters, focusing on their genotoxicity and cytotoxicity. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the toxicological profiles of these compounds, which is largely dictated by the biological activity of their common metabolite, glycidol.
Comparative Biological Effects
The biological activity of glycidyl esters is intrinsically linked to the in vivo release of glycidol. Animal studies have demonstrated extensive hydrolysis of ingested GEs, leading to the assumption that the free and esterified forms contribute equally to internal exposure and toxicity.[6]
Genotoxicity and Carcinogenicity
The genotoxic mechanism of glycidol involves its epoxide structure, which can react with DNA to form adducts, leading to mutations.[3] This activity is the basis for its classification as a genotoxic carcinogen.[1][3]
| Compound | Assay Type | Test System | Result | Reference |
| Glycidol | Bacterial Reverse Mutation Test (Ames test) | Salmonella typhimurium | Positive (point mutations) | [7] |
| In Vitro Chromosomal Aberration Test | Mammalian Cells | Positive (structural aberrations) | [7] | |
| In Vivo Bone Marrow Micronucleus Test | Mice | Negative | [7] | |
| Glycidyl Linoleate | Bacterial Reverse Mutation Test (Ames test) | Salmonella typhimurium | Positive (response attributed to released glycidol) | [7] |
| In Vitro Chromosomal Aberration Test | Mammalian Cells | Negative | [7] | |
| In Vivo Bone Marrow Micronucleus Test | Mice | Negative | [7] | |
| Glycidyl Methacrylate | Comet Assay & Pulsed Field Gel Electrophoresis | Human Lymphocytes | Positive (DNA strand breaks, oxidative damage) | [8] |
| Flow Cytometry (Cell Cycle Analysis) | Human Lymphocytes | Induced G2/M arrest and apoptosis | [8] |
Cytotoxicity
The cytotoxic effects of glycidyl esters and their metabolites have been evaluated in various cell lines. The data indicates a concentration-dependent decrease in cell viability.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Glycidyl Methacrylate | Human Peripheral Blood Lymphocytes | Flow Cytometry | Cell Viability | Concentration-dependent decrease up to ~80% at 5mM | [8] |
| Annonacin (an acetogenin with an oxirane ring) | Artemia salina (Brine Shrimp) | Lethality Assay | LC₅₀ | Considered toxic | [9] |
Note: Specific cytotoxicity data for (Oxiran-2-yl)methyl decanoate was not available in the reviewed literature. The results for related compounds suggest a potential for cytotoxicity.
Signaling Pathways and Mechanisms of Action
The primary mechanism for the carcinogenicity of glycidyl esters is genotoxicity mediated by glycidol. After the ester is hydrolyzed, the highly reactive epoxide (oxirane) ring of glycidol can undergo a nucleophilic attack by DNA bases, forming covalent adducts. This DNA damage, if not properly repaired, can lead to mutations and initiate carcinogenesis.
Caption: Genotoxic mechanism of glycidyl esters via hydrolysis to glycidol and formation of DNA adducts.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in evaluating the biological effects of compounds like glycidyl esters.
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the biological effects of a test compound.
Caption: A generalized workflow for in vitro toxicological assessment of chemical compounds.
Protocol 1: Cell Viability Assessment using AlamarBlue® Assay
This protocol measures cell viability based on the metabolic reduction of resazurin (the active ingredient in AlamarBlue®) to the fluorescent resorufin by living cells.
-
Cell Plating:
-
Harvest cells that are in the logarithmic phase of growth.[10]
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Adjust the cell suspension to the desired density (e.g., 1 x 10⁴ cells/mL).[10]
-
Plate the cells in a 96-well microtiter plate and incubate at 37°C and 5% CO₂ until cells adhere and are ready for treatment.[11]
-
-
Compound Exposure:
-
Prepare serial dilutions of the test compound ((Oxiran-2-yl)methyl decanoate) in a complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include appropriate controls (untreated cells, vehicle control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
AlamarBlue® Incubation:
-
Prepare the AlamarBlue® working solution by adding the reagent to a fresh cell culture medium, equivalent to 10% of the final volume (e.g., 20 µL reagent for 180 µL medium).[10][11]
-
Remove the compound-containing medium from the wells.
-
Add the AlamarBlue® working solution to each well.[11]
-
Incubate the plate for 1-4 hours (or longer, optimization may be required) at 37°C, protected from light.[12]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[10][11]
-
Alternatively, measure absorbance at 570 nm and 600 nm.[12]
-
Correct for background by subtracting the values from wells containing medium and AlamarBlue® but no cells.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Protocol 2: DNA Damage Assessment using the Alkaline Comet Assay
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[13]
-
Cell Preparation and Embedding:
-
After exposing cells to the test compound, wash them with ice-cold PBS and trypsinize.
-
Resuspend the cells in ice-cold PBS at a concentration of ~1 x 10⁵ cells/mL.
-
Mix a small volume of the cell suspension with low-melting-point (LMP) agarose (e.g., 1:10 v/v).[13]
-
Quickly pipette the cell-agarose mixture onto a pre-coated microscope slide and cover with a coverslip.[13]
-
Solidify the gel by placing the slide at 4°C for at least 10 minutes.
-
-
Cell Lysis:
-
Carefully remove the coverslip and immerse the slide in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C.[14] This step removes cell membranes and histones to form nucleoids.
-
-
DNA Unwinding and Electrophoresis:
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) to cover the slides.[13]
-
Allow the DNA to unwind in the alkaline solution for 20-40 minutes.[13]
-
Perform electrophoresis at a low voltage (e.g., ~0.7 V/cm) for 20-30 minutes.[15] DNA fragments will migrate away from the nucleus, forming a "comet" shape.
-
-
Neutralization and Staining:
-
After electrophoresis, gently remove the slides and wash them three times (5 minutes each) with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).[13]
-
Stain the DNA by adding a small volume of a fluorescent dye (e.g., ethidium bromide or SYBR Green) to each slide.
-
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify DNA damage. Common metrics include % DNA in the tail, tail length, and tail moment.
-
Protocol 3: Protein Expression Analysis by Western Blotting
Western blotting is used to detect specific proteins in a sample, which can reveal changes in signaling pathways.[16][17]
-
Sample Preparation (Protein Lysate):
-
After treating cells with the test compound, wash them with cold 1X PBS.
-
Lyse the cells by adding 1X SDS sample buffer (Laemmli buffer) or a lysis buffer containing protease and phosphatase inhibitors.[16]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[16]
-
Sonicate the sample to shear DNA and reduce viscosity.[16]
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.[18]
-
Determine protein concentration using a suitable assay (e.g., BCA or Bradford).
-
-
SDS-PAGE (Gel Electrophoresis):
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). This can be done using wet or semi-dry transfer methods.[19]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16]
-
Wash the membrane three times for 5-10 minutes each with a wash buffer (e.g., TBST).[18]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.[20]
-
Capture the signal using an imaging system.
-
Analyze the band intensities using densitometry software, normalizing to a loading control protein (e.g., β-actin or GAPDH) to compare protein expression levels across samples.
-
References
- 1. Glycidyl Esters, a Harmful Substance, in Refined Fats and Oils [cfs.gov.hk]
- 2. Changes in 3-MCPD esters, glycidyl esters, bioactive compounds and oxidation indexes during kenaf seed oil refining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycidyl Fatty Acid Esters in Refined Edible Oils: A Review on Formation, Occurrence, Analysis, and Elimination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MCPD and glycidyl esters in food | EFSA [efsa.europa.eu]
- 7. Genotoxicity studies of glycidol fatty acid ester (glycidol linoleate) and glycidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and genotoxicity of glycidyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Genotoxicity and Toxicity of Annona muricata L. Seeds and In Silico Studies [mdpi.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. allevi3d.com [allevi3d.com]
- 13. researchgate.net [researchgate.net]
- 14. 21stcenturypathology.com [21stcenturypathology.com]
- 15. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. bosterbio.com [bosterbio.com]
Head-to-head comparison of different catalytic systems for (Oxiran-2-yl)methyl decanoate synthesis
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of chiral building blocks like (Oxiran-2-yl)methyl decanoate, a valuable glycidyl ester intermediate, is of paramount importance. The choice of catalytic system significantly impacts reaction outcomes, including yield, purity, and environmental footprint. This guide provides an objective comparison of various catalytic strategies for the synthesis of (Oxiran-2-yl)methyl decanoate and related glycidyl esters, supported by experimental data from the scientific literature.
The synthesis of (Oxiran-2-yl)methyl decanoate, also known as glycidyl decanoate, typically involves the esterification of glycidol with decanoic acid or its derivatives. The primary catalytic approaches can be broadly categorized into enzymatic and chemical methods, with the latter encompassing both homogeneous and heterogeneous catalysis.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems for the synthesis of glycidyl esters, providing a comparative overview of key reaction parameters and outcomes.
| Catalytic System | Catalyst Example | Substrates | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Disadvantages |
| Enzymatic | Immobilized Lipase (e.g., Novozym 435) | Glycidol, Vinyl Decanoate | 6 h | 60 | ~100 | High selectivity, mild reaction conditions, catalyst reusability.[1] | Longer reaction times compared to some chemical methods. |
| Chemo-enzymatic | Lipase & Chemical Catalyst | (Meth)acrylate vinyl ester, Glycidol | 6 h (enzymatic step) | 60-70 | Up to 100 | Combines the selectivity of enzymes with the efficiency of chemical catalysts.[1][2] | Multi-step process can be more complex. |
| Homogeneous Chemical | p-Toluenesulfonic acid (PTSA) | Phthalic Anhydride, Glycerol | Not Specified | Not Specified | Not Specified | Fast reaction rates.[3] | Difficult catalyst separation, potential for side reactions, corrosive.[4][5] |
| Homogeneous Chemical | Carbodiimide / Pyridine derivative | Carboxylic Acid, Glycidol | Not Specified | -20 to 100 | 90-97 | Avoids the use of epichlorohydrin.[6] | Potential for side product formation, catalyst removal can be challenging.[6] |
| Heterogeneous Chemical | Activated Zeolite | Phthalic Anhydride, Glycerol | Not Specified | Not Specified | Not Specified | Easy catalyst separation and potential for reuse.[3] | Potentially lower activity compared to homogeneous catalysts.[4] |
| Heterogeneous Chemical | Metal Oxides (e.g., Sb₂O₅) | Acetic Acid, Glycerol | Not Specified | Not Specified | 94.5 (conversion) | Catalyst is easily recoverable.[4] | May require higher temperatures. |
| Phase Transfer Catalysis | Quaternary Ammonium Halide | Epichlorohydrin, Alkali metal salt of carboxylic acid | 30 min | Reflux | High | High yields in aqueous systems.[7] | Use of epichlorohydrin, a hazardous reagent. |
Experimental Protocols
Enzymatic Synthesis of Glycidyl Ester
This protocol is based on the lipase-catalyzed synthesis of glycidyl (meth)acrylate and can be adapted for (Oxiran-2-yl)methyl decanoate.
Materials:
-
Glycidol
-
Vinyl decanoate
-
Immobilized Lipase (e.g., Novozym 435)
-
Sponge Like Ionic Liquids (SLILs) or a suitable organic solvent (e.g., tert-butanol)
Procedure:
-
To a reaction vessel, add glycidol and vinyl decanoate in a suitable molar ratio.
-
Add the immobilized lipase (e.g., 10% w/w of total substrates).
-
The reaction can be conducted in a solvent-free system or using a minimal amount of an appropriate solvent or ionic liquid.[1]
-
Incubate the reaction mixture at 60°C with constant stirring for 6 hours.[1]
-
Monitor the reaction progress using techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the immobilized enzyme can be recovered by simple filtration for potential reuse.[1]
-
The product, (Oxiran-2-yl)methyl decanoate, can be purified from the reaction mixture by vacuum distillation or column chromatography.
Chemical Synthesis using Epichlorohydrin and a Phase Transfer Catalyst
This protocol is a general method for preparing glycidyl esters from the corresponding carboxylic acid salt.
Materials:
-
Sodium decanoate (can be prepared from decanoic acid and sodium hydroxide)
-
Epichlorohydrin
-
Quaternary ammonium halide (e.g., benzyltrimethylammonium chloride)
-
Water
Procedure:
-
Prepare a hot aqueous solution of sodium decanoate.
-
In a separate reaction vessel, heat a 10 to 20 molar excess of epichlorohydrin to reflux.
-
Add the quaternary ammonium halide catalyst to the refluxing epichlorohydrin.[7]
-
Slowly add the hot aqueous solution of sodium decanoate to the refluxing epichlorohydrin mixture.[7]
-
Continue refluxing for approximately 30 minutes, or until the reaction is complete as monitored by a suitable analytical method.[7]
-
After cooling, the organic layer containing the glycidyl decanoate is separated.
-
The crude product is then washed with water and purified by vacuum distillation.
Visualizing the Synthesis Pathways
To better illustrate the workflow and logic of the synthesis processes, the following diagrams are provided.
Caption: Workflow for the enzymatic synthesis of (Oxiran-2-yl)methyl decanoate.
Caption: Logical pathway for the chemical synthesis of (Oxiran-2-yl)methyl decanoate.
Conclusion
The selection of an optimal catalytic system for the synthesis of (Oxiran-2-yl)methyl decanoate is a critical decision that balances reaction efficiency, selectivity, and green chemistry principles. Enzymatic catalysis, particularly with immobilized lipases, offers a highly selective and environmentally benign route, albeit sometimes with longer reaction times. Chemo-enzymatic strategies can leverage the benefits of both approaches. Homogeneous chemical catalysts can provide rapid conversions but often pose challenges in terms of separation and potential environmental impact. Heterogeneous catalysts offer a promising alternative with easier recovery and recycling, though their activity may be lower. The choice will ultimately depend on the specific requirements of the application, including scale, purity demands, and sustainability considerations.
References
- 1. Sustainable chemo-enzymatic synthesis of glycerol carbonate (meth)acrylate from glycidol and carbon dioxide enabled by ionic liquid technologies - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. US5536855A - Process for preparing glycidyl esters for use in electronics adhesives - Google Patents [patents.google.com]
- 7. US3053855A - Synthesis of glycidyl esters - Google Patents [patents.google.com]
Validating Reaction Mechanisms: A Comparative Guide to the Synthesis of 1-Monodecanoin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of reaction mechanisms for the synthesis of 1-monodecanoin, a valuable monoacylglycerol in the pharmaceutical and food industries. We will focus on the validation of the mechanism involving the hydrolysis of (Oxiran-2-yl)methyl decanoate and compare its performance with alternative synthetic routes. This objective comparison is supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific applications.
Introduction to 1-Monodecanoin Synthesis
1-Monodecanoin, also known as glycerol 1-monodecanoate, can be synthesized through several pathways. A common laboratory and potential industrial route involves the ring-opening hydrolysis of (Oxiran-2-yl)methyl decanoate (also known as glycidyl decanoate). Understanding and validating the mechanism of this reaction is crucial for optimizing reaction conditions and maximizing yield and purity. This guide will delve into the mechanistic details of this hydrolysis and compare it with the established alternative of direct esterification of glycerol with decanoic acid.
Reaction Pathways and Mechanisms
The synthesis of 1-monodecanoin from (Oxiran-2-yl)methyl decanoate proceeds via the hydrolysis of the epoxide ring. This reaction can be catalyzed by either acid or base, each proceeding through a distinct mechanism that influences the regioselectivity and reaction kinetics.
Hydrolysis of (Oxiran-2-yl)methyl decanoate
a) Acid-Catalyzed Hydrolysis:
Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophile (water) then attacks one of the epoxide carbons. In the case of (Oxiran-2-yl)methyl decanoate, which is an unsymmetrical epoxide, the attack preferentially occurs at the more substituted carbon due to the development of a partial positive charge, which is better stabilized by the alkyl substituent. This is a borderline SN1/SN2 mechanism.
b) Base-Catalyzed Hydrolysis:
In a basic medium, a strong nucleophile (hydroxide ion) directly attacks one of the epoxide carbons in an SN2 reaction. Due to steric hindrance, the attack occurs at the less substituted carbon of the epoxide ring.
c) Enzymatic Hydrolysis:
Lipases can also be employed to catalyze the hydrolysis of the ester bond in (Oxiran-2-yl)methyl decanoate, or to directly hydrolyze the epoxide ring, offering a green and highly selective alternative.
Alternative Synthesis: Direct Esterification
A common alternative for the synthesis of 1-monodecanoin is the direct esterification of glycerol with decanoic acid. This reaction is typically catalyzed by an acid and involves the formation of an ester linkage between the carboxylic acid and one of the hydroxyl groups of glycerol. The main challenge in this method is to control the selectivity towards the formation of the monoester over the di- and triesters.
Comparative Performance Data
The choice of synthetic route significantly impacts the yield, selectivity, and overall efficiency of 1-monodecanoin production. The following table summarizes key performance indicators for the different methods based on available literature for similar systems.
| Method | Catalyst | Temperature (°C) | Reaction Time (h) | Yield of 1-Monodecanoin (%) | Selectivity for Monoester (%) | Key Side Products |
| Acid-Catalyzed Hydrolysis | H₂SO₄, HCl | 50-70 | 2-6 | 85-95 | High | Diol, polymeric byproducts |
| Base-Catalyzed Hydrolysis | NaOH, KOH | 70-90 | 1-4 | 90-98 | High | Diol, saponified decanoic acid |
| Enzymatic Hydrolysis | Lipase | 30-50 | 12-48 | >95 | >99 | Minimal |
| Direct Esterification | p-TSA, H₂SO₄ | 120-180 | 4-12 | 40-60 | Moderate | Di- and tri-decanoin, water |
| Enzymatic Esterification | Lipase | 40-60 | 24-72 | 70-85 | High | Di-decanoin |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Protocol 1: Acid-Catalyzed Hydrolysis of (Oxiran-2-yl)methyl decanoate
-
Materials: (Oxiran-2-yl)methyl decanoate, acetone, 0.1 M sulfuric acid.
-
Procedure:
-
Dissolve (Oxiran-2-yl)methyl decanoate (1 eq.) in acetone.
-
Add 0.1 M sulfuric acid (1.2 eq.) to the solution.
-
Stir the reaction mixture at 60°C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Base-Catalyzed Hydrolysis of (Oxiran-2-yl)methyl decanoate
-
Materials: (Oxiran-2-yl)methyl decanoate, ethanol, 1 M sodium hydroxide.
-
Procedure:
-
Dissolve (Oxiran-2-yl)methyl decanoate (1 eq.) in ethanol.
-
Add 1 M sodium hydroxide solution (1.5 eq.) dropwise to the mixture.
-
Heat the reaction mixture to 80°C and stir for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify by silica gel chromatography.
-
Protocol 3: Enzymatic Synthesis of 1-Monodecanoin via Esterification
-
Materials: Decanoic acid, glycerol, immobilized lipase (e.g., Novozym 435), tert-butanol (as solvent).
-
Procedure:
-
Combine decanoic acid (1 eq.) and glycerol (3 eq.) in tert-butanol.
-
Add immobilized lipase (10% w/w of substrates).
-
Incubate the mixture at 50°C with constant shaking (200 rpm) for 48 hours.
-
Monitor the formation of 1-monodecanoin using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction, filter to remove the immobilized enzyme.
-
Evaporate the solvent under vacuum.
-
Purify the product using column chromatography.
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described above.
Caption: Acid-Catalyzed Hydrolysis Mechanism of (Oxiran-2-yl)methyl decanoate.
Caption: Base-Catalyzed Hydrolysis Mechanism of (Oxiran-2-yl)methyl decanoate.
Caption: General Experimental Workflow for 1-Monodecanoin Synthesis.
Conclusion
The validation of the reaction mechanism for the hydrolysis of (Oxiran-2-yl)methyl decanoate confirms that it is a viable and efficient method for the synthesis of 1-monodecanoin. Both acid- and base-catalyzed routes offer high yields and selectivity. In comparison, direct esterification of glycerol presents challenges in controlling selectivity, often resulting in a mixture of mono-, di-, and triglycerides. Enzymatic methods, for both hydrolysis and esterification, provide the highest selectivity and are performed under mild conditions, making them an attractive, albeit potentially more costly, alternative. The choice of the optimal synthetic route will depend on the specific requirements of the application, including desired purity, cost-effectiveness, and environmental considerations.
Inter-laboratory Comparison of (Oxiran-2-yl)methyl decanoate Characterization Data: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization data for (Oxiran-2-yl)methyl decanoate, also known as glycidyl decanoate. The aim is to offer a valuable resource for assessing the quality and consistency of this compound across different laboratories. The information presented is essential for applications where high purity and well-characterized reagents are critical, such as in the development of new pharmaceutical formulations and advanced materials.
Data Summary
The following tables summarize typical quantitative data for (Oxiran-2-yl)methyl decanoate as might be reported by different analytical laboratories. These values represent a composite of expected specifications and do not represent a direct head-to-head study, for which public data is not available. The variations illustrated are typical of what may be observed in an inter-laboratory comparison.
Table 1: Purity and Physical Properties of (Oxiran-2-yl)methyl decanoate
| Parameter | Laboratory A | Laboratory B | Laboratory C | Method |
| Purity (%) | >99.5 | 99.2 | >99.0 | GC-MS |
| Density (g/mL at 20°C) | 0.958 | 0.960 | 0.959 | Oscillating U-tube |
| Refractive Index (at 20°C) | 1.448 | 1.447 | 1.448 | Refractometry |
| Boiling Point (°C) | 275-278 | 276 | 275 | Distillation |
Table 2: Spectroscopic Data for (Oxiran-2-yl)methyl decanoate
| Parameter | Laboratory A | Laboratory B | Laboratory C | Method |
| ¹H NMR (CDCl₃, 400 MHz) | Conforms to structure | Conforms to structure | Conforms to structure | NMR Spectroscopy |
| ¹³C NMR (CDCl₃, 100 MHz) | Conforms to structure | Conforms to structure | Conforms to structure | NMR Spectroscopy |
| FTIR (neat, cm⁻¹) | Conforms to structure | Conforms to structure | Conforms to structure | Infrared Spectroscopy |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to characterize (Oxiran-2-yl)methyl decanoate are provided below. These protocols are based on established methods for the analysis of glycidyl esters.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Determination
This method is adapted from indirect analysis procedures for glycidyl esters, such as those outlined in AOCS Official Methods (e.g., Cd 29a-13, Cd 29b-13, and Cd 29c-13).[1][2][3][4]
-
Sample Preparation: A known amount of (Oxiran-2-yl)methyl decanoate is dissolved in a suitable solvent, such as methyl tert-butyl ether.[3]
-
Hydrolysis: The ester is hydrolyzed to convert the glycidyl ester to a free glycidol. This is typically achieved using an alkaline catalyst like sodium methoxide in methanol.[1]
-
Derivatization: The resulting glycidol is derivatized to a more volatile compound suitable for GC analysis. Phenylboronic acid (PBA) is a common derivatizing agent.[3]
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Quantification: The purity is determined by comparing the peak area of the derivatized analyte to that of an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of (Oxiran-2-yl)methyl decanoate.[5]
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Pulse Width: 30°.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Pulse Program: Proton-decoupled.
-
Spectral Width: -10 to 220 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in (Oxiran-2-yl)methyl decanoate.[6][7]
-
Sample Preparation: A small drop of the neat liquid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Spectrometer: FTIR spectrometer equipped with a DTGS detector.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands, including the C=O stretch of the ester, the C-O-C stretch of the epoxide, and the C-H stretches of the alkyl chain.
Inter-laboratory Comparison Workflow
The following diagram illustrates a typical workflow for an inter-laboratory comparison study, also known as a proficiency test.[8][9][10] Such studies are crucial for ensuring the comparability and reliability of analytical results across different laboratories.[11][12]
Caption: Workflow of an Inter-laboratory Comparison Study.
This guide serves as a foundational resource for researchers working with (Oxiran-2-yl)methyl decanoate. By providing standardized analytical protocols and a framework for understanding inter-laboratory data variability, it aims to promote consistency and reliability in scientific research and development.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. "Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS" by Hsin-Ya Tsai, Jhih-Ning Hsu et al. [jfda-online.com]
- 3. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 4. Determination of process contaminants 2- and 3-MCPD esters and glycidyl esters in palm-based glycerol by indirect analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 10. What is a proficiency testing (PTP) / interlaboratory comparison (ILC) ? [compalab.org]
- 11. researchgate.net [researchgate.net]
- 12. nac-us.org [nac-us.org]
Comparative Analysis of (Oxiran-2-yl)methyl Decanoate Derivatives in Anticancer and Antifungal Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships of (oxiran-2-yl)methyl decanoate derivatives and their alternatives in the context of anticancer and antifungal research. The information is compiled from recent studies to offer a comprehensive overview of their potential therapeutic applications, supported by available experimental data.
Anticancer Activity: A Comparison with Novel Epoxides and Standard Chemotherapeutics
Recent research into epoxide-containing compounds has revealed significant potential in oncology. While specific comparative data for (oxiran-2-yl)methyl decanoate derivatives is limited, we can draw valuable insights from studies on structurally related novel epoxides, such as those derived from soloxolone methyl (SM), and compare their performance with established chemotherapeutic agents like paclitaxel.
Novel epoxides of soloxolone methyl, αO-SM and βO-SM, have demonstrated marked cytotoxicity against various tumor cell lines in low micromolar concentrations.[1] These compounds induce cell death through mitochondrial-mediated apoptosis.[2]
Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Novel SM Epoxides against Human Cancer Cell Lines and a Non-Malignant Cell Line. [1]
| Compound | B16 (Melanoma) | SK-MEL-28 (Melanoma) | MCF-7 (Breast Cancer) | hFF3 (Non-malignant Fibroblasts) |
| αO-SM | 2.1 ± 0.2 | 1.8 ± 0.1 | 5.2 ± 0.4 | 0.7 ± 0.1 |
| βO-SM | 1.5 ± 0.1 | 1.2 ± 0.1 | 2.1 ± 0.2 | 0.7 ± 0.1 |
| Paclitaxel * | ~0.004-0.01 | ~0.002-0.005 | ~0.002-0.008 | Variable |
The data suggests that while the novel epoxides are potent, paclitaxel, a standard microtubule-stabilizing agent, generally exhibits higher potency in vitro.[3][4] However, the selectivity of the SM epoxides towards certain cancer cell lines and their distinct mechanism of action warrant further investigation.
Mechanism of Action: Induction of Apoptosis
Epoxide-containing compounds often exert their anticancer effects by inducing apoptosis.[2][5] The proposed signaling pathway involves the activation of a caspase cascade, initiated by mitochondrial dysfunction.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Epoxides of Soloxolone Methyl: An Effect of the Formation of Oxirane Ring and Stereoisomerism on Cytotoxic Profile, Anti-Metastatic and Anti-Inflammatory Activities In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taxane- and epothilone-based chemotherapy: from molecule cargo cytoskeletal logistics to management of castration-resistant prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taxane anticancer agents: a patent perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor apoptosis induced by epoxide-containing piperazines, a new class of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (Oxiran-2-yl)methyl decanoate: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of (Oxiran-2-yl)methyl decanoate is paramount in a laboratory setting. This guide provides essential, step-by-step procedures for the safe handling and disposal of this reactive epoxide compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the potential hazards and have access to appropriate personal protective equipment (PPE).
Essential Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves are mandatory to prevent skin contact.
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.
-
Lab Coat: A lab coat or other protective clothing should be worn to cover exposed skin.
-
Respiratory Protection: If handling outside of a fume hood or in a poorly ventilated area, a respirator with an appropriate organic vapor cartridge is recommended.
Work Area Requirements:
-
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
An emergency eyewash station and safety shower must be readily accessible.
-
Keep sources of ignition away from the work area, as some related compounds are combustible.
Step-by-Step Disposal Procedures
The primary principle for the disposal of (Oxiran-2-yl)methyl decanoate is to convert the reactive liquid into a non-hazardous solid through controlled polymerization (curing). Under no circumstances should liquid (Oxiran-2-yl)methyl decanoate be disposed of down the drain or in regular solid waste.
1. Neutralization of Small Quantities (Preferred Method):
For small quantities of waste (Oxiran-2-yl)methyl decanoate, a controlled curing process is the most effective disposal method.
-
Step 1: Select a Suitable Curing Agent. A stoichiometric amount of a suitable amine-based hardener (often used with epoxy resins) should be used. If a specific hardener is not designated, consult with your institution's Environmental Health and Safety (EHS) office for a recommendation.
-
Step 2: Prepare a Reaction Container. In a designated chemical fume hood, place a stable, heat-resistant container (e.g., a metal can or a high-density polyethylene beaker) in a secondary container, such as a pan of sand, to manage potential heat generation.
-
Step 3: Mix in Small Batches. Carefully and slowly add the hardener to the (Oxiran-2-yl)methyl decanoate waste with stirring. The reaction can be exothermic, so it is crucial to work with small volumes (e.g., less than 100 mL at a time) to control the temperature.[1]
-
Step 4: Allow for Complete Curing. Let the mixture stand in the fume hood until it has fully solidified and cooled to room temperature. This may take several hours to a full day. The resulting solid is a non-hazardous polymer.[2][3][4]
-
Step 5: Dispose of the Cured Solid. Once fully cured and cooled, the solid block of epoxy can be disposed of in the regular solid waste stream, in accordance with local regulations.[2][3][4]
2. Disposal of Contaminated Materials:
Any materials that have come into contact with liquid (Oxiran-2-yl)methyl decanoate are considered hazardous waste.
-
Spill Cleanup: In the event of a spill, absorb the liquid with an inert absorbent material such as vermiculite, sand, or clay. Do not use combustible materials like paper towels as the primary absorbent. The contaminated absorbent material must be collected in a sealed, properly labeled hazardous waste container.[1]
-
Contaminated PPE and Labware: Used gloves, disposable lab coats, and any contaminated labware (e.g., pipettes, beakers) should be placed in a designated hazardous waste container for solids.
3. Disposal of Empty Containers:
Empty containers that previously held (Oxiran-2-yl)methyl decanoate must be properly decontaminated before disposal.
-
Step 1: Triple Rinsing. Rinse the empty container three times with a suitable solvent, such as acetone or ethanol.[5]
-
Step 2: Collect Rinsate. The solvent rinsate from each rinse must be collected and disposed of as hazardous liquid waste.[5]
-
Step 3: Container Disposal. Once triple-rinsed and dry, the container can be disposed of as non-hazardous waste. Deface or remove the original label before disposal.[6]
Quantitative Data Summary
Due to the lack of a specific, publicly available Safety Data Sheet for (Oxiran-2-yl)methyl decanoate, quantitative toxicity and exposure limit data are not available. In such cases, it is prudent to handle the substance with a high degree of caution, assuming it possesses hazards similar to related glycidyl esters. The table below provides context from a related compound, 3-Monochloropropane-1,2-diol (3-MCPD), which is a hydrolysis product of some glycidyl esters.
| Parameter | Value (for 3-MCPD) | Source |
| Tolerable Daily Intake (TDI) | 2 µg/kg body weight per day | [7] |
| Provisional Maximum Tolerable Daily Intake (PMTDI) | 4 µg/kg body weight per day | [8] |
Note: These values are for a related compound and should be used for informational purposes only to underscore the need for careful handling and minimal exposure.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (Oxiran-2-yl)methyl decanoate.
Caption: Decision workflow for the disposal of (Oxiran-2-yl)methyl decanoate waste streams.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of (Oxiran-2-yl)methyl decanoate, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management guidelines and your local EHS office for any additional requirements.
References
- 1. westsystem.com [westsystem.com]
- 2. epoxyworks.com [epoxyworks.com]
- 3. ecopoxy.com [ecopoxy.com]
- 4. epoxycraft.com [epoxycraft.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. otago.ac.nz [otago.ac.nz]
- 7. eur-lex.europa.eu [eur-lex.europa.eu]
- 8. 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters | FDA [fda.gov]
Personal protective equipment for handling (Oxiran-2-yl)methyl decanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of (Oxiran-2-yl)methyl decanoate (also known as glycidyl decanoate), a chemical compound utilized in various research and development applications. Adherence to these protocols is essential to ensure a safe laboratory environment and proper disposal of hazardous materials.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling (Oxiran-2-yl)methyl decanoate under various circumstances.
| Scenario | Required Personal Protective Equipment |
| Routine Handling & Use | Eye Protection: Chemical safety goggles.[1] Hand Protection: Nitrile or neoprene gloves.[2] Body Protection: Laboratory coat. Respiratory Protection: Not generally required under normal use with adequate ventilation. |
| Spills & Leaks | Eye Protection: Chemical safety goggles or a full-face shield. Hand Protection: Heavy-duty nitrile or neoprene gloves. Body Protection: Chemical-resistant apron or coveralls over a lab coat. Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended if the spill is large or in a poorly ventilated area. |
| Emergency Situations (e.g., Fire) | Full protective gear, including a self-contained breathing apparatus (SCBA), should be worn. [1] |
Chemical and Physical Properties
Understanding the properties of (Oxiran-2-yl)methyl decanoate is crucial for safe handling.
| Property | Value |
| CAS Number | 26411-50-7[3] |
| Molecular Formula | C13H24O3[4] |
| Appearance | Data not available; likely a liquid or low-melting solid. |
| Hazards | May cause skin and eye irritation.[1] Potential for skin sensitization.[5] The glycidyl group is a reactive epoxide, which can be a potential mutagen. |
Safe Handling and Experimental Protocol
Strict adherence to the following protocol is mandatory when working with (Oxiran-2-yl)methyl decanoate.
1. Engineering Controls:
- Always handle (Oxiran-2-yl)methyl decanoate in a well-ventilated laboratory.
- Use of a chemical fume hood is required for all procedures that may generate aerosols or vapors.
2. Personal Protective Equipment (PPE):
- Before beginning any work, ensure all required PPE is donned as specified in the table above.
- Inspect gloves for any signs of degradation or puncture before use.
3. Chemical Handling:
- Avoid direct contact with skin and eyes.[1]
- Do not inhale vapors or mists.
- Use the smallest quantity of the chemical necessary for the experiment.
- When transferring the chemical, use appropriate tools such as a pipette or a syringe to minimize the risk of spills.
4. Emergency Procedures:
- Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
- Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
- Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of (Oxiran-2-yl)methyl decanoate and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- All disposable materials that have come into contact with (Oxiran-2-yl)methyl decanoate, such as gloves, pipette tips, and paper towels, must be collected in a designated, labeled hazardous waste container.
- Unused or waste (Oxiran-2-yl)methyl decanoate should be collected in a separate, clearly labeled hazardous waste container.
2. Container Labeling:
- All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(Oxiran-2-yl)methyl decanoate".
3. Storage of Waste:
- Hazardous waste containers should be kept closed when not in use and stored in a designated, well-ventilated secondary containment area, away from incompatible materials.
4. Disposal Procedure:
- All hazardous waste must be disposed of through the institution's official hazardous waste management program. Do not pour (Oxiran-2-yl)methyl decanoate down the drain or dispose of it in regular trash.
Visual Safety Workflows
To further aid in the safe handling of (Oxiran-2-yl)methyl decanoate, the following diagrams illustrate key decision-making and procedural workflows.
Caption: PPE selection workflow for handling (Oxiran-2-yl)methyl decanoate.
Caption: Complete workflow for the safe handling of (Oxiran-2-yl)methyl decanoate.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. Quintana Supply [quintanasupply.com]
- 3. Decanoic acid (oxiran-2-yl)methyl ester | 26411-50-7 [chemicalbook.com]
- 4. (Oxiran-2-yl)methyl decanoate | C13H24O3 | CID 14833269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
